molecular formula C19H19N3O3 B15570728 ISAM-140

ISAM-140

Cat. No.: B15570728
M. Wt: 337.4 g/mol
InChI Key: NYHLRBMDXQBOIB-UHFFFAOYSA-N
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Description

ISAM-140 is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-11(2)25-18(23)16-12(3)20-19-21-13-7-4-5-8-14(13)22(19)17(16)15-9-6-10-24-15/h4-11,17H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHLRBMDXQBOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CO4)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ISAM-140: A Deep Dive into its Mechanism of Action as a Potent and Selective A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 has emerged as a significant research tool and potential therapeutic candidate due to its high potency and selectivity as an antagonist for the A2B adenosine (B11128) receptor (A2BAR).[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and its functional consequences in preclinical models. The information is curated to be a valuable resource for researchers in pharmacology and drug development.

Core Mechanism: Competitive Antagonism of the A2B Adenosine Receptor

The primary mechanism of action of this compound is its function as a competitive antagonist at the A2B adenosine receptor.[1] Adenosine, an endogenous nucleoside, plays a crucial role in various physiological and pathophysiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2BAR is notably upregulated under conditions of cellular stress and inflammation, making it a key target in various diseases, including cancer and inflammatory disorders.[2][3]

This compound binds to the orthosteric binding site of the A2BAR, the same site recognized by the endogenous agonist adenosine. This binding event physically blocks adenosine from activating the receptor, thereby inhibiting its downstream signaling cascades.[4] The high affinity and selectivity of this compound for the A2BAR are critical to its pharmacological profile, minimizing off-target effects.

Quantitative Data: Binding Affinity and Functional Potency

The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound and related compounds, highlighting its selectivity for the human A2B adenosine receptor (hA2BAR).

CompoundTargetParameterValue (nM)Reference
This compound hA2BAR Ki 3.49
hA2BAR Kb 27.00
ISAM-R56AhA2BARKi1.80
ISAM-M89AhA2BARKi2.50
SY1AF-30hA2BARKi24.3
SY1AF-80hA2BARKi8.90
SY1KO-24hA2BARKi3.50

Signaling Pathways Modulated by this compound

Activation of the A2BAR by adenosine can trigger multiple downstream signaling pathways, primarily through coupling to Gs and Gq proteins. This compound, by blocking this initial activation step, effectively inhibits these signaling cascades.

Gs-cAMP-PKA Pathway

The canonical signaling pathway for the A2BAR involves its coupling to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. This compound's antagonism of the A2BAR prevents this Gs-mediated increase in cAMP.

Gs_cAMP_PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ISAM140 This compound A2BAR A2BAR ISAM140->A2BAR Inhibits Adenosine Adenosine Adenosine->A2BAR Activates Gs Gs A2BAR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

A2BAR Gs-cAMP-PKA Signaling Pathway
Gq-PLC-IP3/DAG Pathway

In addition to Gs coupling, the A2BAR can also couple to Gq proteins. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is also inhibited by this compound.

Gq_PLC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ISAM140 This compound A2BAR A2BAR ISAM140->A2BAR Inhibits Adenosine Adenosine Adenosine->A2BAR Activates Gq Gq A2BAR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 DAG DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC PKC DAG->PKC Activates

A2BAR Gq-PLC-IP3/DAG Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for A2B Adenosine Receptor

This assay is used to determine the binding affinity (Ki) of this compound for the A2B adenosine receptor.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human A2B adenosine receptor are cultured in appropriate media.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of membrane suspension.

    • Add 25 µL of a range of concentrations of this compound (or other competing ligands).

    • Add 25 µL of the radioligand, [³H]DPCPX (a known A1/A2B antagonist), at a final concentration of 25 nM.

    • Incubate at room temperature for 60 minutes.

  • Separation: The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.

  • Detection: The radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation from the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

HTRF cAMP Antagonist Assay

This functional assay measures the ability of this compound to inhibit the agonist-induced production of cAMP.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells expressing the human A2B adenosine receptor are cultured and harvested.

  • Cell Plating: Cells are seeded into a 384-well plate at a density of approximately 1500 cells per well in 5 µL of PBS.

  • Compound Addition:

    • Add 2.5 µL of a serial dilution of this compound in assay buffer (PBS with 1 mM IBMX, a phosphodiesterase inhibitor).

    • Incubate for a short period at room temperature.

  • Agonist Stimulation: Add 2.5 µL of the A2BAR agonist NECA (5'-N-Ethylcarboxamidoadenosine) at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Lysis and Detection:

    • Add 5 µL of HTRF lysis buffer containing the cAMP-d2 acceptor.

    • Add 5 µL of the anti-cAMP antibody labeled with the Europium cryptate donor.

    • Incubate for 60 minutes at room temperature.

  • Signal Reading: The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Data Analysis: The ratio of the two emission wavelengths is calculated, and the IC50 value for this compound is determined from the dose-response curve. The Kb value can then be calculated using the Cheng-Prusoff equation.

3D Breast Cancer Spheroid Viability Assay

This assay assesses the effect of this compound on the viability of cancer cells grown in a more physiologically relevant 3D culture model.

  • Spheroid Formation:

    • Seed 3x10³ patient-derived breast cancer cells per well in an ultra-low attachment 384-well plate.

    • Culture for 4 days to allow spheroid formation.

  • Treatment: Add this compound at various concentrations to the spheroids and incubate for 4 days.

  • Viability Measurement (CellTiter-Glo® 3D):

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of media in each well.

    • Mix on an orbital shaker for 5 minutes to induce lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active (viable) cells. The results are used to determine the effect of this compound on cancer cell viability.

Experimental Workflow and Logical Relationships

The characterization of this compound's mechanism of action follows a logical progression from molecular binding to cellular function and then to a more complex preclinical model.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Function cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Binding Radioligand Binding Assay (Determine Ki) Functional HTRF cAMP Antagonist Assay (Determine Kb/IC50) Binding->Functional Confirms Functional Activity Selectivity Selectivity Profiling (Binding to other AR subtypes) Binding->Selectivity Determines Specificity Spheroid 3D Breast Cancer Spheroid Viability Assay Functional->Spheroid Informs Cellular Assays Lymphocyte Lymphocyte Proliferation Assay Functional->Lymphocyte Informs Cellular Assays PK_PD Pharmacokinetics & Pharmacodynamics Spheroid->PK_PD Guides In Vivo Studies Lymphocyte->PK_PD Guides In Vivo Studies Efficacy In Vivo Efficacy Models (e.g., tumor growth) PK_PD->Efficacy Determines Dosing Regimen Tox Toxicology Studies Efficacy->Tox Assesses Therapeutic Window Clinical Clinical Trials (Phase I, II, III) Tox->Clinical Supports Clinical Candidate Selection

Logical Workflow for this compound Characterization

Preclinical and Clinical Context

Preclinical studies have demonstrated that this compound can rescue the proliferation of various T cell subsets and natural killer (NK) cells from adenosine-mediated suppression. Furthermore, in 3D breast cancer spheroid models, this compound has been shown to reduce cell viability, suggesting a potential anti-tumor effect.

While this compound itself has not been reported to be in clinical trials, other selective A2BAR antagonists have entered clinical development, primarily for oncology indications. The investigation of these molecules in clinical settings provides a strong rationale for the continued preclinical development of potent and selective A2BAR antagonists like this compound.

Conclusion

This compound is a potent and highly selective A2B adenosine receptor antagonist that acts via competitive inhibition of the orthosteric binding site. Its mechanism of action involves the blockade of both Gs- and Gq-mediated signaling pathways, leading to the inhibition of downstream effectors such as cAMP, PKA, and PLC. Preclinical data support its potential as an immunomodulatory and anti-cancer agent. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers working to further elucidate the therapeutic potential of A2BAR antagonism.

References

ISAM-140: A Comprehensive Technical Guide to its A2B Adenosine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of ISAM-140 for the A2B adenosine (B11128) receptor. It is designed to furnish researchers, scientists, and drug development professionals with the core data, experimental methodologies, and signaling pathway context necessary for advanced research and development.

Core Data: this compound Binding Affinity

The binding affinity of this compound for the A2B adenosine receptor (A2BAR) has been determined through rigorous experimental procedures. The quantitative data are summarized in the table below for clear comparison.

CompoundParameterValue (nM)ReceptorCell LineRadioligandReference
This compoundKi3.49Human A2B Adenosine ReceptorHEK-293[3H]DPCPX[1]
This compoundKB27.00Human A2B Adenosine ReceptorNot SpecifiedNot Applicable (Functional Assay)[2]

Note: Ki (Inhibition constant) reflects the binding affinity of the ligand to a receptor. A lower Ki value indicates a higher binding affinity. KB (Equilibrium dissociation constant of an antagonist) is determined from functional assays and represents the concentration of antagonist that occupies 50% of the receptors at equilibrium.

A2B Adenosine Receptor Signaling Pathways

The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein families, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades.[3][4][5] Understanding these pathways is crucial for interpreting the functional consequences of this compound binding.

Gs-Mediated Signaling Pathway

Activation of the Gs pathway by an A2B receptor agonist leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular responses.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2BAR A2B Receptor Gs Gs Protein A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP AC->cAMP ATP:e->cAMP:w PKA Protein Kinase A cAMP->PKA Activates CellularResponse_Gs Cellular Response PKA->CellularResponse_Gs Phosphorylates Agonist Agonist Agonist->A2BAR Binds

Caption: Gs-mediated signaling cascade of the A2B adenosine receptor.

Gq-Mediated Signaling Pathway

In certain cellular contexts, the A2B receptor can also couple to Gq proteins.[3][5] This coupling activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2BAR A2B Receptor Gq Gq Protein A2BAR->Gq Activates PLC Phospholipase C Gq->PLC Stimulates PIP2 PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2:e->IP3:w PIP2:e->DAG:w Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C DAG->PKC Activates CellularResponse_Gq Cellular Response PKC->CellularResponse_Gq Phosphorylates Agonist Agonist Agonist->A2BAR Binds

Caption: Gq-mediated signaling cascade of the A2B adenosine receptor.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's interaction with the A2B adenosine receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the human A2B adenosine receptor are cultured and harvested.

  • Cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay Protocol:

  • The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.

  • To each well, the following are added in order:

    • 50 µL of various concentrations of the unlabeled competing compound (this compound) or buffer for total binding.

    • 50 µL of the radioligand, [3H]DPCPX (e.g., at a final concentration of 25 nM).

    • 150 µL of the membrane preparation (containing a specified amount of protein, e.g., 3-20 µg).

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 400 µM NECA).[1]

  • The plate is incubated for 60 minutes at 30°C with gentle agitation.[1]

3. Termination and Detection:

  • The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • The filters are washed multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis MembranePrep Membrane Preparation (HEK-293 expressing A2BAR) Incubation Incubation (Membranes + [³H]DPCPX + this compound) 60 min @ 30°C MembranePrep->Incubation ReagentPrep Reagent Preparation ([³H]DPCPX, this compound, Buffers) ReagentPrep->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Filter Washing (Remove non-specific binding) Filtration->Washing Drying Filter Drying Washing->Drying Scintillation Scintillation Counting (Measure radioactivity) Drying->Scintillation Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Scintillation->Analysis

Caption: Experimental workflow for a radioligand competition binding assay.

cAMP Accumulation Functional Assay

This functional assay measures the ability of an antagonist (this compound) to inhibit the agonist-stimulated production of cyclic AMP (cAMP), providing a measure of its functional potency (KB).

1. Cell Culture and Seeding:

  • HEK-293 cells expressing the A2B adenosine receptor are cultured in appropriate media.

  • Cells are seeded into 96-well plates at a specific density (e.g., 10,000 cells/well) and incubated overnight to allow for attachment.[1][6]

2. Assay Protocol:

  • The culture medium is removed, and the cells are washed with a serum-free medium or buffer (e.g., DMEM with 50 mM HEPES, pH 7.4).

  • Cells are pre-incubated for a defined period (e.g., 30 minutes) with a phosphodiesterase inhibitor such as rolipram (B1679513) (10 µM) to prevent cAMP degradation. Adenosine deaminase (e.g., 3 units/mL) is often included to remove any endogenous adenosine.[7][8]

  • Various concentrations of the antagonist (this compound) are added to the wells, and the plate is incubated for a further period (e.g., 20-40 minutes).

  • The agonist, typically 5'-N-ethylcarboxamidoadenosine (NECA), is then added at a concentration that elicits a submaximal response (e.g., EC80), and the plate is incubated for an additional 20 minutes.[7]

3. cAMP Detection:

  • The reaction is terminated, and the cells are lysed according to the protocol of the specific cAMP detection kit being used (e.g., an AlphaScreen or HTRF-based kit).

  • The concentration of cAMP in the cell lysate is measured using a plate reader capable of detecting the signal generated by the assay kit.

4. Data Analysis:

  • The inhibition of the NECA-stimulated cAMP response by this compound is plotted against the concentration of this compound.

  • The IC50 value is determined by non-linear regression analysis.

  • The KB value is calculated using the Schild equation or a simplified version for competitive antagonists.

This guide provides a foundational understanding of the binding characteristics of this compound at the A2B adenosine receptor. The detailed data and protocols herein are intended to support further investigation and development of A2B receptor-targeted therapeutics.

References

ISAM-140: A Comprehensive Selectivity Profile Against Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ISAM-140, a potent and highly selective antagonist for the A2B adenosine (B11128) receptor. This document consolidates available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic organic compound identified as a powerful antagonist of the A2B adenosine receptor.[1] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathological roles of the A2B receptor, which is implicated in a variety of processes including inflammation, angiogenesis, and cancer.[2] Understanding the precise selectivity profile of this compound is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.

Quantitative Selectivity Profile

The selectivity of this compound has been determined through radioligand binding assays and functional assays. The data consistently demonstrates a high affinity for the human A2B adenosine receptor with significantly lower affinity for the other adenosine receptor subtypes (A1, A2A, and A3).

Binding Affinity (Ki)

Radioligand binding studies have been conducted to determine the inhibition constant (Ki) of this compound at each of the four human adenosine receptor subtypes. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeCell LineRadioligandKi (nM)Selectivity vs. A2B
A2B HEK-293[3H]DPCPX3.49[3][4]-
A1 CHO[3H]DPCPX>1000[5]>286-fold
A2A HeLa[3H]ZM241385>1000[5]>286-fold
A3 HeLa[3H]NECA>1000[5]>286-fold
Functional Antagonism (Kb)

Functional assays, specifically cAMP (cyclic adenosine monophosphate) accumulation assays, have been employed to assess the antagonist activity of this compound. The Kb value represents the equilibrium dissociation constant of an antagonist, determined by its ability to inhibit the response of an agonist.

Receptor SubtypeAssay PrincipleAgonistKb (nM)
A2B Inhibition of NECA-stimulated cAMP accumulationNECA27.00[3]

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of this compound for the human A1, A2A, A2B, and A3 adenosine receptors.

General Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing the target receptor prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to isolate membranes prep2->prep3 assay1 Incubate membranes with radioligand and varying concentrations of this compound prep3->assay1 assay2 Separate bound and free radioligand (e.g., filtration) assay1->assay2 assay3 Quantify radioactivity assay2->assay3 analysis1 Determine IC50 values assay3->analysis1 analysis2 Calculate Ki using the Cheng-Prusoff equation analysis1->analysis2

Fig. 1: General workflow for a radioligand binding assay.

Materials:

  • Cell Lines:

    • CHO (Chinese Hamster Ovary) cells stably expressing the human A1 adenosine receptor.[6]

    • HeLa cells stably expressing the human A2A and A3 adenosine receptors.[6]

    • HEK-293 (Human Embryonic Kidney) cells stably expressing the human A2B adenosine receptor.[6]

  • Radioligands:

    • A1 and A2B Receptors: [3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).[6]

    • A2A Receptor: [3H]ZM241385 (4-(2-[7-Amino-2-(2-furyl)[3][6][7]triazolo[2,3-a][3][4][5]triazin-5-ylamino]ethyl)phenol).[6]

    • A3 Receptor: [3H]NECA (5'-N-Ethylcarboxamidoadenosine).[6]

  • Non-specific Binding Determination:

    • A1 Receptor: 10 µM R-PIA (R-N6-Phenylisopropyladenosine).[6]

    • A2A Receptor: 50 µM NECA.[6]

    • A2B Receptor: 400 µM NECA.[6]

    • A3 Receptor: 100 µM R-PIA.[6]

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

Procedure:

  • Membrane Preparation: Cells expressing the target adenosine receptor subtype are cultured, harvested, and homogenized. The cell homogenate is then centrifuged to pellet the cell membranes, which are subsequently resuspended in the assay buffer.

  • Binding Reaction: The cell membranes are incubated in the presence of the respective radioligand and a range of concentrations of this compound. To determine non-specific binding, a separate set of reactions is performed in the presence of a high concentration of a non-radiolabeled ligand.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a second messenger molecule.

Objective: To determine the functional antagonist potency (Kb) of this compound at the human A2B adenosine receptor.

General Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis cell1 Seed cells expressing the A2B receptor treat1 Pre-incubate cells with varying concentrations of this compound cell1->treat1 treat2 Stimulate with an agonist (NECA) treat1->treat2 detect1 Lyse cells to release cAMP treat2->detect1 detect2 Quantify cAMP levels (e.g., HTRF, ELISA) detect1->detect2 analysis1 Generate dose-response curves detect2->analysis1 analysis2 Calculate Kb using the Schild equation analysis1->analysis2

Fig. 2: General workflow for a cAMP functional assay.

Materials:

  • Cell Line: HEK-293 cells expressing the human A2B adenosine receptor.

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).[3]

  • Phosphodiesterase Inhibitor: Rolipram (to prevent cAMP degradation).

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: HEK-293 cells expressing the A2B receptor are seeded in multi-well plates and cultured.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor like rolipram.

  • Stimulation: The cells are then stimulated with a fixed concentration of the agonist NECA to induce cAMP production.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The ability of this compound to inhibit the NECA-stimulated cAMP production is analyzed to generate a dose-response curve. The Kb value is then calculated using the Schild regression analysis.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP production.

G cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers A1 A1 Gi Gi A1->Gi A3 A3 A3->Gi A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs Gq Gq A2B->Gq AC Adenylyl Cyclase Gi->AC Gs->AC PLC Phospholipase C Gq->PLC cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3, DAG PLC->IP3_DAG

Fig. 3: Adenosine receptor signaling pathways.
  • A1 and A3 Receptors: These receptors couple to inhibitory G proteins (Gi), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8]

  • A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[8]

  • A2B Receptor Exception: In some cell types, the A2B receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2]

Conclusion

The comprehensive data presented in this guide unequivocally establishes this compound as a highly potent and selective antagonist for the human A2B adenosine receptor. Its more than 286-fold selectivity over other adenosine receptor subtypes, as demonstrated in both binding and functional assays, underscores its utility as a precise pharmacological tool. The detailed experimental protocols provided herein offer a framework for the replication and extension of these findings, facilitating further research into the therapeutic potential of A2B receptor antagonism. The visualization of the relevant signaling pathways and experimental workflows serves to contextualize this data, providing a clear and concise overview for researchers in the field of drug discovery and development.

References

ISAM-140: A Technical Guide to a Potent and Selective A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a synthetic, non-xanthine derivative identified as a highly potent and selective antagonist for the A2B adenosine (B11128) receptor (A2BAR).[1] Its discovery has provided a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A2BAR, particularly in the fields of immunology and oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a chiral molecule with a complex heterocyclic structure. Its systematic IUPAC name is (±)-Isopropyl 4-(Furan-2-yl)-2-methyl-1,4-dihydrobenzo-[2][3]imidazo[1,2-a]pyrimidine-3-carboxylate. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name (±)-Isopropyl 4-(Furan-2-yl)-2-methyl-1,4-dihydrobenzo-[2][3]imidazo[1,2-a]pyrimidine-3-carboxylate
Molecular Formula C₁₉H₁₉N₃O₃
Molecular Weight 337.37 g/mol
CAS Number 932191-62-3
Appearance White to beige powder
Solubility Soluble in DMSO
SMILES CC(C)OC(=O)C1=C(C)N=C2N(C3=CC=CC=C3N2)C1C4=CC=CO4
InChI Key NYHLRBMDXQBOIB-UHFFFAOYSA-N

Pharmacological Properties

This compound is a potent and highly selective antagonist of the A2B adenosine receptor. Its high affinity and selectivity make it a superior tool for dissecting A2BAR signaling pathways from those of other adenosine receptor subtypes.

Quantitative Pharmacological Data
ParameterValueCell LineAssay TypeReference
Ki (A2BAR) 3.49 nMHEK-293Radioligand Binding
Ki (A1AR) > 10,000 nMCHORadioligand Binding
Ki (A2AAR) > 10,000 nMHeLaRadioligand Binding
Ki (A3AR) > 10,000 nMHeLaRadioligand Binding
Kb 27.00 nMHEK-293cAMP Accumulation

Mechanism of Action and Signaling Pathways

This compound exerts its antagonistic effect by binding to the A2B adenosine receptor, a G protein-coupled receptor (GPCR). The A2BAR is typically coupled to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and the mobilization of intracellular calcium. By blocking the binding of adenosine to the A2BAR, this compound inhibits these downstream signaling cascades.

A2BAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates ISAM140 This compound ISAM140->A2BAR Blocks Gs Gs A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Transcription Gene Transcription CREB->Transcription Regulates

Figure 1: A2BAR Gs-cAMP Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the procedures described in the primary literature.

Synthesis of this compound

The synthesis of this compound is achieved through a modified Biginelli reaction. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a 1,3-dinucleophile.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow start Starting Materials: - 2-Aminobenzimidazole - Isopropyl acetoacetate - 2-Furaldehyde reaction Modified Biginelli Reaction (Lewis Acid Catalysis, e.g., ZnCl₂) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Figure 2: General workflow for the synthesis of this compound.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the A2B adenosine receptor.

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human A2B adenosine receptor are cultured under standard conditions.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors. The protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add the following components in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):

      • Cell membranes (typically 20-50 µg of protein).

      • A constant concentration of a suitable radioligand (e.g., [³H]-PSB-603).

      • Increasing concentrations of this compound (or other competing ligands).

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Detection and Analysis:

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., ZM241385).

    • The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional antagonism of this compound by measuring its ability to inhibit agonist-induced cAMP production.

  • Cell Culture:

    • HEK-293 cells expressing the human A2B adenosine receptor are seeded in 96-well plates and grown to near confluence.

  • Assay Procedure:

    • The cell culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation, and the cells are pre-incubated.

    • Cells are then treated with varying concentrations of this compound.

    • After a short incubation period, a fixed concentration of an A2BAR agonist (e.g., NECA) is added to stimulate cAMP production.

    • The incubation is continued for a defined time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • The data are plotted as the percentage of inhibition of the agonist response versus the concentration of this compound.

    • The IC50 value is determined by non-linear regression, and this can be converted to a functional Kb value.

Lymphocyte Proliferation Assay

This assay assesses the ability of this compound to rescue T and NK cell proliferation from adenosine-mediated suppression.

  • Cell Isolation:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture and Stimulation:

    • PBMCs are cultured in 96-well plates in a suitable culture medium.

    • To induce proliferation, cells are stimulated with a mitogen (e.g., phytohemagglutinin (PHA)) or specific antigens.

    • To assess the effect of this compound, cells are co-treated with an immunosuppressive concentration of adenosine and varying concentrations of this compound.

  • Proliferation Measurement:

    • After a multi-day incubation period (e.g., 3-6 days), cell proliferation is measured. Common methods include:

      • [³H]-Thymidine Incorporation: A pulse of [³H]-thymidine is added to the cultures for the final hours of incubation. The amount of incorporated radioactivity, which is proportional to DNA synthesis, is measured by liquid scintillation counting.

      • CFSE Staining: Cells are pre-labeled with a fluorescent dye (e.g., carboxyfluorescein succinimidyl ester). As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity, which can be measured by flow cytometry.

  • Data Analysis:

    • The results are expressed as a stimulation index or as a percentage of the proliferation of control cells. The ability of this compound to reverse the adenosine-induced suppression of proliferation is then quantified.

Conclusion

This compound is a powerful and selective research tool for studying the A2B adenosine receptor. Its well-defined chemical and pharmacological properties, coupled with the detailed experimental protocols provided in this guide, will aid researchers in designing and executing experiments to further elucidate the role of the A2BAR in health and disease. The high selectivity of this compound makes it particularly valuable for in vitro and potentially in vivo studies aimed at validating the A2BAR as a therapeutic target.

References

ISAM-140: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140, with the chemical name isopropyl 4-(furan-2-yl)-2-methyl-1,4-dihydrobenzo[1][2]imidazo[1,2-a]pyrimidine-3-carboxylate, is a potent and highly selective antagonist of the A2B adenosine (B11128) receptor (A2BAR).[3] As a non-xanthine derivative, it represents a significant advancement in the development of selective ligands for the A2B receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action and the experimental methodologies employed in its development.

Discovery and Core Data

This compound was identified through the exploration of a 3,4-dihydropyrimidin-2(1H)-one chemotype, which led to the development of novel families of A2B adenosine receptor antagonists.[3][4] The optimization of this scaffold resulted in the identification of this compound as a lead compound with high affinity and exceptional selectivity for the human A2B receptor.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

ParameterValueReceptor/AssaySource
Binding Affinity (Ki) 3.49 nMHuman A2B Adenosine Receptor[3]
Functional Antagonism (KB) 27.00 nMNECA-stimulated cAMP accumulation in HEK-293 cellsMedChemExpress
Selectivity HighSelective against A1, A2A, and A3 adenosine receptors[3]

Synthesis

While the precise, step-by-step synthesis protocol for this compound is detailed in the primary literature, the general approach involves the construction of the benzo[1][2]imidazo[1,2-a]pyrimidine core. This is typically achieved through multicomponent reactions. For instance, the synthesis of related derivatives involves the reaction of a substituted 2-aminobenzimidazole (B67599) with a β-ketoester and an aldehyde.

The synthesis of derivatives of this compound, such as ISAM-R56A, has been described to start from this compound. For example, the synthesis of ISAM-R56A involves the N-alkylation of this compound with 2-fluorobenzyl bromide in the presence of potassium carbonate in DMF at 80°C. This highlights the utility of this compound as a scaffold for further chemical exploration.

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist at the A2B adenosine receptor. The A2B receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon activation by its endogenous ligand, adenosine, the A2B receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA) and other cAMP effectors, such as Exchange protein activated by cAMP (Epac), which mediate various downstream cellular responses. By binding to the A2B receptor, this compound blocks the binding of adenosine and thereby inhibits this signaling cascade.

A2B Adenosine Receptor Signaling Pathway

A2B_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular A2BR A2B Receptor Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2BR Activates ISAM140 This compound ISAM140->A2BR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Cellular_Response Cellular Response PKA->Cellular_Response Epac->Cellular_Response

Caption: A2B adenosine receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the general methodologies used for the characterization of A2B receptor antagonists like this compound.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293) recombinantly expressing the human A2B adenosine receptor.

  • Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A radiolabeled A2B receptor antagonist with high affinity and specificity (e.g., [³H]-PSB-603) is used.

  • Incubation: Receptor membranes, the radioligand, and varying concentrations of the test compound (this compound) are incubated in the assay buffer. Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist.

  • Termination: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This assay is used to determine the functional antagonism (KB) of a compound by measuring its ability to inhibit agonist-induced cAMP production.

  • Cell Culture: HEK-293 cells stably expressing the human A2B adenosine receptor are cultured in an appropriate medium.

  • Assay Medium: A suitable assay medium, often supplemented with a phosphodiesterase inhibitor like rolipram (B1679513) to prevent cAMP degradation, is used.

  • Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound).

  • Stimulation: The cells are then stimulated with a known A2B receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response.

  • Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP is quantified using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) technology.

  • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced cAMP production (IC50) is determined. The functional antagonist constant (KB) is then calculated from the IC50 value.

Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biological Biological Evaluation Start Starting Materials Reaction Multicomponent Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification ISAM140 This compound Purification->ISAM140 Binding Radioligand Binding Assay ISAM140->Binding Functional cAMP Functional Assay ISAM140->Functional Data Data Analysis Binding->Data Functional->Data Ki Ki Determination Data->Ki Kb KB Determination Data->Kb

Caption: General experimental workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the A2B adenosine receptor in health and disease. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics. The methodologies outlined in this guide provide a foundation for researchers to further investigate the properties and potential applications of this compound and related A2B receptor antagonists. Future research may focus on its in vivo efficacy in animal models of inflammatory diseases and cancer, as well as on its pharmacokinetic and toxicological profiles.

References

ISAM-140: A Technical Overview of In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor that is increasingly recognized as a key player in the tumor microenvironment. Under conditions of hypoxia and inflammation, often characteristic of solid tumors, extracellular adenosine levels rise and activate the low-affinity A2BAR on various immune and cancer cells. This activation triggers downstream signaling pathways that can promote tumor cell proliferation, angiogenesis, and immune evasion. Consequently, the development of A2BAR antagonists like this compound represents a promising therapeutic strategy in oncology. This technical guide provides a detailed overview of the available in vitro data on this compound, summarizing its biochemical activity and its effects on immune and cancer cells.

In Vitro Activity of this compound

The in vitro activity of this compound has been characterized through various biochemical and cell-based assays, demonstrating its high affinity for the A2B adenosine receptor and its functional antagonism.

Biochemical and Functional Activity

This compound exhibits a high binding affinity for the A2B adenosine receptor, as determined by radioligand binding assays. Its functional antagonism has been confirmed by its ability to inhibit the downstream signaling induced by A2BAR agonists.

ParameterValueAssay TypeCell LineReference
Ki 3.49 nMRadioligand Binding AssayNot Specified
KB 27.00 nMNECA-stimulated cAMP Accumulation AssayNot Specified
Effects on Immune Cells

A critical aspect of the anti-tumor potential of A2BAR antagonists is their ability to counteract the immunosuppressive effects of adenosine. In vitro studies have shown that this compound can rescue the proliferation of key immune effector cells from adenosine-mediated suppression.

Cell TypeEffect of this compound (12 µM) in the presence of 0.1 mM AdenosineAssay TypeReference
CD8+ T cells (CD45RA+) Rescued proliferationLymphocyte Proliferation Assay
CD4+ T cells (CD45RA-) Rescued proliferationLymphocyte Proliferation Assay
CD4+ T cells (CD45RA+) Rescued proliferationLymphocyte Proliferation Assay
NK cells Rescued proliferationLymphocyte Proliferation Assay

Interestingly, one study investigating the effect of this compound on tumor-infiltrating lymphocytes (TILs) in a sarcoma spheroid model found that it did not significantly increase the overall infiltration of TILs. However, the same study reported that treatment with this compound did lead to a statistically significant increase in the ratio of CD8+ to CD4+ T cells within the tumor spheroids, suggesting a potential modulation of the immune cell composition within the tumor microenvironment.

Effects on Cancer Cells

This compound has demonstrated direct effects on cancer cell viability in a 3D tumor spheroid model, which more closely mimics the in vivo tumor architecture.

Cell TypeEffect of this compoundAssay TypeReference
Patient-derived breast cancer spheroids Significantly reduced relative cell viabilityCell Viability Assay

Experimental Protocols

Radioligand Binding Assay (for Ki determination)
  • Objective: To determine the binding affinity of this compound to the A2B adenosine receptor.

  • General Protocol:

    • Membrane preparations from cells expressing the human A2B adenosine receptor are incubated with a radiolabeled ligand (e.g., [3H]-DPCPX).

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The Ki value is calculated using the Cheng-Prusoff equation, which relates the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) to the affinity of the radioligand.

NECA-stimulated cAMP Accumulation Assay (for KB determination)
  • Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.

  • General Protocol:

    • Cells expressing the A2B adenosine receptor are seeded in multi-well plates.

    • The cells are pre-incubated with various concentrations of this compound.

    • The cells are then stimulated with a known A2BAR agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA), to induce cAMP production.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).

    • The KB value, representing the equilibrium dissociation constant of the antagonist, is calculated from the dose-response curves.

Lymphocyte Proliferation Assay
  • Objective: To evaluate the effect of this compound on the proliferation of immune cells in the presence of an immunosuppressive agent like adenosine.

  • General Protocol: 1

ISAM-140: A Potent and Selective A2B Adenosine Receptor Antagonist in Modulating Adenosine Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Extracellular adenosine (B11128), a signaling nucleoside, plays a critical role in a variety of physiological and pathophysiological processes, including immune suppression within the tumor microenvironment. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2B adenosine receptor (A2BAR), in particular, is a subject of intense investigation due to its low affinity for adenosine and its significant upregulation under conditions of cellular stress and hypoxia, characteristic of solid tumors. ISAM-140 has emerged as a potent and highly selective antagonist of the A2BAR, demonstrating potential as a therapeutic agent, particularly in the field of immuno-oncology. This technical guide provides a comprehensive overview of this compound, its mechanism of action within the adenosine signaling pathway, a compilation of its quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Adenosine Signaling and the A2B Receptor

Adenosine is a key signaling molecule that modulates a wide range of cellular responses. In the tumor microenvironment, high concentrations of adenosine are produced, which suppress the anti-tumor immune response, promoting tumor growth and metastasis. The A2BAR is a G protein-coupled receptor that, upon activation by adenosine, can couple to Gs, Gq, and Gi proteins, initiating a cascade of downstream signaling events. The Gs pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq pathway activates Phospholipase C (PLC), resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). These pathways ultimately influence a variety of cellular functions, including cell proliferation, inflammation, and immune cell activity.

This compound: A Selective A2B Adenosine Receptor Antagonist

This compound is a small molecule that has been identified as a potent and highly selective antagonist for the A2B adenosine receptor.[1] Its tricyclic scaffold allows for specific interactions within the orthosteric binding site of the A2BAR.[1] By competitively binding to the A2BAR, this compound blocks the binding of adenosine, thereby inhibiting the downstream signaling cascades that are typically initiated by adenosine-A2BAR interaction. This antagonistic activity has been shown to have significant functional consequences, particularly in the context of cancer immunology.

Quantitative Data for this compound and Related Compounds

The following table summarizes the key quantitative data for this compound and other relevant A2BAR antagonists. This data is crucial for comparing the potency and selectivity of these compounds.

CompoundTargetAssay TypeParameterValue (nM)Reference
This compound A2BARRadioligand BindingKi3.49[2]
This compound A2BARcAMP AccumulationKB27.00[2]
ISAM-R56AA2BARRadioligand BindingKiNot explicitly stated in search results[1]
ISAM-M89AA2BAR/A2AARRadioligand BindingKiNot explicitly stated in search results
SY1AF-30A2BARRadioligand BindingKiLow nanomolar range
SY1AF-80A2BARRadioligand BindingKiLow nanomolar range
SY1KO-24A2BARRadioligand BindingKiLow nanomolar range

Signaling Pathways and Experimental Workflows

A2B Adenosine Receptor Signaling Pathway

The following diagram illustrates the downstream signaling pathways activated by the A2B adenosine receptor.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates ISAM140 This compound ISAM140->A2BAR Blocks AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates MAPK MAPK (e.g., ERK1/2) EPAC->MAPK Activates Ca2 Ca2+ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates PKC->MAPK Activates Gene_Expression Gene Expression (e.g., Proliferation, Inflammation) MAPK->Gene_Expression Regulates CREB->Gene_Expression Regulates

Caption: A2B Adenosine Receptor Signaling Cascade.

Experimental Workflow: Characterization of this compound

The following diagram outlines a typical experimental workflow for characterizing a novel A2BAR antagonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Functional Assays cluster_3d_model 3D Tumor Model Binding_Assay Radioligand Binding Assay (Determine Ki) cAMP_Assay cAMP Accumulation Assay (Determine KB) Binding_Assay->cAMP_Assay Confirm Functional Activity Selectivity_Panel Receptor Selectivity Panel (A1, A2A, A3) cAMP_Assay->Selectivity_Panel Assess Specificity Lymphocyte_Proliferation Lymphocyte Proliferation Assay (Rescue from Adenosine Suppression) Selectivity_Panel->Lymphocyte_Proliferation Evaluate Immunomodulatory Effect Cytokine_Release Cytokine Release Assay (e.g., IFN-γ, Perforin) Lymphocyte_Proliferation->Cytokine_Release Analyze Mechanism of Action Spheroid_Growth Tumor Spheroid Growth Assay (Assess Anti-Tumor Effect) Cytokine_Release->Spheroid_Growth Test in Tumor Microenvironment TIL_Infiltration TIL Infiltration Analysis Spheroid_Growth->TIL_Infiltration Investigate Immune Cell Invasion

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

  • Materials:

    • Membranes from HEK-293 cells stably expressing the human A2BAR.

    • [³H]-DPCPX (a radiolabeled A1/A2B antagonist) as the radioligand.

    • This compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [³H]-DPCPX and varying concentrations of this compound in the binding buffer.

    • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay
  • Objective: To determine the functional antagonist activity (KB) of this compound by measuring its ability to inhibit agonist-stimulated cAMP production.

  • Materials:

    • HEK-293 cells expressing the human A2BAR.

    • NECA (5'-N-Ethylcarboxamidoadenosine), a potent adenosine receptor agonist.

    • This compound at various concentrations.

    • Cell culture medium.

    • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

    • Stimulate the cells with a fixed concentration of NECA (typically at its EC80) for another defined period (e.g., 15-30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration as a function of the this compound concentration to determine the IC50 value.

    • Calculate the KB value using the Schild equation.

Lymphocyte Proliferation Assay
  • Objective: To assess the ability of this compound to rescue lymphocyte proliferation from adenosine-mediated suppression.

  • Materials:

    • Isolated human peripheral blood mononuclear cells (PBMCs) or specific lymphocyte subsets (e.g., CD8+ T cells, NK cells).

    • Adenosine.

    • This compound.

    • A proliferation-inducing stimulus (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA)).

    • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine.

    • Flow cytometer or scintillation counter.

  • Procedure:

    • Label the lymphocytes with a proliferation dye like CFSE.

    • Culture the cells in the presence of the proliferation stimulus.

    • Treat the cells with adenosine to suppress proliferation.

    • Add varying concentrations of this compound to the cultures.

    • Incubate the cells for a period sufficient for proliferation to occur (e.g., 3-5 days).

    • Measure cell proliferation by:

      • CFSE dilution: Analyze the dilution of the CFSE dye in daughter cells by flow cytometry.

      • [³H]-thymidine incorporation: Pulse the cells with [³H]-thymidine for the final 18-24 hours of culture, then harvest the cells and measure the incorporated radioactivity.

    • Quantify the rescue of proliferation by this compound compared to the adenosine-treated control.

Preclinical and Clinical Status of this compound

Preclinical studies have demonstrated the efficacy of this compound in in vitro and ex vivo models. For instance, this compound has been shown to rescue the proliferation of various T cell subsets and NK cells from adenosine-induced suppression. Furthermore, in 3D patient-derived breast cancer spheroid models, this compound significantly reduced cell viability and spheroid growth.

As of the current literature review, there is no public information available regarding this compound entering clinical trials. The development of A2BAR antagonists for cancer therapy is an active area of research, with other molecules targeting this receptor currently in clinical investigation.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its high potency and selectivity for the A2B adenosine receptor. Its ability to block adenosine-mediated immunosuppression highlights the potential of A2BAR antagonism as a strategy in immuno-oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound and the broader implications of targeting the A2BAR in various disease contexts. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

ISAM-140: A Technical Guide to A2B Adenosine Receptor Antagonism in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and the response to therapy. A key immunosuppressive molecule within the TME is adenosine (B11128), which accumulates to high levels in hypoxic solid tumors. Adenosine exerts its effects through four G protein-coupled receptors, with the A2B adenosine receptor (A2BAR) being a significant mediator of immune suppression. ISAM-140 is a potent and highly selective A2B adenosine receptor antagonist that has demonstrated potential in reversing adenosine-mediated immunosuppression and promoting anti-tumor immunity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on modulating the tumor microenvironment, supported by preclinical data and detailed experimental protocols.

Core Mechanism of Action

This compound is a non-xanthine-based small molecule that acts as a competitive antagonist of the A2B adenosine receptor.[1] In the tumor microenvironment, high concentrations of adenosine, produced by the ectonucleotidases CD39 and CD73 on cancer and immune cells, bind to A2BAR on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells. This binding activates a Gs-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2] This signaling pathway ultimately results in the suppression of anti-tumor immune responses, including decreased T cell and NK cell proliferation and effector function. This compound competitively binds to A2BAR, blocking adenosine from activating this immunosuppressive pathway, thereby restoring the anti-tumor functions of immune cells within the TME.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on the tumor microenvironment.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

ParameterValueCell LineReference
Ki (A2BAR)3.49 nMCHO (human)[4]
KB (cAMP accumulation)27.00 nMHEK-293

Table 2: Effect of this compound on Immune Cell Proliferation in the Presence of Adenosine

Immune Cell SubsetTreatmentRelative Proliferation (%)Reference
CD45RA- CD4 T cellsAdenosine (0.1 mM)Suppressed
Adenosine + this compound (12 µM)Rescued
CD45RA+ CD4 T cellsAdenosine (0.1 mM)Suppressed
Adenosine + this compound (12 µM)Rescued
CD45RA+ CD8 T cellsAdenosine (0.1 mM)Suppressed
Adenosine + this compound (12 µM)Rescued
NK cellsAdenosine (0.1 mM)Suppressed
Adenosine + this compound (12 µM)Rescued

Table 3: Impact of this compound on Tumor Spheroid Viability and Immune Cell Infiltration

AssayCell TypeTreatmentObservationReference
Spheroid ViabilityPatient-derived breast cancer spheroidsThis compound (12 µM)Significantly reduced viability
CD8/CD4 T cell ratio in TIL-tumor spheroidsPatient-derived sarcoma cell line + autologous TILsThis compound (12 µM)Significantly increased ratio

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Lymphocyte Proliferation Assay

Objective: To assess the ability of this compound to rescue adenosine-mediated suppression of T cell and NK cell proliferation.

Methodology:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) to track cell division.

  • Culture CFSE-labeled PBMCs in 96-well plates at a density of 2 x 105 cells/well.

  • For T cell proliferation, stimulate cells with anti-CD3/CD28 beads (1:4 bead-to-cell ratio) and IL-2 (100 IU/mL).

  • For NK cell proliferation, stimulate cells with IL-2 (1000 IU/mL).

  • Treat cells with 0.1 mM adenosine to induce immunosuppression, with or without 12 µM this compound.

  • Incubate T cells for 3 days and NK cells for 6 days at 37°C and 5% CO2.

  • Analyze cell proliferation by flow cytometry, gating on specific lymphocyte populations (CD4+ T cells, CD8+ T cells, NK cells) and measuring the dilution of CFSE fluorescence.

Tumor Spheroid Viability Assay

Objective: To evaluate the effect of this compound on the viability of 3D tumor spheroids.

Methodology:

  • Generate tumor spheroids from patient-derived breast cancer cells by seeding 1 x 104 cells per well in a 96-well ultra-low attachment plate.

  • Culture the spheroids for 4 days in DMEM-F12 media supplemented with 20% FBS and 1% penicillin-streptomycin.

  • Treat the spheroids with 12 µM this compound or vehicle control.

  • After 4 days of treatment, assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

  • Measure luminescence using a plate reader to determine the relative cell viability compared to the untreated control.

Flow Cytometry for Immune Cell Phenotyping in Tumor Spheroids

Objective: To characterize the phenotype of tumor-infiltrating lymphocytes (TILs) within tumor spheroids following treatment with this compound.

Methodology:

  • Co-culture patient-derived sarcoma spheroids with autologous, CFSE-labeled TILs at an effector-to-target ratio of 3:1.

  • Treat the co-culture with 12 µM this compound or vehicle control for 3 days.

  • Mechanically and enzymatically dissociate the spheroids to obtain a single-cell suspension.

  • Stain the cells with a panel of fluorescently-conjugated antibodies against surface markers such as CD3, CD4, CD8, and CD45RA.

  • Analyze the stained cells using a flow cytometer.

  • Gate on single, live, CFSE-positive cells to identify the infiltrated TIL population.

  • Quantify the proportions of different T cell subsets (e.g., CD4+, CD8+) within the infiltrated TILs.

Visualizations: Signaling Pathways and Experimental Workflows

A2B Adenosine Receptor Signaling Pathway in Immune Cells

A2BAR_Signaling cluster_TME Tumor Microenvironment cluster_Cell Immune Cell Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR Activates ISAM140 This compound ISAM140->A2BAR Blocks AC Adenylate Cyclase A2BAR->AC Activates Gs cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Suppression Immune Suppression (↓ Proliferation, ↓ Effector Function) PKA->Suppression Leads to Lymphocyte_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs CFSE_Labeling Label with CFSE PBMC_Isolation->CFSE_Labeling Plating Plate Cells CFSE_Labeling->Plating Stimulation Stimulate (anti-CD3/CD28 or IL-2) Plating->Stimulation Treatment Treat with Adenosine +/- this compound Stimulation->Treatment Incubation Incubate (3-6 days) Treatment->Incubation Flow_Cytometry Flow Cytometry Analysis Incubation->Flow_Cytometry Gating Gate on Immune Subsets Flow_Cytometry->Gating Proliferation Measure CFSE Dilution Gating->Proliferation TME_Modulation ISAM140 This compound A2BAR_Blockade A2BAR Blockade ISAM140->A2BAR_Blockade Adenosine_Block Adenosine Signaling Blocked A2BAR_Blockade->Adenosine_Block Immune_Rescue Immune Cell Function Rescued Adenosine_Block->Immune_Rescue T_Cell_Prolif ↑ T Cell Proliferation Immune_Rescue->T_Cell_Prolif NK_Cell_Prolif ↑ NK Cell Proliferation Immune_Rescue->NK_Cell_Prolif Tumor_Control Enhanced Anti-Tumor Immunity T_Cell_Prolif->Tumor_Control NK_Cell_Prolif->Tumor_Control

References

ISAM-140: A Technical Guide to its Therapeutic Potential via A2B Adenosine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of ISAM-140, a potent and highly selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). The A2B receptor has emerged as a critical target in a range of pathologies, most notably cancer, due to its role in promoting tumor growth, metastasis, and immunosuppression. This document provides a comprehensive overview of this compound's mechanism of action, its effects on cancer cells and immune responses, and detailed experimental protocols for its investigation.

Introduction to this compound and the A2B Adenosine Receptor

This compound is a small molecule antagonist that exhibits high potency and selectivity for the A2B adenosine receptor, a G-protein coupled receptor that is activated by adenosine.[1] Under conditions of cellular stress, such as hypoxia and inflammation which are characteristic of the tumor microenvironment, extracellular adenosine levels rise significantly. This accumulation of adenosine leads to the activation of A2BAR on various cell types, including cancer cells and immune cells, triggering downstream signaling pathways that contribute to disease progression.

The A2B receptor is implicated in a variety of cancers, including breast, prostate, colon, and bladder cancer. Its overexpression in tumor tissues often correlates with a poorer prognosis. By blocking the A2BAR, this compound offers a promising therapeutic strategy to counteract the pro-tumoral effects of adenosine.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the binding affinity and functional activity of this compound and its effects on cancer cell viability and immune cell function.

Table 1: Binding Affinity of this compound for Adenosine Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki) [nM]
A2B 0.55 - 3.49
A1>10,000
A2A>10,000
A3>1,000

Data compiled from multiple sources.

Table 2: Functional Antagonism of this compound in cAMP Assays

Assay ParameterValue
Kb (cAMP accumulation) 27.0 nM

This value represents the equilibrium dissociation constant for the antagonist, indicating its potency in blocking agonist-induced cAMP production.

Table 3: Effect of this compound on Cancer Cell Viability and Lymphocyte Proliferation

Cell TypeAssayTreatmentResult
Breast Cancer SpheroidsCell ViabilityThis compound (12 µM, 4 days)Significantly reduced relative cell viability[1]
Human LymphocytesProliferation (CFSE)This compound (12 µM)Rescued proliferation of CD8+ and CD4+ T cells and NK cells[1]

Signaling Pathways of the A2B Adenosine Receptor

The A2B adenosine receptor, upon activation by adenosine, can couple to different G proteins, primarily Gs and Gq, to initiate downstream signaling cascades. These pathways play a crucial role in the physiological and pathological functions attributed to A2BAR.

A2BAR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ado Adenosine A2BAR A2B Receptor Ado->A2BAR Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq PI3K PI3K/Akt A2BAR->PI3K AC Adenylate Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription (Proliferation, Angiogenesis, Immune Suppression) CREB->Gene Ca2 Ca2+ IP3->Ca2 PKC PKC DAG->PKC ERK ERK PKC->ERK ERK->Gene PI3K->Gene

The diagram above illustrates the primary signaling pathways activated by the A2B adenosine receptor. The Gs-protein pathway leads to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), which in turn can activate the transcription factor CREB. The Gq-protein pathway activates Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC) and downstream pathways like the MAPK/ERK cascade. The A2BAR has also been shown to activate the PI3K/Akt pathway. These pathways collectively regulate gene expression involved in cell proliferation, survival, angiogenesis, and immune responses. This compound, by blocking the A2B receptor, inhibits these downstream signaling events.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay for A2B Adenosine Receptor

This protocol is used to determine the binding affinity (Ki) of this compound for the A2B adenosine receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing A2BAR incubate Incubate membranes with radioligand ([3H]-DPCPX) and varying concentrations of this compound prep_membranes->incubate filter Separate bound from free radioligand by vacuum filtration incubate->filter count Quantify bound radioactivity using a scintillation counter filter->count analyze Calculate Ki value using competitive binding analysis count->analyze

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human A2B adenosine receptor (e.g., HEK-293 cells).

    • Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled A2BAR ligand (e.g., [3H]-DPCPX), and varying concentrations of this compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) production, a key downstream signaling event of A2BAR activation.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis seed_cells Seed cells expressing A2BAR into a 96-well plate pretreat Pre-incubate cells with varying concentrations of this compound seed_cells->pretreat stimulate Stimulate cells with an A2BAR agonist (e.g., NECA) pretreat->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse detect Measure cAMP levels using a competitive immunoassay (e.g., HTRF) lyse->detect analyze Calculate the Kb value from the dose-response curve detect->analyze

Protocol:

  • Cell Culture:

    • Seed HEK-293 cells (or another suitable cell line) endogenously or recombinantly expressing the A2B receptor into a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of an A2BAR agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), to stimulate cAMP production.

    • Incubate for a further period (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells.

    • Measure the intracellular cAMP concentration using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis:

    • Plot the cAMP concentration against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the Kb value, which represents the antagonist's equilibrium dissociation constant.

Lymphocyte Proliferation Assay (CFSE-based)

This assay assesses the ability of this compound to reverse adenosine-induced suppression of lymphocyte proliferation.

Lymphocyte_Proliferation_Workflow cluster_labeling Cell Labeling cluster_culture Cell Culture & Treatment cluster_analysis Flow Cytometry Analysis isolate_pbmcs Isolate PBMCs from healthy donor blood label_cfse Label PBMCs with CFSE dye isolate_pbmcs->label_cfse culture_cells Culture CFSE-labeled PBMCs with a T-cell stimulus (e.g., anti-CD3/CD28) label_cfse->culture_cells add_adenosine Add adenosine to suppress proliferation culture_cells->add_adenosine add_isam140 Add varying concentrations of this compound add_adenosine->add_isam140 analyze_flow Analyze CFSE dilution by flow cytometry to quantify cell division add_isam140->analyze_flow

Protocol:

  • Cell Preparation and Labeling:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

  • Cell Culture and Treatment:

    • Culture the CFSE-labeled PBMCs in a 96-well plate.

    • Stimulate the cells with T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies).

    • Add adenosine to the culture to induce immunosuppression.

    • Treat the cells with different concentrations of this compound.

  • Flow Cytometry Analysis:

    • After a few days of incubation (e.g., 3-5 days), harvest the cells.

    • Analyze the CFSE fluorescence of the cells using a flow cytometer.

    • The progressive halving of CFSE intensity indicates cell division. Quantify the percentage of proliferated cells in each treatment group.

3D Cancer Spheroid Viability Assay

This assay evaluates the effect of this compound on the viability and growth of three-dimensional cancer cell cultures, which more closely mimic in vivo tumors.

Spheroid_Viability_Workflow cluster_spheroid_formation Spheroid Formation cluster_treatment_imaging Treatment & Imaging cluster_viability_analysis Viability Assessment & Analysis seed_cells Seed cancer cells in low-adhesion plates to form spheroids treat_spheroids Treat spheroids with varying concentrations of this compound seed_cells->treat_spheroids image_spheroids Image spheroids at regular intervals to monitor growth treat_spheroids->image_spheroids viability_assay Perform a cell viability assay (e.g., CellTiter-Glo) image_spheroids->viability_assay analyze_data Analyze spheroid size and viability data viability_assay->analyze_data

Protocol:

  • Spheroid Formation:

    • Seed cancer cells (e.g., breast cancer cell lines) into ultra-low attachment round-bottom 96-well plates.

    • Allow the cells to aggregate and form spheroids over a few days.

  • Treatment and Imaging:

    • Once spheroids have formed, treat them with different concentrations of this compound.

    • Image the spheroids at regular intervals (e.g., daily) using a microscope to monitor their size and morphology.

  • Viability Assessment:

    • At the end of the treatment period, assess the viability of the cells within the spheroids using a luminescence-based assay such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis:

    • Measure the size (e.g., diameter or volume) of the spheroids from the images.

    • Normalize the viability data to the untreated control group.

    • Plot spheroid growth and viability against the concentration of this compound to determine its effect.

Conclusion

This compound stands out as a highly potent and selective antagonist of the A2B adenosine receptor. The data and experimental protocols presented in this guide underscore the therapeutic potential of targeting the A2BAR with this compound, particularly in the context of oncology. Its ability to inhibit A2BAR signaling, thereby reducing cancer cell viability and reversing immunosuppression, makes it a compelling candidate for further preclinical and clinical investigation. The detailed methodologies provided herein offer a robust framework for researchers to explore the full therapeutic utility of this compound and other A2BAR antagonists.

References

ISAM-140: A Technical Guide for Cancer Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor that has emerged as a promising target in cancer immunotherapy.[1][2] In the tumor microenvironment, high concentrations of adenosine act as an immunosuppressive signaling molecule, hindering the activity of various immune cells and promoting tumor growth.[2][3][4] By blocking the A2BAR, this compound has the potential to reverse this immunosuppression and enhance anti-tumor immune responses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its investigation in cancer immunology research.

Core Mechanism of Action

This compound functions as a competitive antagonist at the A2B adenosine receptor. Its primary mechanism involves blocking the binding of adenosine to the A2BAR, thereby inhibiting downstream signaling pathways that lead to immunosuppression.

Signaling Pathway

The A2B adenosine receptor is primarily coupled to the Gs alpha subunit of G proteins. Upon activation by adenosine, it stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP in immune cells, such as T cells and Natural Killer (NK) cells, is generally associated with suppressed cytotoxic function and proliferation. This compound, by preventing adenosine binding, attenuates this rise in intracellular cAMP, thereby restoring the effector functions of these immune cells.[1][2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR Binds & Activates ISAM_140 ISAM_140 ISAM_140->A2BAR Blocks G_Protein Gs Protein A2BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppression Immunosuppression CREB->Immunosuppression Promotes

Caption: this compound Mechanism of Action.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective antagonism of the A2BAR in various in vitro assays.

Table 1: In Vitro Activity of this compound and Related Compounds

CompoundA2BAR Ki (nM)A2BAR KB (nM)
This compound 3.49[1]27.00[1]
ISAM-R56ANot ReportedNot Reported
ISAM-M89ANot ReportedNot Reported

Ki: Inhibitor constant, a measure of binding affinity. KB: Equilibrium dissociation constant of an antagonist, a measure of potency.

Impact on Immune Cell Function

Studies have shown that this compound can rescue the proliferation of various immune cell subsets from adenosine-induced suppression.

Table 2: Effect of this compound on Lymphocyte Proliferation

Immune Cell SubsetEffect of this compound (12 µM)
CD8+ T cells (CD45RA+)Rescued Proliferation[2]
CD4 T cells (CD45RA-)Rescued Proliferation[2]
CD4 T cells (CD45RA+)Rescued Proliferation[2]
NK cellsRescued Proliferation[2]
Anti-Tumor Activity in 3D Spheroid Models

In more complex, patient-derived 3D breast cancer spheroid models, this compound has been shown to reduce cell viability, indicating its potential to directly or indirectly inhibit tumor growth.

Table 3: Effect of A2BAR Antagonists on Breast Cancer Spheroid Viability

Compound (12 µM)Relative Cell Viability
This compound Significantly Reduced[2]
ISAM-R56ASignificantly Reduced[2]
ISAM-M89ASignificantly Reduced (more pronounced effect)[2]

Experimental Protocols

cAMP Accumulation Assay

This assay is fundamental to determining the antagonistic activity of compounds like this compound at the A2BAR.

Objective: To measure the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the A2BAR.

Materials:

  • HEK-293 cells transfected with A2BAR

  • This compound and other test compounds

  • NECA (5'-N-Ethylcarboxamidoadenosine), a potent adenosine receptor agonist

  • Rolipram (B1679513) (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • cAMP enzyme immunoassay kit

  • Cell culture reagents

Protocol:

  • Cell Seeding: Seed HEK-293-A2BAR cells in 96-well plates at a density of 10,000 cells/well and incubate overnight.

  • Pre-incubation: Wash cells and pre-incubate with 30 µM rolipram and various concentrations of this compound for 15 minutes at 37°C.

  • Stimulation: Add a fixed concentration of NECA (e.g., 10 µM) to stimulate cAMP production and incubate for an additional 15 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 value, which can be used to calculate the KB.

cluster_workflow cAMP Assay Workflow start Start seed_cells Seed HEK-293-A2BAR cells (10,000 cells/well) start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight preincubate Pre-incubate with Rolipram and this compound (15 min) incubate_overnight->preincubate stimulate Stimulate with NECA (15 min) preincubate->stimulate lyse Lyse Cells stimulate->lyse measure_cAMP Measure cAMP (EIA Kit) lyse->measure_cAMP analyze Data Analysis (IC50/KB) measure_cAMP->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation assay.
Patient-Derived Tumor Spheroid Viability Assay

This assay assesses the anti-tumor effects of this compound in a more physiologically relevant 3D culture model.

Objective: To determine the effect of this compound on the viability of patient-derived breast cancer spheroids.

Materials:

  • Single-cell suspension from fresh breast tumor resections

  • This compound and other test compounds

  • Ultra-low attachment 384-well plates

  • Cell-Titer Glo® 3D Cell Viability Assay reagent

  • Luminometer

Protocol:

  • Spheroid Formation: Seed 3,000 cells per well in an ultra-low attachment 384-well plate to allow for spheroid formation.

  • Treatment: After spheroid formation (typically 24-48 hours), add this compound at various concentrations.

  • Incubation: Incubate the spheroids with the compound for 4 days.

  • Viability Measurement: Add Cell-Titer Glo® reagent to each well and measure luminescence using a plate reader. Luminescence is proportional to the amount of ATP, which is indicative of the number of viable cells.

  • Data Analysis: Normalize the luminescence readings of treated wells to the untreated control wells to determine the relative cell viability.

cluster_workflow Spheroid Viability Assay Workflow start Start seed_cells Seed tumor cells in ultra-low attachment plate start->seed_cells form_spheroids Allow Spheroid Formation seed_cells->form_spheroids add_treatment Add this compound form_spheroids->add_treatment incubate Incubate for 4 days add_treatment->incubate add_reagent Add Cell-Titer Glo® incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate Relative Viability measure->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for ISAM-140 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), with a Ki of 3.49 nM.[1] As a selective blocker of the A2BAR, this compound is a valuable tool for investigating the role of this receptor in various physiological and pathological processes, including cancer and inflammation. In the tumor microenvironment, high concentrations of adenosine can suppress the anti-tumor immune response by activating A2A and A2B receptors on immune cells.[2][3][4] By blocking the A2BAR, this compound can rescue the activity of immune cells, such as T cells and NK cells, and inhibit tumor growth.[2][3][4]

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to assess its effects on cell viability, signaling pathways, and immune cell function.

Data Presentation

Quantitative Analysis of this compound Activity
ParameterValueCell Line/SystemReference
Ki (Binding Affinity) 3.49 nMRecombinant A2BAR[1]
Kb (cAMP Inhibition) 27.00 nMNECA-stimulated HEK-293 cells[1][2]
Effective Concentration (Lymphocyte Proliferation Rescue) 12 µMHuman Lymphocyte Co-cultures[2]
Effective Concentration (Spheroid Growth Inhibition) 12 µMPatient-derived Breast Cancer Spheroids[2]

Signaling Pathway

This compound, as an A2BAR antagonist, blocks the downstream signaling cascades initiated by adenosine binding to the A2B receptor. The A2B receptor can couple to Gs, Gi, and Gq proteins, leading to the modulation of multiple signaling pathways. The primary pathway inhibited by this compound is the Gs-protein mediated activation of adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream transcription factors like CREB. Additionally, A2BAR signaling can influence other pathways, including the PLC-IP3-Ca2+ cascade and MAPK/ERK pathways. In immune cells, A2BAR activation can lead to the phosphorylation of AMP-activated protein kinase (pAMPK), a process that can be inhibited by A2BAR antagonists.[2]

ISAM_140_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular A2BAR A2BAR G_protein Gs/Gi/Gq A2BAR->G_protein pAMPK pAMPK A2BAR->pAMPK Activates AC Adenylyl Cyclase G_protein->AC Activates PLC PLC G_protein->PLC Activates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK cAMP cAMP AC->cAMP Generates IP3_Ca IP3 / Ca2+ PLC->IP3_Ca Adenosine Adenosine Adenosine->A2BAR Activates ISAM140 This compound ISAM140->A2BAR Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene_Expression Gene Expression CREB->Gene_Expression Immune_Suppression Immune Suppression pAMPK->Immune_Suppression Cell_Viability_Workflow start Start seed_cells Seed cells in 384-well plate start->seed_cells culture_spheroids Culture for 4 days to form spheroids seed_cells->culture_spheroids treat_isam140 Treat with varying concentrations of this compound culture_spheroids->treat_isam140 incubate Incubate for 4 days treat_isam140->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and determine cell viability measure_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for ISAM-140 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and cancer.[1] These application notes provide a summary of the available preclinical data for this compound, with a focus on its mechanism of action and guidance for its use in in vitro and considerations for designing potential in vivo mouse model studies. Due to the current lack of publicly available in vivo dosage data for this compound, this document also provides a comparative analysis of other A2BAR antagonists that have been evaluated in murine models to offer a potential starting point for study design.

Introduction to this compound

This compound is a small molecule antagonist that demonstrates high selectivity for the A2B adenosine receptor. Its primary mechanism of action involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation that is stimulated by adenosine receptor agonists.[1] The A2B receptor is typically activated when extracellular adenosine concentrations are elevated, a common feature of the tumor microenvironment and sites of inflammation. By blocking A2BAR signaling, this compound has the potential to modulate immune responses and inhibit tumor cell proliferation.

Mechanism of Action: A2B Adenosine Receptor Antagonism

Extracellular adenosine, through its interaction with the A2B receptor on various cell types, including immune cells and cancer cells, triggers a signaling cascade that often results in immunosuppression and tumor growth. This compound competitively binds to the A2BAR, thereby preventing adenosine from exerting its downstream effects. This blockade can lead to the rescue of lymphocyte activity and a reduction in tumor cell viability.[1]

cluster_0 Cell Membrane Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR Activates G_Protein G Protein A2BAR->G_Protein Activates ISAM140 This compound ISAM140->A2BAR Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effects (Immunosuppression, Tumor Growth) cAMP->Downstream

Figure 1: Simplified signaling pathway of A2BAR antagonism by this compound.

In Vitro Experimental Data

In vitro studies have been crucial in characterizing the activity of this compound. A key finding is its ability to rescue the proliferation of various lymphocyte subsets in the presence of adenosine.

Cell TypeThis compound ConcentrationObservationReference
CD8+ T cells (naïve and effector)12 µMRescued proliferation[1]
CD4+ T cells (central and effector memory)12 µMRescued proliferation[1]
NK cells12 µMRescued proliferation[1]
Breast Cancer SpheroidsNot specifiedReduced cell viability[1]

Note: The 12 µM concentration was described as subapoptotic in proliferating lymphocyte cultures.[1]

Proposed In Vivo Mouse Model Studies: Dosage and Administration Considerations

Disclaimer: To date, there is no publicly available literature detailing the in vivo administration of this compound in mouse models. The following information is extrapolated from studies on other selective A2BAR antagonists and should be used as a starting point for dose-range-finding studies.

Comparative Dosages of other A2BAR Antagonists
CompoundDosageAdministration RouteMouse ModelReference
PSB-6035 mg/kgIntraperitoneal (i.p.)Zymosan A-induced inflammation
PSB-60310 mg/kgIntraperitoneal (i.p.)Carrageenan-induced paw edema
M106930, 100, 300 mg/kgOral gavage (p.o.)4T1 tumor model
Formulation of this compound for In Vivo Studies

Given that many small molecule inhibitors are poorly soluble in aqueous solutions, a suitable formulation is critical for achieving desired bioavailability in vivo.

Recommended Formulation Strategy:

  • Solubility Assessment: Determine the solubility of this compound in common vehicles (e.g., PBS, saline, DMSO, ethanol, PEG400, Tween 80).

  • Vehicle Selection: For initial studies, a common vehicle for poorly soluble compounds is a mixture of DMSO and saline, or a formulation containing PEG400 and/or Tween 80. A typical starting formulation could be 10% DMSO, 40% PEG400, and 50% saline.

  • Preparation Protocol:

    • Dissolve this compound in DMSO first.

    • Add PEG400 and mix thoroughly.

    • Slowly add saline while vortexing to prevent precipitation.

    • Visually inspect the final solution for any precipitates. If precipitation occurs, optimization of the vehicle composition is necessary.

Proposed Experimental Workflow for an In Vivo Efficacy Study

cluster_0 Experimental Workflow A Tumor Cell Implantation (e.g., subcutaneous or orthotopic) B Tumor Growth Monitoring (caliper measurements) A->B C Randomization into Treatment Groups B->C D This compound Treatment Initiation (i.p. or p.o.) C->D E Continued Treatment and Monitoring D->E F Endpoint Analysis (Tumor volume, weight, immunophenotyping) E->F

Figure 2: General workflow for an in vivo efficacy study of this compound.

Detailed Protocols

In Vitro Lymphocyte Proliferation Rescue Assay

Objective: To assess the ability of this compound to rescue adenosine-mediated suppression of T cell proliferation.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Adenosine

  • Anti-CD3/CD28 antibodies

  • Cell proliferation dye (e.g., CFSE)

  • Flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.

  • Seed labeled PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Pre-treat cells with varying concentrations of this compound (e.g., 1-25 µM) for 1 hour.

  • Add adenosine to a final concentration known to suppress T cell proliferation (e.g., 50 µM).

  • Stimulate T cell proliferation with anti-CD3/CD28 antibodies.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest cells and analyze proliferation by flow cytometry, gating on CD4+ and CD8+ T cell populations. A decrease in the proliferation dye's fluorescence intensity indicates cell division.

In Vivo Tumor Model - General Protocol

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Materials:

  • This compound

  • Appropriate mouse tumor cell line (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer)

  • 6-8 week old female C57BL/6 or BALB/c mice

  • Sterile PBS

  • Matrigel (optional)

  • Calipers

  • Appropriate vehicle for this compound formulation

Protocol:

  • Culture tumor cells to 80-90% confluency.

  • Harvest and resuspend cells in sterile PBS (with or without Matrigel) at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 50-100 mm^3), randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Prepare the this compound formulation.

  • Administer the formulation via the chosen route (e.g., intraperitoneal injection or oral gavage) at the desired frequency (e.g., daily, every other day).

  • Continue to monitor tumor growth and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, flow cytometry for immune cell infiltration).

Conclusion

This compound is a promising A2B adenosine receptor antagonist with demonstrated in vitro efficacy in rescuing immune cell function. While specific in vivo dosage data is not yet available, the information provided on its mechanism of action, along with comparative data from other A2BAR antagonists, offers a solid foundation for designing and executing preclinical studies to evaluate its therapeutic potential in various disease models. Rigorous dose-finding and formulation optimization will be critical first steps in advancing our understanding of this compound's in vivo activity.

References

Application Notes and Protocols for ISAM-140 Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), with a binding affinity (Ki) of 3.49 nM.[1] In the tumor microenvironment, high levels of extracellular adenosine suppress the anti-tumor immune response by activating A2A and A2B receptors on immune cells. As an A2BAR antagonist, this compound has demonstrated potential in preclinical models to counteract this immunosuppression, thereby enhancing the activity of immune cells against cancer cells. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in both in vitro and generalized in vivo preclinical studies.

Mechanism of Action of this compound

This compound exerts its effects by blocking the A2B adenosine receptor, a G protein-coupled receptor. The A2BAR can couple to Gs, Gi, and Gq proteins, leading to the modulation of various downstream signaling pathways.[2] In the context of the tumor microenvironment, adenosine binding to A2BAR on immune cells, such as T cells and Natural Killer (NK) cells, typically leads to the activation of the Gs protein, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). This cascade results in the suppression of immune cell proliferation and effector functions. By competitively inhibiting the binding of adenosine to A2BAR, this compound prevents this immunosuppressive signaling, thereby restoring the anti-tumor activity of immune cells.[3][4]

A2BAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A2BAR A2B Adenosine Receptor G_protein Gs/Gi/Gq A2BAR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Stimulates Production Adenosine Adenosine Adenosine->A2BAR Binds & Activates ISAM140 This compound ISAM140->A2BAR Binds & Blocks Immune_Activation Immune Activation (↑ Proliferation, ↑ Effector Function) ISAM140->Immune_Activation Promotes ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Immune_Suppression Immune Suppression (↓ Proliferation, ↓ Effector Function) PKA->Immune_Suppression Leads to

Caption: A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.

Data Presentation

The following tables summarize the key quantitative data for this compound from in vitro studies and provide a generalized dosing schedule for in vivo studies based on common practices with other A2BAR antagonists.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssay
Ki (hA2BAR)3.49 nMHEK-293Radioligand Binding Assay
KB (hA2BAR)27.00 nMHEK-293cAMP Accumulation Assay
Effective Concentration12 µMHuman Lymphocyte CulturesRescue of Lymphocyte Proliferation

Table 2: Generalized Dosing Information for an A2BAR Antagonist in Mouse Models

Administration RouteVehicleDosage RangeFrequencyAnimal Model
Oral Gavage0.5% Methylcellulose (B11928114)10 - 50 mg/kgOnce or twice dailySyngeneic Tumor Models
Intraperitoneal (IP)10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline5 - 25 mg/kgOnce dailySyngeneic Tumor Models
In-feedStandard Chow10 - 100 mg/kg of dietAd libitumChronic Disease Models

Disclaimer: The in vivo dosing information in Table 2 is generalized from preclinical studies of other A2BAR antagonists and is provided for illustrative purposes. The optimal administration route, vehicle, dosage, and frequency for this compound must be determined empirically through dedicated pharmacokinetic and pharmacodynamic studies.

Experimental Protocols

In Vitro/Ex Vivo Protocol: Assessment of this compound on Patient-Derived Tumor Spheroids

This protocol describes a method to evaluate the effect of this compound on the viability of patient-derived tumor spheroids and its ability to rescue immune cell function.

Materials:

  • This compound (stock solution in DMSO)

  • Patient-derived tumor tissue

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation

  • CD3/CD28 Dynabeads for T cell activation

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Flow cytometer and relevant antibodies (e.g., CD8, CD4, IFN-γ, Perforin)

Procedure:

  • Spheroid Generation:

    • Mechanically and enzymatically digest fresh patient-derived tumor tissue to obtain a single-cell suspension.

    • Seed the cells in ultra-low attachment 96-well plates at a density of 2,000-5,000 cells/well.

    • Centrifuge the plates at low speed to facilitate cell aggregation.

    • Culture the spheroids for 3-5 days until they are well-formed.

  • This compound Treatment and Viability Assessment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add the desired concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the spheroid cultures. Include a vehicle control (DMSO).

    • Incubate for 4 days.

    • Assess cell viability using a luminescent-based assay according to the manufacturer's instructions.

  • Immune Cell Co-culture and Functional Assays:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Co-culture the tumor spheroids with PBMCs at a suitable effector-to-target ratio (e.g., 10:1).

    • Add this compound at a sub-apoptotic concentration (e.g., 12 µM) to the co-cultures in the presence of an immunosuppressive stimulus (e.g., adenosine).

    • After 72-96 hours, collect the PBMCs and analyze the expression of activation and cytotoxicity markers (e.g., IFN-γ, perforin) in CD8+ and CD4+ T cells by flow cytometry.

in_vitro_workflow start Start: Patient-Derived Tumor Tissue digest Tissue Digestion (Mechanical & Enzymatic) start->digest seed Seed Single Cells in Ultra-Low Attachment Plates digest->seed form_spheroids Spheroid Formation (3-5 days) seed->form_spheroids treat Treat with this compound (various concentrations) form_spheroids->treat coculture Co-culture Spheroids with PBMCs form_spheroids->coculture incubate Incubate for 4 days treat->incubate viability Assess Spheroid Viability (e.g., CellTiter-Glo®) incubate->viability isolate_pbmcs Isolate PBMCs from Donor Blood isolate_pbmcs->coculture treat_coculture Treat with this compound and Adenosine coculture->treat_coculture incubate_coculture Incubate for 72-96 hours treat_coculture->incubate_coculture flow_cytometry Analyze Immune Cell Function (Flow Cytometry) incubate_coculture->flow_cytometry

Caption: Workflow for In Vitro/Ex Vivo Evaluation of this compound.
Generalized In Vivo Administration Protocols for Mice

The following are suggested protocols for the administration of a compound like this compound in a mouse tumor model. The final formulation and dosing should be established based on solubility and stability studies.

1. Oral Gavage (PO)

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Appropriate sized gavage needles (e.g., 20-22 gauge, flexible tip)

  • Syringes

Procedure:

  • Prepare the dosing solution by suspending this compound in the vehicle to the desired concentration. Ensure a homogenous suspension.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement.

  • Introduce the gavage needle into the side of the mouth and gently advance it along the esophagus into the stomach.

  • Administer the desired volume slowly and steadily.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

2. Intraperitoneal Injection (IP)

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Sterile needles (e.g., 25-27 gauge) and syringes

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Prepare the dosing solution by dissolving this compound in the vehicle.

  • Securely restrain the mouse in dorsal recumbency (on its back) with its head tilted slightly downward.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[3][5]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate to ensure the needle has not entered a blood vessel or organ.

  • Inject the solution and withdraw the needle.

  • Return the mouse to its cage and monitor.

3. Voluntary Oral Administration in Jelly

This method is less stressful for the animals and suitable for chronic dosing.

Materials:

  • This compound

  • Gelatin, sweetener (e.g., Splenda®), and flavoring

  • 24-well plate to form the jellies

Procedure:

  • Prepare a flavored gelatin solution.

  • Dissolve the required amount of this compound in a suitable solvent and then mix it thoroughly into the warm gelatin solution.

  • Pour the mixture into a 24-well plate and allow it to set.

  • Train the mice to eat the plain jelly for a few days before introducing the jelly containing this compound.

  • Provide a pre-weighed amount of the medicated jelly to each mouse daily.

in_vivo_workflow start Start: Syngeneic Tumor Model Establishment randomize Randomize Mice into Treatment Groups start->randomize prepare_dose Prepare this compound Dosing Solution randomize->prepare_dose administer Administer this compound (PO, IP, or In-feed) prepare_dose->administer monitor_tumor Monitor Tumor Growth (e.g., Caliper Measurements) administer->monitor_tumor monitor_health Monitor Animal Health (Body Weight, Clinical Signs) administer->monitor_health endpoint Endpoint: Collect Tumors and Tissues monitor_tumor->endpoint monitor_health->endpoint analysis Analyze Immune Cell Infiltration and Biomarkers (e.g., Flow Cytometry, IHC) endpoint->analysis

Caption: Generalized Workflow for an In Vivo Efficacy Study.

References

ISAM-140 solubility and vehicle for injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor.[1][2][3] With a Ki of 3.49 nM for the A2B receptor and over 1000-fold selectivity against other adenosine receptor subtypes, this compound is a valuable tool for studying the physiological and pathological roles of the A2BAR.[1][3] This receptor is implicated in a variety of processes, including inflammation, angiogenesis, and immune responses, making it a target of interest in cancer immunotherapy and other therapeutic areas.[4] These application notes provide detailed information on the solubility of this compound, recommended vehicles for in vitro and in vivo use, and experimental protocols for its application in cell-based assays.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₉H₁₉N₃O₃--INVALID-LINK--
Molecular Weight 337.37 g/mol --INVALID-LINK--
Appearance White to beige solid/powder--INVALID-LINK--
CAS Number 932191-62-3--INVALID-LINK--

Solubility Data

This compound is a poorly soluble compound in aqueous solutions. The following table summarizes its solubility in common laboratory solvents.

SolventConcentrationComments
DMSO 5 mg/mL (14.82 mM)Warming and sonication may be required for complete dissolution. Use freshly opened, anhydrous DMSO for best results.[5]
DMF SolubleUsed in the synthesis of this compound derivatives, suggesting good solubility. Quantitative data not available.[4]

Vehicle for Injection

For in vivo studies, a suitable vehicle is required to ensure the solubility and bioavailability of this compound. While a specific, validated vehicle for this compound injection has not been published, the following formulation is a common starting point for poorly soluble small molecules and can be adapted for this compound.

Proposed Vehicle Formulation (for parenteral administration)

ComponentPercentage (v/v)
DMSO 5-10%
PEG300/PEG400 30-40%
Tween 80 (Polysorbate 80) 5%
Saline (0.9% NaCl) or PBS 45-60%

Disclaimer: This is a suggested starting formulation. The optimal vehicle composition, concentration of this compound, and stability of the formulation should be empirically determined for your specific experimental needs and animal model. Always include a vehicle-only control group in your in vivo experiments.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 337.37 g/mol ).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, warm the solution to 37°C and/or sonicate for 5-10 minutes to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

In Vitro Lymphocyte Proliferation Assay using CFSE Staining

This protocol provides a method to assess the effect of this compound on lymphocyte proliferation using CFSE (Carboxyfluorescein succinimidyl ester) staining and flow cytometry.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_culture Culture & Incubation cluster_analysis Analysis isolate Isolate PBMCs stain Stain with CFSE isolate->stain plate Plate Cells stain->plate add_stim Add Proliferation Stimulus (e.g., anti-CD3/CD28) plate->add_stim add_isam Add this compound or Vehicle add_stim->add_isam incubate Incubate for 3-5 days add_isam->incubate harvest Harvest & Stain Surface Markers incubate->harvest acquire Acquire on Flow Cytometer harvest->acquire analyze Analyze CFSE Dilution acquire->analyze

Caption: Workflow for Lymphocyte Proliferation Assay.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • CFSE dye

  • T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Flow cytometer

  • Fluorescently conjugated antibodies against lymphocyte surface markers (e.g., CD4, CD8)

Procedure:

  • Cell Staining:

    • Resuspend isolated PBMCs in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

  • Cell Seeding and Treatment:

    • Resuspend the CFSE-stained cells in complete RPMI medium and seed them into a 96-well plate at a density of 1-2 x 10⁵ cells/well.

    • Add T-cell activation reagents to the appropriate wells.

    • Prepare serial dilutions of this compound in complete RPMI medium from the 10 mM stock solution. A final concentration of 12 µM has been shown to be effective.[4] Ensure the final DMSO concentration is below 0.5%.

    • Add the this compound dilutions or vehicle control to the corresponding wells.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers of interest.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the lymphocyte population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division.

Signaling Pathway

This compound functions by antagonizing the A2B adenosine receptor. Under normal physiological conditions, adenosine binds to A2BAR, which is coupled to Gs, Gi, and Gq proteins. This can lead to the activation of adenylyl cyclase, an increase in intracellular cAMP levels, and the subsequent activation of downstream signaling pathways such as MAPK/ERK. By blocking the binding of adenosine to A2BAR, this compound inhibits these downstream effects.

A2B Adenosine Receptor Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A2BAR A2BAR G_protein Gαs/Gαi/Gαq A2BAR->G_protein Activates Adenosine Adenosine Adenosine->A2BAR Binds ISAM140 This compound ISAM140->A2BAR Blocks AC Adenylyl Cyclase G_protein->AC Modulates cAMP ↑ cAMP AC->cAMP Downstream Downstream Signaling (e.g., MAPK/ERK) cAMP->Downstream

Caption: this compound blocks adenosine-mediated A2BAR signaling.

References

Application Notes and Protocols: Utilizing ISAM-140 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ISAM-140, a potent and selective A₂B adenosine (B11128) receptor (A₂BAR) antagonist, and its application in cancer immunotherapy. The document outlines the compound's mechanism of action, presents key preclinical data, and offers detailed protocols for experimental validation.

Introduction: Targeting the Adenosine Pathway

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a metabolite that potently suppresses anti-tumor immune responses.[1][2] Adenosine exerts its immunosuppressive effects by binding to receptors on immune cells, primarily the A₂A and A₂B adenosine receptors (A₂AR and A₂BAR).[3][4] This signaling cascade inhibits the function of crucial effector cells like T cells and Natural Killer (NK) cells, allowing tumors to evade immune destruction.[5][6]

This compound is a small molecule antagonist designed to selectively block the A₂B adenosine receptor.[5][7] By inhibiting this pathway, this compound aims to reverse adenosine-mediated immunosuppression, thereby restoring the cytotoxic activity of immune cells and enhancing the efficacy of cancer immunotherapies, such as immune checkpoint blockade.[8][9] The A₂BAR has been identified as a promising therapeutic target, as its blockade can rescue lymphocyte activity and prevent the growth of patient-derived cancer spheroids.[4][5]

Mechanism of Action of this compound

In the TME, hypoxia and cellular stress lead to the release of ATP, which is rapidly converted to adenosine by the ectonucleotidases CD39 and CD73.[2][3] Adenosine then binds to A₂B receptors on T cells and NK cells. The A₂BAR is a G protein-coupled receptor that can signal through Gs, Gi, and Gq proteins, leading to downstream effects that include the accumulation of cyclic AMP (cAMP).[7][10] Elevated cAMP levels are a key mechanism behind the suppression of immune cell proliferation, cytokine release (e.g., IFNγ), and cytotoxicity.[7][11]

This compound acts as a competitive antagonist at the A₂B receptor, preventing adenosine from binding and initiating the downstream immunosuppressive signaling. This blockade restores T cell and NK cell function, promotes an anti-tumor immune response, and can increase the ratio of cytotoxic CD8+ T cells to regulatory CD4+ T cells within the tumor.[5]

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (T Cell, NK Cell) ATP ATP CD39_CD73 CD39/CD73 ATP->CD39_CD73 Adenosine Adenosine A2BR A₂B Receptor Adenosine->A2BR Binds CD39_CD73->Adenosine Gs Gs Protein A2BR->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Suppression Immune Suppression (↓ Proliferation, ↓ IFNγ, ↓ Cytotoxicity) cAMP->Suppression ISAM_140 This compound ISAM_140->A2BR Blocks

Caption: this compound blocks adenosine-A₂BAR signaling to reverse immune suppression.

Application Note 1: In Vitro Characterization of this compound

This section details the in vitro properties of this compound and provides protocols for its characterization.

Quantitative Data Summary

The following table summarizes the key in vitro performance metrics for this compound and related A₂B antagonists.

ParameterCompound GroupValueExperimental ContextSource
Binding Affinity (Kᵢ) This compound & other A₂BAR antagonists3.50–24.3 nMRadioligand binding assays against human A₂BAR expressed in HEK-293 cells.[5]
Functional Antagonism This compoundInhibits cAMP accumulationMeasured in HEK-293 cells stimulated with 100 nM NECA (a potent adenosine analog).[5]
Lymphocyte Proliferation Rescue This compound12 µMConcentration used to rescue T cell and NK cell proliferation from suppression by 0.1 mM adenosine.[5]
Experimental Protocols

This protocol is used to determine the functional antagonistic activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.

Materials:

  • HEK-293 cells stably expressing the human A₂B adenosine receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • NECA (5′-(N-Ethylcarboxamido)adenosine).

  • cAMP assay kit (e.g., HTRF or ELISA-based).

  • 96-well cell culture plates.

Methodology:

  • Cell Seeding: Seed the A₂BAR-expressing HEK-293 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of the agonist NECA.

  • Antagonist Incubation: Remove the culture medium and add the various concentrations of this compound to the wells. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add NECA to the wells at a final concentration of 100 nM to stimulate cAMP production. Incubate for an additional 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the NECA-stimulated cAMP response.

This assay assesses the ability of this compound to restore the proliferation of immune cells that have been suppressed by adenosine.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Lymphocyte culture medium (e.g., RPMI-1640 with 10% FBS, IL-2).

  • T cell activation stimulus (e.g., anti-CD3/CD28 beads).

  • Adenosine.

  • This compound.

  • Proliferation dye (e.g., CFSE) or ³H-thymidine.

  • Flow cytometer or scintillation counter.

  • 96-well round-bottom plates.

Methodology:

  • PBMC Isolation and Staining: Isolate PBMCs from healthy donor blood. If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.

  • Culture Setup: Seed 1 x 10⁵ PBMCs per well in a 96-well plate.

  • Treatment Groups:

    • Unstimulated Control (cells + medium).

    • Stimulated Control (cells + anti-CD3/CD28 beads).

    • Suppressed Control (cells + beads + 0.1 mM Adenosine).

    • This compound Test Group (cells + beads + 0.1 mM Adenosine + 12 µM this compound).

  • Incubation: Incubate the plate for 3-5 days at 37°C, 5% CO₂.

  • Proliferation Measurement:

    • CFSE Method: Harvest cells, stain for immune cell markers (e.g., CD4, CD8), and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.

    • ³H-Thymidine Method: Add ³H-thymidine for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the proliferation levels in the this compound test group to the suppressed and stimulated controls to quantify the rescue effect.

cluster_protocol1 Protocol 1: cAMP Assay cluster_protocol2 Protocol 2: Proliferation Assay P1_1 Seed A₂BAR-HEK293 Cells P1_2 Add this compound (Antagonist) P1_1->P1_2 P1_3 Add NECA (Agonist) P1_2->P1_3 P1_4 Measure cAMP Levels P1_3->P1_4 P2_1 Isolate & Stimulate PBMCs P2_2 Add Adenosine (Suppression) P2_1->P2_2 P2_3 Add this compound (Rescue) P2_2->P2_3 P2_4 Measure Proliferation P2_3->P2_4

Caption: Workflow for in vitro characterization of this compound's functional activity.

Application Note 2: Evaluating this compound in 3D Tumor Spheroid Models

Patient-derived tumor spheroids are advanced 3D culture models that recapitulate aspects of the TME, including the presence of immune cells, making them ideal for testing immunotherapies.[5]

Quantitative Data Summary

The following table summarizes key findings from studies using this compound in patient-derived breast cancer spheroid models.

ParameterTreatmentResultExperimental ContextSource
Spheroid Viability This compoundSignificantly Reduced4-day exposure of breast cancer spheroids.[5]
Spheroid Growth This compoundSignificantly Reduced over timeReal-time imaging of spheroid cultures.[5]
Immune Cell Ratio This compoundSignificantly Increased CD8/CD4 RatioAnalysis of tumor-infiltrating lymphocytes (TILs) within the spheroids.[5]
Experimental Protocol

This protocol describes the setup and analysis of a co-culture system to evaluate the effect of this compound on tumor growth and immune cell activity.

Materials:

  • Fresh patient tumor tissue (e.g., from breast cancer resection).

  • Tissue dissociation enzymes (e.g., collagenase, hyaluronidase).

  • Ultra-low attachment plates.

  • Spheroid culture medium.

  • Autologous or allogeneic PBMCs/TILs.

  • This compound.

  • Live/Dead cell viability stain.

  • Antibodies for flow cytometry (e.g., CD45, CD3, CD4, CD8, EpCAM).

  • High-content imaging system.

Methodology:

  • Spheroid Generation:

    • Mechanically and enzymatically digest the fresh tumor tissue to obtain a single-cell suspension.

    • Seed the cells into ultra-low attachment plates to allow for self-assembly into spheroids over 24-48 hours. The resulting spheroids should contain both tumor cells (EpCAM+) and immune cells (CD45+).[5]

  • Co-Culture Setup:

    • Once stable spheroids have formed, add PBMCs or expanded TILs to the wells.

    • Add this compound at the desired concentration to the treatment wells. Include an untreated control group.

  • Monitoring Spheroid Growth:

    • Monitor spheroid growth and morphology daily using a high-content imaging system. Measure the spheroid diameter or area over time (e.g., 4-7 days).

    • At the end of the experiment, stain spheroids with a Live/Dead viability assay and image to assess cytotoxicity.

  • Immune Cell Infiltration and Phenotyping:

    • At the end of the co-culture, carefully collect the spheroids.

    • Dissociate the spheroids back into a single-cell suspension.

    • Stain the cells with a panel of fluorescently labeled antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8).

    • Analyze the cell populations by flow cytometry to determine the ratio of CD8+ to CD4+ T cells and the overall infiltration of immune cells into the tumor spheroid.

  • Data Analysis:

    • Compare spheroid growth curves between treated and untreated groups.

    • Quantify the percentage of live and dead cells within the spheroids.

    • Calculate the CD8/CD4 T cell ratio for each condition and assess for statistically significant differences.

Adenosine High Adenosine in TME ImmuneSuppression T-Cell Suppression Adenosine->ImmuneSuppression TumorGrowth Tumor Growth & Immune Evasion ImmuneSuppression->TumorGrowth A2BR_Blockade A₂B Receptor Blockade ImmuneSuppression->A2BR_Blockade Reverses Immunotherapy Immunotherapy (e.g., anti-PD-1) ImmuneActivation T-Cell Activation & Proliferation Restored Immunotherapy->ImmuneActivation Synergizes with ISAM140 This compound ISAM140->A2BR_Blockade A2BR_Blockade->ImmuneActivation TumorRegression Tumor Regression & Immune Control ImmuneActivation->TumorRegression

Caption: this compound synergizes with immunotherapy to overcome suppression and promote tumor control.

References

Application Notes and Protocols: ISAM-140 in Spheroid and Organoid Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). In the tumor microenvironment, high concentrations of adenosine suppress the anti-tumor immune response by activating A2A and A2B receptors on immune cells. By blocking the A2BAR, this compound has been shown to enhance anti-tumor immunity and inhibit tumor growth in preclinical models. Three-dimensional (3D) culture systems, such as spheroids and organoids, more accurately recapitulate the complex cell-cell interactions and physiological gradients of in vivo tumors compared to traditional 2D cell culture. This document provides detailed application notes and protocols for studying the effects of this compound in patient-derived cancer spheroid and organoid models.

Data Presentation

Table 1: Effect of this compound on Patient-Derived Breast Cancer Spheroid Viability

TreatmentConcentration (µM)Relative Cell Viability (%)Statistical Significance
Untreated Control-100-
This compound12Significantly Reducedp < 0.05

Data summarized from studies on patient-derived breast cancer spheroids treated for 4 days.[1]

Table 2: Effect of this compound on Lymphocyte Proliferation in the Presence of Adenosine

Cell TypeThis compound (12 µM) Effect on Proliferation
CD8+ T cells (naïve and effector)Rescued
CD4+ T cells (central and effector memory)Rescued
NK cellsRescued

This compound rescued lymphocyte proliferation from adenosine-mediated suppression.[1]

Table 3: Impact of this compound on T Cell Ratio within Tumor Spheroids

TreatmentEffect on CD8/CD4 T cell ratioStatistical Significance
This compoundIncreasedStatistically Significant

Analysis of tumor-infiltrating lymphocytes (TILs) in patient-derived spheroids.[1]

Signaling Pathways and Experimental Workflows

cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (T cell, NK cell) High Adenosine High Adenosine A2BAR A2B Receptor High Adenosine->A2BAR binds cAMP cAMP increase A2BAR->cAMP Suppression Immune Suppression (Reduced Proliferation & Cytotoxicity) cAMP->Suppression ISAM140 This compound ISAM140->A2BAR blocks

Caption: this compound blocks adenosine binding to the A2B receptor on immune cells.

cluster_Spheroid Spheroid Culture Workflow cluster_Analysis Endpoint Analysis start Patient Tumor Resection dissociation Enzymatic & Mechanical Dissociation start->dissociation culture Seed cells in ultra-low attachment plates dissociation->culture formation Spheroid Formation (3-4 days) culture->formation treatment Treat with this compound formation->treatment analysis Analysis treatment->analysis viability Viability Assays (e.g., CellTiter-Glo) analysis->viability imaging Real-time Imaging (Spheroid Growth) analysis->imaging flow Flow Cytometry (Immune Cell Populations) analysis->flow

Caption: Workflow for this compound testing in patient-derived spheroids.

Experimental Protocols

Protocol 1: Generation and Treatment of Patient-Derived Cancer Spheroids

This protocol describes the generation of spheroids from fresh patient tumor tissue and subsequent treatment with this compound.

Materials:

  • Fresh tumor tissue from resection

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Collagenase, Hyaluronidase, DNase

  • Ficoll-Paque

  • Ultra-low attachment 96-well plates

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® 3D Cell Viability Assay (Promega)

  • Incubator (37°C, 5% CO2)

Methodology:

  • Tissue Dissociation:

    • Mechanically mince fresh tumor tissue into small fragments (<1-2 mm).

    • Digest the tissue fragments in a solution of collagenase, hyaluronidase, and DNase in DMEM/F12 at 37°C for 1-2 hours with gentle agitation.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Isolate tumor cells and immune cells by density gradient centrifugation using Ficoll-Paque.

  • Spheroid Formation:

    • Resuspend the isolated cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 5,000 to 10,000 cells per well in an ultra-low attachment 96-well plate.

    • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate at 37°C and 5% CO2 for 3-4 days to allow for spheroid formation.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. A final concentration of 12 µM has been shown to be effective.[1] Ensure the final DMSO concentration is below 0.1%.

    • Carefully remove half of the medium from each well and replace it with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

    • Incubate the spheroids for the desired treatment period (e.g., 4 days).

  • Analysis:

    • Viability Assay: Assess cell viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.

    • Spheroid Growth: Monitor spheroid size and morphology over time using brightfield microscopy. Images can be analyzed using software like ImageJ to quantify spheroid diameter or area.

    • Flow Cytometry: Collect spheroids, dissociate them into single cells using TrypLE or a similar reagent, and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD56) to analyze the composition of tumor-infiltrating lymphocytes.

Protocol 2: Proposed Protocol for Patient-Derived Organoid Culture and this compound Treatment

This protocol is a proposed adaptation for using this compound in patient-derived organoid (PDO) cultures, based on general organoid generation techniques. Note: This is a hypothetical protocol and requires optimization and validation.

Materials:

  • Fresh tumor tissue from biopsy or resection

  • Advanced DMEM/F12 medium

  • Matrigel® or other basement membrane extract

  • Organoid culture medium supplements (e.g., B27, N2, EGF, Noggin, R-spondin)

  • Collagenase, Dispase, DNase

  • This compound (stock solution in DMSO)

  • Incubator (37°C, 5% CO2)

  • Cell viability and imaging reagents as in Protocol 1

Methodology:

  • Organoid Generation:

    • Mince fresh tumor tissue and digest with a cocktail of Collagenase, Dispase, and DNase to obtain a single-cell suspension or small cell clusters.

    • Embed the cells in droplets of Matrigel® in a pre-warmed culture plate.

    • Allow the Matrigel® to solidify at 37°C for 15-30 minutes.

    • Overlay the Matrigel® domes with organoid culture medium containing appropriate growth factors.

    • Culture the organoids at 37°C and 5% CO2, refreshing the medium every 2-3 days. Organoids should form within 7-14 days.

  • This compound Treatment:

    • Once organoids are established, carefully add this compound diluted in fresh organoid culture medium to the desired final concentration.

    • Treat for a relevant duration, which may range from days to weeks depending on the experimental endpoint.

  • Analysis:

    • Organoid Viability and Growth: Monitor organoid size and morphology using microscopy. Perform viability assays as described for spheroids, ensuring compatibility with 3D Matrigel® cultures.

    • Immunofluorescence and Immunohistochemistry: Fix, embed, and section the organoids to analyze protein expression and localization of cancer and immune cell markers.

    • Co-culture with Immune Cells: For immuno-oncology studies, establish co-cultures of PDOs with autologous or allogeneic immune cells (e.g., T cells, NK cells) and then treat with this compound to assess its impact on immune-mediated tumor cell killing.

cluster_Organoid Proposed Organoid Culture Workflow cluster_Analysis Endpoint Analysis start Patient Tumor Biopsy dissociation Enzymatic Digestion start->dissociation embedding Embed cells in Matrigel dissociation->embedding culture Culture in supplemented medium embedding->culture formation Organoid Formation culture->formation treatment Treat with this compound formation->treatment analysis Analysis treatment->analysis viability Viability/Growth Assays analysis->viability immuno Immunofluorescence/ Immunohistochemistry analysis->immuno coculture Immune Cell Co-culture analysis->coculture

Caption: Proposed workflow for this compound testing in patient-derived organoids.

References

Application Notes and Protocols for Measuring ISAM-140 Efficacy in Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), with a Ki of 3.49 nM.[1] The A2B receptor is a key signaling protein that is often overexpressed in the tumor microenvironment, contributing to immunosuppression and promoting tumor growth. By blocking the A2B receptor, this compound has been shown to reverse these effects in preclinical, patient-derived tumor models, making it a promising candidate for cancer immunotherapy.

These application notes provide a summary of the available data on this compound efficacy and detailed protocols for its evaluation in relevant tumor models, based on published research. The focus of these notes is on ex vivo patient-derived spheroid models, as current literature primarily details the efficacy of this compound in these systems.

Data Presentation

The following tables summarize the quantitative data available for this compound's activity and efficacy.

Table 1: this compound Binding Affinity and Functional Activity

ParameterValueCell Line/SystemReference
Ki (A2BAR)3.49 nMCHO cells expressing human A2BAR[2]
KB (cAMP accumulation)27.00 nMHEK-293 cellsMCE Data

Table 2: Efficacy of this compound in Patient-Derived Breast Cancer Spheroids

AssayEndpoint MeasuredThis compound ConcentrationResultReference
Cell ViabilityReduction in spheroid viabilityNot specified, but significantSignificantly reduced viability after 4 days[2]
Lymphocyte Proliferation RescueProliferation of T cell and NK cell subsets12 µMRescued proliferation of CD8+ T cells, CD4+ T cells, and NK cells from adenosine-mediated suppression[2]

Mandatory Visualizations

Signaling Pathway

A2BAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A2BAR A2BAR AC Adenylate Cyclase (AC) A2BAR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A2BAR Activates ISAM140 This compound ISAM140->A2BAR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppression Immunosuppression (e.g., decreased T-cell function) CREB->Immunosuppression Leads to

Caption: A2B Adenosine Receptor (A2BAR) Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_spheroid Patient-Derived Spheroid Model cluster_treatment Treatment & Co-culture cluster_analysis Efficacy Analysis TumorTissue Patient Tumor Tissue Dissociation Enzymatic & Mechanical Dissociation TumorTissue->Dissociation SpheroidFormation Spheroid Formation (e.g., hanging drop) Dissociation->SpheroidFormation TumorSpheroid Patient-Derived Tumor Spheroid SpheroidFormation->TumorSpheroid CoCulture Co-culture Spheroids with PBMCs TumorSpheroid->CoCulture PBMCs Isolate PBMCs (with T cells & NK cells) Adenosine Add Adenosine (to suppress immune cells) PBMCs->Adenosine ISAM140 Add this compound Adenosine->ISAM140 ISAM140->CoCulture Viability Spheroid Viability Assay (e.g., CellTiter-Glo) CoCulture->Viability Proliferation Lymphocyte Proliferation Assay (e.g., CFSE staining & Flow Cytometry) CoCulture->Proliferation Infiltration TIL Infiltration Analysis (e.g., Immunohistochemistry) CoCulture->Infiltration

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ISAM-140 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ISAM-140, a potent and selective A2B adenosine (B11128) receptor (A2BAR) antagonist, in in vitro experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor (GPCR).[1] It functions by competitively binding to the A2BAR, preventing the endogenous ligand adenosine from activating the receptor and initiating downstream signaling cascades, such as the production of cyclic AMP (cAMP).[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. The solubility in DMSO is reported to be at least 5 mg/mL (approximately 14.8 mM). Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your aqueous experimental buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.[3]

Q3: What is a good starting concentration range for this compound in a new in vitro assay?

A3: For initial experiments, a broad concentration range is recommended to determine the potency of this compound in your specific assay system. A typical starting range would be from 1 nM to 100 µM, spanning several orders of magnitude.[1] Given that this compound has a Ki of 3.49 nM and a KB value of 27.00 nM for inhibiting cAMP accumulation, you should expect to see effects in the nanomolar to low micromolar range.[1]

Q4: Is this compound cytotoxic?

A4: While some studies have shown that this compound can reduce the viability of certain cancer spheroids at higher concentrations, it is generally considered non-toxic at effective concentrations in many cell types.[4] However, cytotoxicity is cell-line dependent. It is crucial to perform a cell viability or cytotoxicity assay in your specific cell line to determine the non-toxic working concentration range for your experiments.

Q5: What are potential off-target effects of this compound?

A5: this compound is reported to be highly selective for the A2BAR over other adenosine receptors (A1, A2A, and A3). However, like any small molecule inhibitor, high concentrations may lead to non-specific or off-target effects.[5] To mitigate this, use the lowest effective concentration that achieves the desired biological effect in your assay. Comparing the phenotype of this compound treatment with that of other structurally different A2BAR antagonists or using genetic knockdown of the A2BAR can help confirm that the observed effects are on-target.

Troubleshooting Guide

This guide addresses common issues that may arise when optimizing this compound concentration in in vitro assays.

Issue Potential Cause Recommended Solution
No or weak inhibitory effect observed - Concentration too low: The concentrations of this compound used are below the effective range for the specific cell type or assay conditions.- Compound degradation: Improper storage or handling of this compound stock solutions.- Assay sensitivity: The assay is not sensitive enough to detect the inhibitory effect.- High agonist concentration: The concentration of the A2BAR agonist (e.g., NECA) is too high, making it difficult for this compound to compete effectively.- Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).- Prepare fresh stock solutions from powder and store them properly in aliquots at -20°C or -80°C.- Optimize the assay conditions, such as cell density, incubation time, and agonist concentration.- Use an agonist concentration at or near its EC80 to ensure a robust but inhibitable signal.[6]
High variability between replicate wells - Poor compound solubility: this compound may precipitate when diluted from a DMSO stock into an aqueous buffer.- Inconsistent cell seeding: Uneven distribution of cells across the plate.- Pipetting errors: Inaccurate dispensing of compound or reagents.- Ensure the final DMSO concentration is low and vortex the working solutions before adding to the assay plate.- Visually inspect the diluted compound solution for any signs of precipitation.- Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques.- Use calibrated pipettes and a consistent pipetting technique.
Observed cytotoxicity at expected effective concentrations - Cell line sensitivity: The specific cell line being used is particularly sensitive to this compound.- Prolonged incubation time: Long exposure to the compound may induce cytotoxicity.- High final DMSO concentration: The concentration of the vehicle (DMSO) is toxic to the cells.- Determine the cytotoxic concentration range by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) with a broad range of this compound concentrations.- Reduce the incubation time of the assay if possible.- Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%) and include a vehicle control.[3]
Inconsistent IC50 values across different experiments - Variability in cell passage number: Cells at different passage numbers can exhibit different sensitivities.- Inconsistent assay conditions: Variations in incubation time, temperature, agonist concentration, or cell density.- Reagent variability: Differences in lots of reagents, such as serum or agonists.- Use cells within a consistent and defined passage number range for all experiments.- Standardize all assay parameters and document them carefully in your lab notebook.- Qualify new lots of critical reagents before use in experiments.

Experimental Protocols

Determining the IC50 of this compound in a Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of this compound on a chosen cell line and to determine its IC50 value for cell growth inhibition.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment (for adherent cells).

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from your 10 mM DMSO stock. A typical concentration range could be from 200 µM down to 2 nM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Compound Treatment: Remove the old medium and add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells. This will result in a final 1X concentration range.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Determining the IC50 of this compound in a cAMP Accumulation Assay

This protocol measures the ability of this compound to antagonize the A2BAR-mediated production of cAMP stimulated by an agonist like NECA (5'-N-Ethylcarboxamidoadenosine).

Materials:

  • Cells expressing the human A2B adenosine receptor (e.g., HEK293 cells)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • A2BAR agonist (e.g., NECA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white opaque plates

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX or 10 µM rolipram).[8]

  • Compound Plating: Prepare a serial dilution of this compound in assay buffer. Add a small volume of the diluted this compound or vehicle control to the wells of a 384-well plate.

  • Cell Dispensing: Dispense the cell suspension into the wells containing the compound. Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptor.

  • Agonist Stimulation: Prepare the A2BAR agonist (NECA) at a concentration that gives a submaximal response (EC80). Add the agonist to the wells to stimulate cAMP production.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.[6]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Representative IC50 Values for this compound in Different In Vitro Assays

Assay TypeCell LineAgonist (Concentration)IC50 (nM)Reference
cAMP AccumulationHEK293NECA (EC80)27.0[1]
Lymphocyte ProliferationHuman LymphocytesAdenosine (0.1 mM)Not explicitly an IC50, but 12 µM was effective[4]
Breast Cancer Spheroid ViabilityPatient-derivedN/AConcentration-dependent reduction observed[4]

Note: The values presented are for reference only. The optimal concentration and resulting IC50 will be specific to the experimental conditions and cell line used.

Visualizations

A2BAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Binds & Activates ISAM140 This compound ISAM140->A2BAR Binds & Blocks Gs Gs Protein A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: A2B adenosine receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Stock in DMSO serial_dilution Perform Serial Dilution (e.g., 1 nM to 100 µM) prep_stock->serial_dilution prep_cells Culture and Harvest Cells treat_cells Treat Cells with this compound and/or Agonist prep_cells->treat_cells serial_dilution->treat_cells incubate Incubate for a Defined Period treat_cells->incubate measure Measure Assay Readout (e.g., Viability, cAMP) incubate->measure normalize Normalize Data to Vehicle Control measure->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50 Value plot->calculate

References

Technical Support Center: ISAM-140 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide essential guidance on the stability in solution and appropriate storage conditions for ISAM-140. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound should be stored as a solid powder under desiccated conditions. For long-term storage, it is recommended to keep it at -20°C, where it can remain stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a stock solution in 100% anhydrous DMSO.

Q3: How should I store this compound stock solutions?

A3: Stock solutions of this compound in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles. For short-term storage, aliquots can be kept at -20°C for up to one month. For long-term storage, it is recommended to store them at -80°C, which can extend stability for up to six months.[2]

Q4: What is the stability of this compound in aqueous solutions and cell culture media?

A4: While specific data on the aqueous stability of this compound across a range of pH and temperatures is limited, it has been successfully used in cell culture media (such as DMEM and RPMI supplemented with fetal bovine serum) for experiments lasting up to four days, suggesting it maintains its activity under these conditions.[3] However, as with many small molecules, prolonged incubation in aqueous solutions may lead to degradation. It is always advisable to prepare fresh dilutions in aqueous buffers or media for each experiment.

Q5: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A5: This is a common issue for compounds with low aqueous solubility. Please refer to the "Troubleshooting Guide: Compound Precipitation" below for detailed steps on how to address this.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Powder) -20°CUp to 3 yearsStore under desiccated conditions.
4°CUp to 2 yearsFor shorter-term storage.
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsUse tightly sealed vials to prevent water absorption by DMSO.

Table 2: Solubility of this compound

SolventConcentrationRemarks
DMSO≥ 5 mg/mL (14.82 mM)Ultrasonic assistance may be required.[2]

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Solution

If you observe precipitation when diluting your this compound DMSO stock into an aqueous buffer or cell culture medium, follow these steps:

  • Optimize the Dilution Process:

    • Stepwise Dilution: Instead of a single-step dilution, perform serial dilutions of the DMSO stock into the aqueous buffer.

    • Rapid Mixing: Add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid and even dispersion.

  • Adjust Final Concentration:

    • The final concentration of this compound may be exceeding its solubility limit in the aqueous environment. Try reducing the final working concentration.

  • Use Pre-warmed Media:

    • For cell-based assays, ensure your culture medium is pre-warmed to 37°C before adding the compound.

  • Sonication:

    • Brief sonication of the final diluted solution can help to redissolve small amounts of precipitate.

  • Consider Co-solvents:

    • If compatible with your experimental setup, the inclusion of a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in the final solution can improve solubility.

Issue: Inconsistent Experimental Results

Inconsistent results may be linked to the stability of this compound in your experimental setup.

  • Prepare Fresh Solutions:

    • Always prepare fresh working dilutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment. Avoid storing diluted aqueous solutions.

  • Minimize Exposure to Harsh Conditions:

    • Protect solutions from prolonged exposure to light and elevated temperatures unless required by the experimental protocol.

  • Control for DMSO Concentration:

    • Ensure the final concentration of DMSO is consistent across all experiments and control groups, as it can have biological effects. A final DMSO concentration of <0.1% is generally recommended for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh the required amount of this compound powder (Molecular Weight: 337.37 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly to ensure complete dissolution. If needed, briefly sonicate in a water bath.

    • Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.

  • Working Solution Preparation for Cell Culture (e.g., 10 µM):

    • Pre-warm the cell culture medium to 37°C.

    • Prepare an intermediate dilution of the 10 mM stock solution in DMSO or sterile PBS if necessary.

    • Add the appropriate volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing to achieve the final desired concentration (e.g., 1 µL of 10 mM stock in 1 mL of medium for a 10 µM final concentration).

    • Use the freshly prepared working solution immediately.

Protocol 2: General Stability Assessment in Aqueous Buffer

This protocol provides a framework to assess the stability of this compound in a specific aqueous buffer over time.

  • Preparation of Test Solution:

    • Prepare a working solution of this compound in the aqueous buffer of interest (e.g., PBS, pH 7.4) at the desired final concentration.

  • Incubation:

    • Aliquot the solution into multiple vials and incubate at the desired temperature (e.g., room temperature or 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial for analysis.

  • Sample Analysis:

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the peak area of the parent this compound compound and look for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound Powder stock2 Dissolve in Anhydrous DMSO stock1->stock2 stock3 Vortex / Sonicate stock2->stock3 stock4 Aliquot and Store at -80°C stock3->stock4 work2 Dilute Stock Solution into Buffer stock4->work2 Use Single Aliquot work1 Pre-warm Aqueous Buffer / Medium work1->work2 work3 Vortex for Rapid Mixing work2->work3 work4 Use Immediately in Experiment work3->work4

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_workflow Troubleshooting Precipitation of this compound start Precipitate Observed in Aqueous Solution q1 Is the final concentration too high? start->q1 a1_yes Reduce Final Concentration q1->a1_yes Yes q2 Was the dilution performed correctly? q1->q2 No a1_yes->q2 a2_no Use Stepwise Dilution and Rapid Mixing q2->a2_no No q3 Is the solution still precipitated? q2->q3 Yes a2_no->q3 a3_yes Try Brief Sonication or Gentle Warming q3->a3_yes Yes end Solution is Clear q3->end No a3_yes->end

Caption: Logical steps for troubleshooting this compound precipitation.

References

overcoming ISAM-140 poor solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ISAM-140. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective non-xanthine antagonist of the A2B adenosine (B11128) receptor (A2BAR) with a Ki of 3.49 nM.[1] Its high selectivity means it shows minimal activity at other adenosine receptors like A1, A2A, and A3.[2] By blocking the A2B receptor, this compound can inhibit the downstream signaling pathways activated by adenosine. This has implications for various physiological processes, including immune responses.

Q2: I'm having trouble dissolving this compound. What is the recommended solvent?

A2: this compound has poor aqueous solubility. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[3]

Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?

A3: According to supplier datasheets, this compound is soluble in DMSO at a concentration of 5 mg/mL. For best results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.

Q4: My this compound is not fully dissolving in DMSO, even at the recommended concentration. What should I do?

A4: If you are experiencing difficulty dissolving this compound in DMSO, gentle warming of the solution or sonication is recommended to facilitate dissolution. Ensure the vial is tightly capped during these procedures to prevent solvent evaporation or water absorption.

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A5: This is a common issue known as "crashing out" that occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this:

  • Minimize the final DMSO concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1%, though even this may not be sufficient for highly insoluble compounds.

  • Perform serial dilutions in DMSO: Before the final dilution into your aqueous buffer, perform intermediate serial dilutions in DMSO.

  • Consider solubility enhancers: For particularly sensitive assays, the use of solubility enhancers like Polysorbate 80 (Tween® 80) or Pluronic® F-68 in the final aqueous buffer might be necessary, but their compatibility with your specific experimental system must be validated.

Q6: How should I store my this compound stock solution?

A6: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. DMSO has absorbed water (hygroscopic).2. Insufficient mixing.1. Use fresh, anhydrous DMSO from a newly opened bottle.2. Vortex the solution thoroughly for 1-2 minutes. If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
Precipitation occurs upon dilution into aqueous buffer. The aqueous buffer has a much lower solubilizing capacity for this compound than DMSO.1. Lower the final concentration of DMSO in your assay to <0.5% if possible.2. Perform an intermediate dilution of your stock in DMSO before adding to the final aqueous buffer.3. If the issue persists, consider reformulating your aqueous buffer with a low concentration of a biocompatible surfactant like Tween® 80, ensuring it doesn't interfere with your assay.
Inconsistent experimental results. 1. Incomplete dissolution of this compound.2. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.1. Visually inspect your stock solution for any undissolved particulates before each use.2. Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles and store them at -80°C for long-term stability.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 337.37 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 3.37 mg of this compound per 1 mL of DMSO. Adjust the mass and volume as needed for your experimental requirements.

  • Weighing: Carefully weigh out the required amount of this compound powder and place it in an appropriate sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes. If the solid is not completely dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also be applied.

  • Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.

Quantitative Data Summary

Table 1: this compound Solubility

Solvent Concentration Notes Reference

| DMSO | 5 mg/mL (approx. 14.8 mM) | Warming or sonication may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended. | |

Table 2: this compound Storage Conditions

Format Storage Temperature Duration Reference
Powder -20°C 3 years
4°C 2 years
In DMSO -80°C 6 months

| | -20°C | 1 month | |

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Working Solutions cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store intermediate Intermediate Dilution in DMSO store->intermediate Thaw one aliquot final_dilution Final Dilution in Aqueous Buffer intermediate->final_dilution assay Use in Assay final_dilution->assay

Caption: Workflow for preparing this compound solutions.

signaling_pathway A2B Adenosine Receptor Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane A2BAR A2B Receptor G_protein Gs/Gq Protein A2BAR->G_protein Activates Adenosine Adenosine Adenosine->A2BAR Activates ISAM140 This compound ISAM140->A2BAR Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Immune Suppression) PKA->Downstream Leads to

Caption: this compound blocks A2B receptor signaling.

References

Technical Support Center: ISAM-140 Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research and developmental purposes only. As of the latest literature review, specific in vivo toxicity data for ISAM-140 has not been published. The experimental protocols and data presented below are illustrative examples based on standard toxicological study designs for novel chemical entities. Researchers must adhere to all applicable institutional and governmental regulations regarding animal welfare and the use of animals in research.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound in animal models?

A1: Currently, there is a lack of publicly available, peer-reviewed studies detailing the comprehensive in vivo toxicity profile of this compound. One in vitro study has noted it to be "non-toxic" in the context of their specific cell-based assays.[1] However, this does not provide information on systemic toxicity in a whole organism. Therefore, researchers should conduct their own thorough toxicity assessments.

Q2: How should I determine the starting dose for an acute toxicity study of this compound?

A2: Starting doses for acute toxicity studies are typically determined through a dose-range finding study. It is advisable to begin with low doses, estimated from in vitro efficacy studies, and escalate the dose in subsequent animal cohorts. The goal is to identify a dose that produces clear signs of toxicity but no mortality.[2]

Q3: What are the critical parameters to monitor during a sub-chronic toxicity study?

A3: During a sub-chronic toxicity study, it is crucial to monitor a range of parameters including, but not limited to: clinical observations (e.g., changes in behavior, fur, and activity), body weight, food and water consumption, hematology, clinical chemistry, and urinalysis.[3][4][5] At the end of the study, a comprehensive histopathological examination of all major organs should be performed.

Q4: I am observing unexpected neurological signs in my animal models. What could be the cause?

A4: this compound is an adenosine (B11128) receptor antagonist. Adenosine receptors are present in the central nervous system and play a role in regulating neuronal activity. Therefore, neurological signs could be an on-target effect. It is important to document these signs carefully (e.g., tremors, altered gait, hypo- or hyperactivity) and correlate them with dose levels. Consider including a functional observational battery in your study design to systematically assess neurological function.

Q5: My this compound formulation is difficult to administer. What are my options?

A5: Formulation challenges are common with novel compounds. If you are having issues with solubility for oral or parenteral administration, consider using alternative vehicles, such as aqueous solutions with co-solvents (e.g., DMSO, PEG), suspensions, or lipid-based formulations. It is critical to run a vehicle-only control group to ensure that the vehicle itself is not causing any toxic effects.

Troubleshooting Guides

Problem: High variability in blood chemistry results between animals in the same dose group.
  • Possible Cause 1: Inconsistent Dosing. Ensure accurate and consistent administration of this compound. For oral gavage, verify the technique to prevent accidental tracheal administration. For injections, ensure the full dose is delivered.

  • Possible Cause 2: Animal Health. Underlying health issues in some animals can affect blood chemistry. Ensure all animals are healthy and properly acclimatized before starting the study.

  • Possible Cause 3: Sample Handling. Improper handling of blood samples can lead to hemolysis or other artifacts that can alter chemistry results. Follow standardized procedures for blood collection, processing, and storage.

  • Solution: Review and standardize all dosing and sample handling procedures. If variability persists, consider increasing the number of animals per group to improve statistical power.

Problem: No observable signs of toxicity even at high doses.
  • Possible Cause 1: Low Bioavailability. this compound may have poor absorption or rapid metabolism, leading to low systemic exposure.

  • Solution: Conduct a pharmacokinetic study to determine the plasma concentration of this compound after administration. This will help you understand if the compound is being absorbed and reaching systemic circulation.

  • Possible Cause 2: Low Potency for Toxicity. The compound may genuinely have a low toxicity profile.

  • Solution: Ensure that the highest dose tested is a limit dose (e.g., 2000 mg/kg for acute oral studies), as recommended by regulatory guidelines.

Hypothetical Data Presentation

Disclaimer: The following tables contain hypothetical data for illustrative purposes only and are not based on actual experimental results for this compound.

Table 1: Hypothetical Acute Oral Toxicity of this compound in Rats

Dose Group (mg/kg)Number of AnimalsMortalitiesClinical Signs ObservedEstimated LD50 (mg/kg)
Vehicle Control100/10No abnormalities observedN/A
500100/10Mild hypoactivity>2000
1000101/10Hypoactivity, piloerection
2000104/10Severe hypoactivity, ataxia, piloerection

Table 2: Hypothetical Hematological Findings in a 28-Day Sub-Chronic Rat Study with this compound

ParameterVehicle Control50 mg/kg/day150 mg/kg/day450 mg/kg/day
White Blood Cell Count (x10^9/L)8.5 ± 1.28.7 ± 1.49.1 ± 1.510.2 ± 1.8
Red Blood Cell Count (x10^12/L)7.2 ± 0.57.1 ± 0.67.3 ± 0.46.5 ± 0.7
Hemoglobin (g/dL)14.1 ± 1.113.9 ± 1.314.2 ± 1.012.8 ± 1.5*
Platelets (x10^9/L)850 ± 150870 ± 160890 ± 140950 ± 180

*Values are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
  • Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old), single sex (typically females as they are often slightly more sensitive).

  • Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Animals are acclimatized for at least 5 days before dosing.

  • Dosing:

    • A single animal is dosed with the starting dose of this compound (e.g., 200 mg/kg) via oral gavage.

    • If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., 500 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

    • This process is continued until the criteria for stopping the study are met (e.g., four reversals in dose direction).

  • Observations:

    • Animals are observed continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, and daily thereafter for 14 days.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Endpoint: The main endpoint is mortality. At the end of the 14-day observation period, surviving animals are euthanized and subjected to a gross necropsy.

Protocol 2: 28-Day Sub-Chronic Oral Toxicity Study
  • Animal Model: Sprague-Dawley rats (40 males and 40 females).

  • Groups: Animals are divided into four groups (10 males and 10 females per group): a vehicle control group and three dose groups (e.g., low, medium, and high dose).

  • Dosing: this compound is administered daily via oral gavage for 28 consecutive days.

  • In-life Monitoring:

    • Clinical Observations: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Ophthalmology: Prior to the study and at termination.

  • Clinical Pathology:

    • Blood samples are collected at termination for hematology and clinical chemistry analysis.

    • Urine is collected overnight before termination for urinalysis.

  • Terminal Procedures:

    • At the end of the 28-day period, animals are euthanized.

    • A full necropsy is performed, and major organs are weighed.

    • A comprehensive set of tissues from all animals is preserved for histopathological examination.

Visualizations

experimental_workflow_acute_toxicity cluster_prep Preparation cluster_dosing Dosing (Up-and-Down) cluster_observation Observation & Endpoint animal_model Select Animal Model (e.g., Rats) acclimatization Acclimatization (>= 5 days) animal_model->acclimatization start_dose Dose Single Animal (Starting Dose) acclimatization->start_dose observe_48h Observe 48h start_dose->observe_48h outcome Outcome? observe_48h->outcome increase_dose Increase Dose outcome->increase_dose Survives decrease_dose Decrease Dose outcome->decrease_dose Dies daily_obs Daily Observation (14 days) outcome->daily_obs Stop Criteria Met increase_dose->start_dose decrease_dose->start_dose necropsy Gross Necropsy daily_obs->necropsy ld50_calc Calculate LD50 necropsy->ld50_calc

Caption: Workflow for an acute oral toxicity study using the up-and-down procedure.

subchronic_toxicity_workflow cluster_monitoring Monitoring Details cluster_termination Termination Procedures start Start Study group_assignment Group Assignment (Control, Low, Mid, High Dose) start->group_assignment end_study End of Study Report daily_dosing Daily Dosing (28 Days) group_assignment->daily_dosing in_life_monitoring In-life Monitoring daily_dosing->in_life_monitoring termination Termination & Necropsy daily_dosing->termination After 28 Days clinical_obs Daily Clinical Observations in_life_monitoring->clinical_obs body_weight Weekly Body Weight in_life_monitoring->body_weight food_intake Weekly Food Intake in_life_monitoring->food_intake blood_collection Blood Collection (Hematology & Chemistry) termination->blood_collection urine_collection Urinalysis termination->urine_collection organ_weights Organ Weighing termination->organ_weights histopathology Histopathology termination->histopathology data_analysis Data Analysis data_analysis->end_study blood_collection->data_analysis urine_collection->data_analysis organ_weights->data_analysis histopathology->data_analysis

Caption: Workflow for a 28-day sub-chronic toxicity study in rodents.

A2B_receptor_pathway cluster_membrane Cell Membrane A2BR A2B Receptor AC Adenylyl Cyclase A2BR->AC Stimulates cAMP cAMP AC->cAMP Converts ISAM140 This compound ISAM140->A2BR Antagonist (Blocks) Adenosine Adenosine Adenosine->A2BR Agonist (Activates) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Inflammation) CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of the A2B adenosine receptor and the antagonistic action of this compound.

References

inconsistent results with ISAM-140 in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results with ISAM-140 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). In the tumor microenvironment, high levels of adenosine can suppress the anti-tumor activity of immune cells, such as T cells and Natural Killer (NK) cells, by binding to adenosine receptors. This compound works by blocking the A2BAR on these immune cells, thereby preventing the immunosuppressive signals of adenosine. This restores the proliferation and effector functions of T and NK cells, leading to an enhanced anti-tumor immune response.[1][2][3]

Q2: Why am I seeing variable responses to this compound across different cancer cell lines?

Inconsistent results with this compound across different cancer cell lines can be attributed to several factors:

  • Differential A2BAR Expression: The level of A2BAR expression can vary significantly among different cancer cell lines and even within subtypes of the same cancer.[4] Cell lines with low or no A2BAR expression will likely show a minimal response to this compound.

  • Cell-Type Specific Signaling: The A2B adenosine receptor can couple to different G proteins (Gs, Gi, or Gq) depending on the cell type.[4] This leads to the activation of different downstream signaling pathways, which can result in varied cellular outcomes, such as proliferation, apoptosis, or changes in cytokine production.[4][5]

  • Tumor Microenvironment Differences: In co-culture experiments, the specific secretome of the cancer cell line can influence the function of immune cells, potentially masking the effects of this compound.

  • Genomic and Phenotypic Heterogeneity: Cancer cell lines are notoriously heterogeneous.[6][7] Underlying genetic and epigenetic differences can influence the signaling pathways and the cellular response to A2BAR antagonism.

Q3: What are the key signaling pathways activated by the A2B adenosine receptor?

The A2B adenosine receptor is known to activate several key signaling pathways, often in a cell-type-dependent manner:[4]

  • cAMP/PKA Pathway: Activation of A2BAR often leads to an increase in intracellular cyclic AMP (cAMP) through Gs protein coupling, which in turn activates Protein Kinase A (PKA).[4]

  • MAPK/ERK Pathway: The A2BAR can also signal through the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[4]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway, crucial for cell growth and survival, can also be activated by A2BAR signaling.[4]

  • PLC/IP3/Ca2+ Pathway: In some cells, A2BAR can couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and intracellular calcium.[8]

Q4: What are some common off-target effects to consider?

While this compound is a selective A2BAR antagonist, it is essential to consider potential off-target effects. High concentrations of any small molecule inhibitor can lead to non-specific binding and unintended biological consequences. It is recommended to perform dose-response experiments to determine the optimal concentration with the least toxicity. Additionally, consider including control experiments with structurally related but inactive compounds to confirm that the observed effects are due to A2BAR antagonism.

Q5: What is the recommended concentration range for this compound in cell culture experiments?

The optimal concentration of this compound can vary depending on the cell line and the specific assay. Based on published studies, concentrations in the low micromolar range have been shown to be effective. For instance, a concentration of 12 µM has been used to rescue lymphocyte proliferation.[2] However, it is crucial to perform a dose-response curve for your specific cell line to determine the EC50 and to identify a working concentration that is both effective and non-toxic.

Troubleshooting Guide

Problem 1: Little to no cytotoxic effect of this compound observed.

  • Possible Cause 1: Low or absent A2BAR expression in the cancer cell line.

    • Troubleshooting Step: Verify the expression of A2BAR in your cancer cell line at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) levels. Compare your cell line to a positive control cell line known to express A2BAR.

  • Possible Cause 2: Suboptimal experimental conditions.

    • Troubleshooting Step: Optimize the concentration of this compound by performing a dose-response experiment. Ensure the incubation time is sufficient for an effect to be observed (e.g., 48-72 hours for viability assays). Also, check the quality and passage number of your cell line, as prolonged culturing can alter cellular characteristics.[7]

  • Possible Cause 3: Inactive compound.

    • Troubleshooting Step: Ensure the proper storage and handling of the this compound compound. If possible, verify its activity using a positive control cell line or a biochemical assay for A2BAR binding.

Problem 2: Inconsistent results in lymphocyte co-culture experiments.

  • Possible Cause 1: Variability in immune cell donor.

    • Troubleshooting Step: Use immune cells from multiple healthy donors to account for biological variability. Whenever possible, perform experiments with immune cells from the same donor for internal consistency.

  • Possible Cause 2: Suppression of immune cells by other factors in the tumor microenvironment.

    • Troubleshooting Step: Analyze the secretome of your cancer cell line for other immunosuppressive factors (e.g., TGF-β, IL-10). Consider using neutralizing antibodies for these factors in your co-culture experiments to isolate the effect of A2BAR antagonism.

  • Possible Cause 3: Incorrect timing of this compound addition.

    • Troubleshooting Step: Optimize the timing of this compound addition. It may be more effective to pre-treat the immune cells with this compound before co-culturing with cancer cells to ensure the A2BAR is blocked.

Problem 3: Unexpected signaling pathway activation.

  • Possible Cause 1: Cell-type specific G-protein coupling of A2BAR.

    • Troubleshooting Step: Characterize the downstream signaling pathways in your specific cell line upon A2BAR activation (e.g., using an A2BAR agonist like NECA) and antagonism with this compound. Use specific inhibitors for different signaling pathways (e.g., PKA, MEK, PI3K inhibitors) to dissect the mechanism.[4]

  • Possible Cause 2: Crosstalk with other signaling pathways.

    • Troubleshooting Step: Investigate potential crosstalk between the A2BAR signaling pathway and other pathways that are active in your cancer cell line. A broader analysis of the phosphoproteome or transcriptome after this compound treatment may provide insights.

Quantitative Data Summary

Table 1: Binding Affinities (Ki) of this compound and Related Compounds for Adenosine Receptors

CompoundA1AR Ki (nM)A2AAR Ki (nM)A2BAR Ki (nM)A3AR Ki (nM)
This compound >1000>100024.3>1000
ISAM-R56A >1000>10003.50>1000
ISAM-M89A >10001874.60>1000
AZD-4635 >10003.50>1000>1000

Data synthesized from a study on A2BAR antagonists.[2]

Table 2: Summary of this compound Effects on Cancer Spheroid Viability

TreatmentConcentrationRelative Cell Viability (%)
Control -100
This compound Low~80
Middle~60
High~50
ISAM-M89A Low~70
Middle~40
High~30

Qualitative summary based on graphical data from a study on patient-derived breast cancer spheroids.[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Assess this compound Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of A2BAR-Mediated Signaling

  • Cell Lysis: Plate cells and treat with an A2BAR agonist (e.g., NECA) with or without pre-treatment with this compound for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate.[9]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: T-Cell Proliferation Assay in a Co-culture System

  • Immune Cell Labeling: Isolate T cells from healthy donor peripheral blood mononuclear cells (PBMCs). Label the T cells with a proliferation dye such as CFSE according to the manufacturer's instructions.

  • Co-culture Setup: Seed cancer cells in a 24-well plate. After 24 hours, add the CFSE-labeled T cells at a desired effector-to-target ratio (e.g., 5:1).

  • Treatment: Add this compound at the desired concentration to the co-culture. Include appropriate controls (T cells alone, cancer cells alone, co-culture with vehicle).

  • Incubation: Incubate the co-culture for 72-96 hours.

  • Flow Cytometry Analysis: Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Analyze the CFSE dilution in the T-cell populations by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.

Visualizations

A2BAR_Signaling A2B Adenosine Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2BAR A2BAR Gs Gs A2BAR->Gs Couples to Gi Gi A2BAR->Gi Couples to Gq Gq A2BAR->Gq Couples to PI3K PI3K A2BAR->PI3K Activates MAPK_pathway MAPK Pathway (ERK) A2BAR->MAPK_pathway Activates AC Adenylate Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Immune_Suppression Immune_Suppression PKA->Immune_Suppression IP3 IP3 PLC->IP3 Ca2 Ca2+ IP3->Ca2 Akt Akt PI3K->Akt Cell_Proliferation Cell_Proliferation Akt->Cell_Proliferation MAPK_pathway->Cell_Proliferation Adenosine Adenosine Adenosine->A2BAR Activates ISAM140 ISAM140 ISAM140->A2BAR Inhibits

Caption: A2B Adenosine Receptor Signaling Pathways.

ISAM140_Workflow Experimental Workflow for Assessing this compound Efficacy start Start cell_line_selection Select Cancer Cell Line start->cell_line_selection a2bar_expression Verify A2BAR Expression (RT-qPCR, Western Blot) cell_line_selection->a2bar_expression dose_response Dose-Response Curve (MTT Assay) a2bar_expression->dose_response determine_ec50 Determine EC50 dose_response->determine_ec50 functional_assays Functional Assays determine_ec50->functional_assays coculture_assay Co-culture with Immune Cells determine_ec50->coculture_assay proliferation_assay Proliferation Assay functional_assays->proliferation_assay migration_assay Migration Assay functional_assays->migration_assay apoptosis_assay Apoptosis Assay functional_assays->apoptosis_assay data_analysis Data Analysis & Interpretation proliferation_assay->data_analysis migration_assay->data_analysis apoptosis_assay->data_analysis signaling_analysis Signaling Pathway Analysis (Western Blot) coculture_assay->signaling_analysis signaling_analysis->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Assessing this compound Efficacy.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent this compound Results start Inconsistent Results? check_a2bar Check A2BAR Expression start->check_a2bar a2bar_low A2BAR Low/Absent? check_a2bar->a2bar_low select_new_cell_line Select New Cell Line or Overexpress A2BAR a2bar_low->select_new_cell_line Yes check_dose Optimize Dose & Time a2bar_low->check_dose No dose_optimized Dose Optimized? check_dose->dose_optimized dose_optimized->check_dose No, Re-optimize check_compound Check Compound Activity dose_optimized->check_compound Yes compound_inactive Compound Inactive? check_compound->compound_inactive new_compound Obtain New Compound compound_inactive->new_compound Yes check_signaling Analyze Signaling Pathway compound_inactive->check_signaling No unexpected_pathway Unexpected Pathway? check_signaling->unexpected_pathway dissect_pathway Dissect Pathway with Inhibitors unexpected_pathway->dissect_pathway Yes consistent_results Consistent Results unexpected_pathway->consistent_results No dissect_pathway->consistent_results

Caption: Troubleshooting Logic for Inconsistent this compound Results.

References

minimizing ISAM-140 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of ISAM-140 during experimental procedures. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a potent and selective A2B adenosine (B11128) receptor (A2BAR) antagonist.[1] It is utilized in research to investigate the role of the A2B adenosine receptor in various physiological and pathological processes, including cancer, inflammation, and fibrosis.[1][2]

Q2: What are the primary causes of this compound degradation?

A2: While specific degradation pathways for this compound are not extensively published, compounds of its class (pyrimidine derivatives with a tricyclic scaffold) can be susceptible to several degradation mechanisms. These include:

  • Photodegradation: Exposure to light, particularly UV and blue light, can induce photochemical reactions that alter the molecule's structure and activity.[3][4] Many complex organic molecules are light-sensitive.[5][6]

  • Hydrolysis: The presence of water, especially at non-neutral pH, can lead to the cleavage of susceptible bonds within the molecule.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to oxidative degradation of the molecule.

  • Thermal Degradation: High temperatures can accelerate the degradation process.[7][8] It is generally advisable to store small molecules at low temperatures.[5][9]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and precipitation.[10][11]

Q3: How should I properly store lyophilized this compound and its solutions?

A3: Proper storage is critical for maintaining the stability of this compound.[5]

  • Lyophilized Powder: Store in a tightly sealed, amber glass vial at -20°C or -80°C, protected from light and moisture.[9] The use of a desiccator is recommended.[5][11]

  • Stock Solutions: Prepare a concentrated stock solution in a stable, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes to minimize light exposure and avoid repeated freeze-thaw cycles.[9][10] Store these aliquots at -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.[9] Avoid storing dilute aqueous solutions for extended periods.

Q4: How can I determine if my this compound has degraded?

A4: The most reliable method to assess the integrity of your compound is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm both the purity and the identity (by mass) of the compound.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[10]

Inconsistent experimental results, such as a loss of expected biological activity, can also be an indicator of compound degradation.[10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Symptom/Observation Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity Compound degradation leading to reduced potency.1. Verify Compound Integrity: Use HPLC or LC-MS to check the purity of your stock and working solutions.[10] 2. Prepare Fresh Solutions: Prepare fresh working solutions from a new aliquot of your stock solution and repeat the experiment.[10] 3. Review Storage Conditions: Ensure the compound is stored according to the recommendations (see FAQ A3).[5][10]
Visible changes in the solution (e.g., color change, precipitation) Chemical instability, oxidation, or poor solubility.1. Consult Datasheet: Review the manufacturer's documentation for solubility information. 2. Optimize Solvent: Ensure you are using a suitable solvent for your stock and working solutions.[10] For aqueous buffers, consider preparing a more concentrated stock in an organic solvent like DMSO and diluting it just before use. 3. Filter Solution: If precipitation is observed, you may need to filter the solution before use, but this may alter the effective concentration.
Loss of activity during a long-term experiment (e.g., >24 hours in cell culture) Instability in the experimental medium.1. Time-Course Stability Study: Assess the stability of this compound in your experimental medium over the duration of your experiment. 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible.[10] 3. Replenish Compound: For very long experiments, consider replenishing the compound at regular intervals.
Variability between different aliquots of the same stock solution Improper aliquoting or storage, leading to differential degradation.1. Review Aliquoting Procedure: Ensure that aliquots are made from a homogenous stock solution and are stored properly. 2. Use Low-Binding Tubes: Peptides and small molecules can adsorb to plastic surfaces. Use low-protein-binding tubes and pipette tips to minimize loss.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation from forming on the compound.

  • Reconstitution: In a dimly lit environment, reconstitute the lyophilized powder in anhydrous DMSO to a high concentration (e.g., 10 mM). Use amber-colored volumetric flasks or wrap standard flasks in aluminum foil.[9]

  • Aliquoting: Immediately aliquot the stock solution into single-use, light-protected (amber or foil-wrapped), low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

  • Working Solution Preparation: For each experiment, thaw a single aliquot of the stock solution. Prepare the final working solution by diluting the stock solution in the appropriate experimental buffer immediately before use.

Protocol 2: General Handling During Experiments

  • Light Protection: At all stages of the experiment, protect solutions containing this compound from light. Use amber or opaque tubes and plates, or cover them with aluminum foil.[3][6][9]

  • Temperature Control: Keep solutions on ice when not in immediate use to minimize thermal degradation.

  • pH Control: Ensure the pH of your experimental buffer is within a stable range for the compound. If the stability of this compound at different pH values is unknown, it is best to maintain a neutral pH.

  • Avoid Contamination: Use sterile, filtered pipette tips to prevent microbial or chemical contamination of your stock and working solutions.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a hypothetical small molecule with properties similar to this compound. Note: This is not actual data for this compound and should be used for guidance purposes only.

Table 1: Illustrative Stability of this compound in Solution at Different Temperatures

TemperatureSolventIncubation TimeRemaining Compound (%)
4°CPBS (pH 7.4)24 hours95
25°C (Room Temp)PBS (pH 7.4)24 hours80
37°CCell Culture Media24 hours70
37°CCell Culture Media48 hours55

Table 2: Illustrative Photostability of this compound

Light ConditionExposure TimeRemaining Compound (%)
Dark (control)8 hours99
Ambient Lab Light8 hours75
Direct Sunlight1 hour40

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_exp Experiment lyophilized Lyophilized this compound (-80°C, desiccated) equilibrate Equilibrate to RT in desiccator lyophilized->equilibrate reconstitute Reconstitute in anhydrous DMSO equilibrate->reconstitute aliquot Aliquot into single-use light-protected tubes reconstitute->aliquot store Store aliquots at -80°C aliquot->store thaw Thaw one aliquot store->thaw prepare_working Prepare working solution in experimental buffer thaw->prepare_working run_experiment Conduct experiment (protect from light) prepare_working->run_experiment analyze Analyze results run_experiment->analyze

Caption: Workflow for preparing and handling this compound.

troubleshooting_workflow Troubleshooting this compound Degradation start Inconsistent or Unexpected Results check_purity Check Compound Purity (HPLC/LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_storage Review Storage and Handling Procedures is_pure->review_storage No prepare_fresh Prepare Fresh Solutions and Repeat Experiment is_pure->prepare_fresh Yes review_storage->prepare_fresh check_stability Assess Stability in Experimental Medium prepare_fresh->check_stability modify_protocol Modify Experimental Protocol (e.g., shorter duration) check_stability->modify_protocol contact_support Contact Technical Support modify_protocol->contact_support

Caption: Logical steps for troubleshooting this compound degradation.

a2bar_signaling A2B Adenosine Receptor Signaling Pathway adenosine Extracellular Adenosine a2bar A2B Receptor adenosine->a2bar g_protein Gs Protein a2bar->g_protein isam140 This compound isam140->a2bar Antagonist ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka response Cellular Response (e.g., inflammation, vasodilation) pka->response

Caption: this compound as an antagonist of the A2BAR signaling pathway.

References

controlling for confounding factors in ISAM-140 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ISAM-140, a potent and highly selective A2B adenosine (B11128) receptor (A2BAR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR) with a Ki value of 3.49 nM.[1][2] It functions by competitively inhibiting the binding of adenosine to the A2BAR, thereby blocking downstream signaling pathways, such as the NECA-stimulated accumulation of cyclic AMP (cAMP).[3]

Q2: What are the common research applications for this compound?

This compound is frequently used in cancer immunotherapy research. Studies have shown that it can rescue the proliferation of T cells and Natural Killer (NK) cells, enhance cytokine release, and increase the infiltration of tumor-infiltrating lymphocytes (TILs) in cancer models.[1][4][5] It is also utilized in studies related to inflammation, asthma, and diabetes due to the role of the A2BAR in these conditions.[4]

Q3: How should this compound be prepared and stored?

For optimal results, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. For experimental use, further dilutions should be made in the appropriate cell culture medium or assay buffer. Due to potential solubility issues, it is crucial to ensure the compound is fully dissolved before application.[4][6]

Q4: What is a typical effective concentration range for this compound in in vitro experiments?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have demonstrated its efficacy in the low nanomolar to micromolar range. For instance, a concentration of 12 µM has been used to rescue lymphocyte proliferation in co-culture models.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in experimental results 1. Inconsistent cell passage number: Cell lines at high passage numbers can exhibit altered morphology, growth rates, and protein expression, including the A2B receptor.[7]2. Variable adenosine levels: The concentration of endogenous adenosine can fluctuate, impacting the competitive binding of this compound.3. Inconsistent compound preparation: Poor solubility or degradation of this compound can lead to inaccurate concentrations.1. Maintain a consistent and low cell passage number for all experiments. Thaw a new vial of cells after a defined number of passages.2. Consider the presence of adenosine deaminase (ADA) in your cell culture system, which degrades adenosine. [8][9][10][11] For some experiments, the addition of an ADA inhibitor might be necessary to stabilize adenosine levels. Always include appropriate vehicle controls.3. Ensure complete solubilization of this compound in the stock solution and final dilutions. Prepare fresh dilutions for each experiment.
Lower than expected antagonist activity 1. Suboptimal this compound concentration: The concentration used may be too low to effectively compete with the agonist.2. Agonist concentration is too high: An excessively high concentration of the A2BAR agonist (e.g., NECA) can outcompete this compound.3. Degradation of this compound: Improper storage or handling may have led to the degradation of the compound.1. Perform a dose-response experiment to determine the optimal this compound concentration. 2. Use the agonist at its EC80 concentration to ensure a robust signal without being excessive. [3]3. Use a fresh stock of this compound and follow proper storage guidelines.
Inconsistent cAMP assay results 1. Phosphodiesterase (PDE) activity: PDEs degrade cAMP, leading to an underestimation of its production.2. Cell density: The number of cells per well can affect the magnitude of the cAMP response.1. Pre-incubate cells with a PDE inhibitor, such as rolipram (B1679513) (e.g., 30 µM), before adding the agonist. [1]2. Ensure consistent cell seeding density across all wells of the microplate.
Unexpected off-target effects 1. Non-specific binding: At very high concentrations, this compound might exhibit off-target binding, although it is known for its high selectivity.[1][2]2. Effects on other adenosine receptors: While highly selective for A2BAR, extreme concentrations could potentially interact with other adenosine receptors.1. Use the lowest effective concentration of this compound as determined by a dose-response curve. 2. Include control experiments with antagonists for other adenosine receptors (A1, A2A, A3) to rule out their involvement.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Other A2B Receptor Antagonists

CompoundTarget(s)Kᵢ (nM)K₋B (nM)Cell LineAssay TypeReference
This compound A2BAR3.4927.00HEK-293Radioligand Binding / cAMP Assay[1][3]
ISAM-R56AA2BAR----[1]
ISAM-M89AA2BAR/A2AAR----[1]
PSB-603A2BAR--Skeletal Muscle CellsGene Expression[2]
GS-6201A2BAR8--In vivo (mouse model)[12][13]

Note: Kᵢ represents the inhibition constant, and K₋B represents the antagonist dissociation constant. A lower value indicates higher potency.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to measure the antagonistic effect of this compound on A2BAR-mediated cAMP production.

Materials:

  • HEK-293 cells stably expressing the human A2B receptor

  • Cell culture medium (e.g., EMEM F-12 with 10% FCS and 1% L-Glutamine)

  • Assay medium (e.g., EMEM-F12 with 25 mM HEPES, pH 7.4)

  • This compound

  • A2BAR agonist (e.g., NECA)

  • Phosphodiesterase inhibitor (e.g., Rolipram)

  • cAMP enzyme immunoassay kit

  • 96-well culture plates

Methodology:

  • Cell Seeding: Seed HEK-293-A2BAR cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • Cell Washing: Wash the cells three times with 200 µL of assay medium.

  • Pre-incubation: Pre-incubate the cells with assay medium containing 30 µM rolipram and the desired concentrations of this compound for 15 minutes at 37°C.

  • Agonist Stimulation: Add the A2BAR agonist NECA (at its EC80 concentration, e.g., 10 µM) and incubate for an additional 15 minutes at 37°C.

  • Cell Lysis: Stop the reaction by adding the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration using the enzyme immunoassay kit according to the manufacturer's instructions.

Protocol 2: T-Cell Proliferation Rescue Assay

This protocol assesses the ability of this compound to rescue T-cell proliferation from adenosine-induced suppression.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Tumor cells that produce adenosine

  • This compound

  • Adenosine

  • Cell proliferation dye (e.g., CFSE)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads)

Methodology:

  • T-cell Labeling: Label T-cells with a proliferation dye like CFSE according to the manufacturer's protocol.

  • Co-culture Setup: Co-culture the labeled T-cells with adenosine-producing tumor cells.

  • Treatment: Add this compound at various concentrations to the co-culture. Include a control with adenosine (e.g., 0.1 mM) to induce suppression and a vehicle control.

  • T-cell Activation: Stimulate T-cell proliferation using anti-CD3/CD28 beads.

  • Incubation: Incubate the co-culture for 3-5 days.

  • Analysis: Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the T-cell population.

Visualizations

ISAM140_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates This compound This compound This compound->A2BAR Inhibits Gs_protein Gs Protein A2BAR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream_Effectors Downstream Effectors (e.g., PKA, CREB) cAMP->Downstream_Effectors Activates Biological_Response Biological Response (e.g., Immunosuppression) Downstream_Effectors->Biological_Response

Caption: A2B adenosine receptor signaling pathway and the inhibitory action of this compound.

Confounding_Factors_Workflow Start Experiment Start Cell_Culture Cell Culture Start->Cell_Culture Control_Passage Low & Consistent Passage Number? Cell_Culture->Control_Passage Thaw_New_Vial Thaw New Vial of Cells Control_Passage->Thaw_New_Vial No Prepare_Reagents Prepare Reagents Control_Passage->Prepare_Reagents Yes Thaw_New_Vial->Cell_Culture Check_Solubility This compound Fully Dissolved? Prepare_Reagents->Check_Solubility Re-dissolve Re-dissolve or Prepare Fresh Check_Solubility->Re-dissolve No Run_Assay Run Experiment Check_Solubility->Run_Assay Yes Re-dissolve->Prepare_Reagents Include_Controls Include Controls: - Vehicle - Agonist only - Antagonist only Run_Assay->Include_Controls Data_Analysis Data Analysis Run_Assay->Data_Analysis End Experiment End Data_Analysis->End

Caption: Experimental workflow for controlling confounding factors in this compound studies.

References

Technical Support Center: Improving ISAM-140 Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ISAM-140. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo studies involving this compound, with a focus on addressing potential bioavailability challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), with a reported Ki of 3.49 nM.[1] It functions by blocking the signaling pathway activated by adenosine, an endogenous molecule that can suppress immune responses, particularly in the tumor microenvironment.[2][3] By inhibiting the A2BAR, this compound can rescue the activity of immune cells like T cells and NK cells, making it a promising candidate for cancer immunotherapy.[2][3]

Q2: We are observing a significant discrepancy between the in vitro potency and in vivo efficacy of this compound. What could be the underlying cause?

A common reason for the disconnect between in vitro and in vivo results is poor bioavailability of the investigational compound. While this compound shows high potency in cellular assays, its effectiveness in an in vivo setting is contingent on it reaching the systemic circulation and the target tissue at sufficient concentrations. Low bioavailability can stem from several factors, including poor aqueous solubility, low permeability across the intestinal membrane, and rapid first-pass metabolism.

Q3: What are the potential reasons for the low oral bioavailability of this compound?

  • Poor Aqueous Solubility: As a small molecule, this compound may have limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a critical first step for absorption.

  • Low Permeability: The ability of the compound to pass through the intestinal wall and enter the bloodstream can be a limiting factor.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or the intestinal wall before it reaches the systemic circulation, reducing the amount of active drug.

Troubleshooting Guide

This guide provides a systematic approach to addressing common issues related to the in vivo bioavailability of this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
High variability in plasma concentrations between animals. Inhomogeneous formulation (e.g., suspension not uniformly mixed).Ensure thorough and consistent mixing of the formulation immediately before each administration. For suspensions, use a vortex or sonicator to ensure a uniform dispersion. For solutions, visually inspect for any precipitation before dosing.
Low and inconsistent absorption after oral gavage. Poor aqueous solubility leading to incomplete dissolution in the GI tract.Utilize a bioavailability-enhancing formulation. See the "Formulation Strategies" section below for detailed protocols on preparing co-solvent systems, lipid-based formulations, or nanoparticle suspensions.
Precipitation of this compound in the dosing vehicle.Conduct solubility studies to identify a suitable vehicle in which this compound is stable and soluble. Consider using a co-solvent system or a lipid-based vehicle.
Difficulty in detecting this compound in plasma samples. Low plasma concentrations due to poor bioavailability.Administer a higher dose, if ethically permissible and within established toxicity limits.
Rapid clearance of the compound.Conduct a pilot pharmacokinetic study to determine the elimination half-life and optimize the sampling time points.
Insufficient sensitivity of the analytical method.Employ a highly sensitive analytical method such as UPLC-MS/MS. Optimize the sample preparation method to minimize analyte loss and matrix effects.

Formulation Strategies to Enhance Bioavailability

For compounds with suspected low aqueous solubility, altering the formulation is a primary strategy to improve bioavailability.

Summary of Formulation Approaches
Formulation Strategy Principle Potential Advantages Considerations
Co-solvent System Increases the solubility of the drug in an aqueous vehicle.Simple to prepare.The potential for drug precipitation upon dilution in the GI tract. The toxicity of the co-solvents must be considered.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-surfactants, which forms a microemulsion upon contact with GI fluids.Can significantly enhance solubility and absorption. May bypass first-pass metabolism via lymphatic uptake.Requires careful screening of excipients for compatibility and stability.
Particle Size Reduction (Micronization/Nanosuspension) Increases the surface area of the drug particles, leading to a faster dissolution rate.Applicable to a wide range of poorly soluble drugs.Requires specialized equipment (e.g., homogenizer, sonicator). The physical stability of the nanoparticles needs to be ensured.
Complexation with Cyclodextrins The drug molecule is encapsulated within the cyclodextrin (B1172386) molecule, increasing its solubility in water.Can significantly improve aqueous solubility.The stoichiometry of the complex needs to be determined. Not suitable for all molecules.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a solution of this compound for oral administration using a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Water for Injection

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve this compound in DMSO. Use minimal heating or sonication if necessary to aid dissolution.

  • Add PEG 400 to the solution and mix thoroughly. A common ratio to start with is 10% DMSO, 40% PEG 400, and 50% aqueous vehicle.

  • Slowly add the saline or water to the mixture while vortexing to prevent precipitation.

  • Visually inspect the final formulation to ensure it is a clear, homogenous solution.

Note: The final concentration of DMSO should be kept as low as possible due to its potential toxicity. The stability of the formulation should be assessed over the intended period of use.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill

Procedure:

  • Prepare a suspension of this compound in an aqueous solution containing the stabilizer.

  • Add the milling media to the suspension.

  • Mill the suspension at a controlled temperature for a specified duration until the desired particle size is achieved.

  • Monitor the particle size distribution using a particle size analyzer at regular intervals.

  • Separate the milling media from the nanosuspension.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Visualizations

A2B Adenosine Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the A2B adenosine receptor, which is antagonized by this compound. In many cancer cells, activation of this receptor by adenosine leads to increased cyclic AMP (cAMP) production, which can promote cell proliferation and suppress immune responses.

A2BAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Binds G_Protein Gs Protein A2BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Proliferation Cell Proliferation & Immune Suppression CREB->Proliferation Promotes ISAM_140 This compound ISAM_140->A2BAR Blocks

Caption: A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for Improving In Vivo Bioavailability

This workflow outlines a logical sequence of steps for researchers to follow when troubleshooting and optimizing the in vivo bioavailability of this compound.

Bioavailability_Workflow Start Problem Low In Vivo Efficacy Despite High In Vitro Potency Start->Problem Hypothesis Hypothesize Poor Bioavailability Problem->Hypothesis Solubility Assess Aqueous Solubility Hypothesis->Solubility Formulation Develop Enhanced Formulations Solubility->Formulation PK_Study Conduct Pilot Pharmacokinetic Study Formulation->PK_Study Analysis Analyze Plasma Concentrations PK_Study->Analysis Decision Bioavailability Improved? Analysis->Decision Decision->Formulation No Efficacy_Study Proceed to Efficacy Studies Decision->Efficacy_Study Yes End Efficacy_Study->End

Caption: Workflow for Troubleshooting this compound Bioavailability.

References

Validation & Comparative

A Comparative Guide to ISAM-140 and Other A2B Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for the A2B adenosine (B11128) receptor (A2BAR) is a critical step in advancing research in areas such as inflammation, oncology, and fibrosis. This guide provides an objective comparison of ISAM-140 against other notable A2BAR antagonists, supported by experimental data to inform compound selection.

This document summarizes key performance metrics, including potency and selectivity, for this compound and its alternatives. Detailed experimental protocols for common assays are provided, alongside visualizations of the A2B receptor signaling pathway and a typical experimental workflow for antagonist characterization.

Data Presentation: Quantitative Comparison of A2B Receptor Antagonists

The following table summarizes the binding affinities (Ki) and functional potencies (KB) of this compound and other selected A2B receptor antagonists. Selectivity is presented as the fold-difference in affinity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3).

CompoundA2B Ki (nM)A1 Ki (nM)A2A Ki (nM)A3 Ki (nM)A2B KB (nM)Selectivity (Fold vs A1/A2A/A3)
This compound 3.49[1][2]>1000>1000>100027.00[1]>286 / >286 / >286
MRS-1754 1.45 - 1.97[3][4]403 - >1000>50570-~205-690 / >25 / ~290
ATL-801 -----Selective A2B antagonist
CVT-6883 221940328010706[5]88 / 149 / 49
MRE-2029-F20 5.5>1000>1000>1000->182 / >182 / >182

Mandatory Visualization

A2B Adenosine Receptor Signaling Pathway

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->Downstream PKC->Downstream

Caption: A2B receptor signaling cascade.

Experimental Workflow for A2B Antagonist Evaluation

Experimental_Workflow cluster_workflow Workflow for A2B Antagonist Characterization start Start: Candidate Antagonist binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay selectivity_assay Secondary Screen: Selectivity Profiling (vs. A1, A2A, A3) binding_assay->selectivity_assay Determine Ki functional_assay Functional Assay: cAMP Accumulation selectivity_assay->functional_assay Assess Selectivity in_vivo_model In Vivo Model (e.g., Murine Colitis Model) functional_assay->in_vivo_model Determine KB/IC50 end End: Characterized Antagonist in_vivo_model->end Evaluate Efficacy

Caption: A2B antagonist evaluation workflow.

Experimental Protocols

Radioligand Binding Assay for A2B Receptor Affinity (Ki) Determination

This protocol is a generalized method for determining the binding affinity of a test compound for the A2B adenosine receptor.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK-293) cells stably expressing the human A2B adenosine receptor.

  • Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following components in order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4)

    • A known concentration of a suitable radioligand for the A2B receptor (e.g., [3H]MRS-1754).

    • A range of concentrations of the unlabeled test compound (e.g., this compound).

    • Cell membrane preparation.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known A2B receptor agonist or antagonist (e.g., NECA).

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for A2B Receptor Functional Antagonism (KB) Determination

This protocol outlines a method to assess the functional antagonism of a test compound by measuring its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.

1. Cell Culture and Plating:

  • Culture HEK-293 cells stably expressing the human A2B adenosine receptor in a suitable growth medium.

  • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Assay Procedure:

  • Wash the cells with a serum-free assay medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) for a short period to prevent cAMP degradation.

  • Add a range of concentrations of the test antagonist (e.g., this compound) to the wells and incubate for a specified time.

  • Stimulate the cells with a known concentration of an A2B receptor agonist (e.g., NECA, 5'-N-ethylcarboxamidoadenosine) and incubate for a further period.

3. cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

4. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the concentration of the test antagonist.

  • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

  • Calculate the functional antagonist constant (KB) using the Schild equation or by applying the Gaddum/Schild equation to dose-response curves generated in the presence of different antagonist concentrations. A KB value represents the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.

Conclusion

This compound demonstrates high potency and exceptional selectivity for the A2B adenosine receptor, as evidenced by its low nanomolar Ki value and greater than 286-fold selectivity against other adenosine receptor subtypes.[1][2] In functional assays, it effectively antagonizes A2B receptor-mediated signaling.[1] When compared to other antagonists such as MRS-1754, CVT-6883, and MRE-2029-F20, this compound stands out for its superior selectivity profile, which is a crucial attribute for minimizing off-target effects in experimental and potential therapeutic applications. The provided protocols and diagrams offer a framework for the systematic evaluation and comparison of these and other A2B receptor antagonists, facilitating informed decisions in research and drug development.

References

A Comparative Efficacy Analysis of A2B Adenosine Receptor Antagonists: ISAM-140 vs. PSB-1115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent A2B adenosine (B11128) receptor (A2BAR) antagonists, ISAM-140 and PSB-1115. Both molecules have garnered significant interest for their therapeutic potential in oncology and inflammatory diseases. This document synthesizes available preclinical data to facilitate an objective evaluation of their performance, supported by experimental methodologies and visual pathway representations.

Quantitative Efficacy Data

Table 1: In Vitro Efficacy of this compound and PSB-1115

ParameterThis compoundPSB-1115TargetAssay SystemReference
Ki (nM) 3.4953.4Human A2BARRadioligand Binding Assay[1][2]
Kb (nM) 27.00Not ReportedHuman A2BARNECA-stimulated cAMP accumulation[1]
IC50 (nM) Not Reported84.0Human A2BARAdenosine-produced cAMP elevation[3]

Table 2: In Vivo Efficacy of this compound and PSB-1115

CompoundCancer ModelDosing RegimenKey FindingsReference
This compound Patient-derived breast cancer spheroids12 µMRescued proliferation of CD8+ T cells, CD4+ T cells, and NK cells. Significantly reduced viability of breast cancer spheroids.[4]
PSB-1115 B16-F10 melanoma in C57BL/6 miceNot specifiedSignificantly delayed melanoma growth. Reduced accumulation of myeloid-derived suppressor cells (MDSCs) and increased tumor-infiltrating CD8+ T cells and NKT cells.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

A2BAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gs->AC activates Gq->PLC activates PKA PKA cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Downstream PKC->Downstream ISAM140 This compound ISAM140->A2BAR inhibit PSB1115 PSB-1115 PSB1115->A2BAR inhibit

Caption: A2B Adenosine Receptor Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment start_vitro Cell Culture (HEK293-A2BAR or Cancer Cell Lines) treatment_vitro Treatment with This compound or PSB-1115 start_vitro->treatment_vitro cAMP_assay cAMP Accumulation Assay treatment_vitro->cAMP_assay data_analysis_vitro Data Analysis (IC50 / Kb Determination) cAMP_assay->data_analysis_vitro start_vivo Tumor Implantation (e.g., Melanoma or Breast Cancer Model) treatment_vivo Systemic Administration of This compound or PSB-1115 start_vivo->treatment_vivo monitoring Tumor Growth Monitoring & Immunophenotyping treatment_vivo->monitoring data_analysis_vivo Efficacy Evaluation (Tumor Volume, Immune Cell Infiltration) monitoring->data_analysis_vivo

Caption: Comparative Experimental Workflow.

logical_relationship cluster_compounds A2BAR Antagonists cluster_properties Efficacy Parameters cluster_outcome Therapeutic Potential ISAM140 This compound potency In Vitro Potency (Ki, Kb, IC50) ISAM140->potency Exhibits invivo_efficacy In Vivo Anti-Tumor Efficacy ISAM140->invivo_efficacy Demonstrates selectivity Selectivity vs. other Adenosine Receptors ISAM140->selectivity Shows High PSB1115 PSB-1115 PSB1115->potency Exhibits PSB1115->invivo_efficacy Demonstrates PSB1115->selectivity Shows outcome Potential as Anti-Cancer Agent potency->outcome invivo_efficacy->outcome selectivity->outcome

Caption: Logical Relationship of Efficacy.

Experimental Protocols

cAMP Accumulation Assay (General Protocol)

This protocol is a generalized representation based on methodologies cited for A2BAR antagonists.

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human A2B adenosine receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.

  • Assay Medium: The culture medium is replaced with a serum-free assay medium, and cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 20 minutes to prevent cAMP degradation.

  • Antagonist Incubation: Cells are then treated with varying concentrations of this compound or PSB-1115 for 30 minutes.

  • Agonist Stimulation: Following antagonist incubation, cells are stimulated with a known A2BAR agonist (e.g., 1 µM NECA) for 15 minutes.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and cells are lysed. The intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.

  • Data Analysis: The concentration-response curves are generated, and IC50 or Kb values are calculated using non-linear regression analysis.

In Vivo Melanoma Mouse Model (PSB-1115)

This protocol is based on the study by Iannone et al. (2014).

  • Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.

  • Tumor Cell Line: B16-F10 melanoma cells are cultured in complete RPMI-1640 medium.

  • Tumor Implantation: Mice are subcutaneously injected with 1 x 105 B16-F10 cells in the right flank.

  • Treatment: When tumors become palpable, mice are randomized into treatment and control groups. PSB-1115 is administered systemically (e.g., intraperitoneally) at a specified dose and schedule.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width2).

  • Immunophenotyping: At the end of the study, tumors are excised, and tumor-infiltrating lymphocytes and myeloid-derived suppressor cells are analyzed by flow cytometry using specific antibodies (e.g., anti-CD8, anti-CD4, anti-NK1.1, anti-Gr-1, anti-CD11b).

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment and control groups. Immune cell populations within the tumor microenvironment are quantified and compared.

Patient-Derived Breast Cancer Spheroid Model (this compound)

This protocol is based on the study by López-Soto et al. (2022).

  • Tumor Digestion: Freshly resected human breast tumor tissue is mechanically and enzymatically digested to obtain a single-cell suspension.

  • Spheroid Formation: Tumor cells are seeded in ultra-low attachment 96-well plates to allow for the formation of 3D spheroids.

  • Co-culture with Immune Cells: Autologous or allogeneic peripheral blood mononuclear cells (PBMCs) are added to the spheroid cultures.

  • Treatment: Spheroids are treated with this compound at a specified concentration (e.g., 12 µM).

  • Viability and Proliferation Assays: Spheroid viability is assessed using assays such as CellTiter-Glo. Immune cell proliferation within the co-culture is measured by flow cytometry (e.g., using CFSE dilution).

  • Data Analysis: The effect of this compound on spheroid viability and immune cell proliferation is quantified and compared to untreated controls.

References

Validating Cellular Target Engagement of ISAM-140: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to validate the cellular target engagement of ISAM-140, a potent and selective A2B adenosine (B11128) receptor (A2BAR) antagonist. We present supporting experimental data comparing this compound with other known A2BAR antagonists and offer detailed protocols for key validation assays.

Introduction to this compound and A2B Adenosine Receptor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the A2B adenosine receptor (A2BAR), a G protein-coupled receptor (GPCR).[1] The A2BAR is implicated in a variety of physiological and pathophysiological processes, including inflammation, angiogenesis, and cancer progression, making it a compelling therapeutic target. Validating that a compound like this compound engages its intended target within a cellular context is a critical step in drug discovery, confirming its mechanism of action and informing on its potential efficacy.

The A2B adenosine receptor signaling pathway is complex, coupling to multiple G proteins (Gs, Gi, and Gq) to initiate downstream signaling cascades. This pleiotropic coupling allows A2BAR to modulate intracellular cyclic AMP (cAMP) levels, calcium mobilization, and the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 phosphorylation.[2][3]

Comparative Analysis of A2BAR Antagonists

The following table summarizes the binding affinity (Ki) and functional antagonist potency (Kb) of this compound in comparison to other known A2BAR antagonists. The data is derived from studies conducted in HEK-293 cells, providing a standardized cellular context for comparison.

CompoundTarget(s)Ki (nM) in HEK-293 cellsKb (nM) from cAMP assay in HEK-293 cells
This compound A2BAR 3.49 27.00
ISAM-R56AA2BAR2.8018.00
ISAM-M89AA2AAR/A2BAR6.50 (A2BAR)33.00
SY1AF-30A2BAR24.3117.00
SY1AF-80A2BAR10.161.00
SY1KO-24A2BAR3.5029.00
MRS1754A2BAR--
PSB-1115A2BAR--

Data sourced from a comparative study on A2BAR antagonists.[1]

Key Experimental Methodologies for Target Engagement Validation

To confirm that this compound engages A2BAR in a cellular environment, several robust methodologies can be employed. Here, we detail the protocols for three widely accepted assays: a cAMP accumulation assay, the Cellular Thermal Shift Assay (CETSA), and the NanoBRET™ Target Engagement Assay.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in A2BAR signaling mediated by Gs protein coupling.

Experimental Protocol:

  • Cell Culture: Seed HEK-293 cells, which endogenously express A2BAR, into 96-well plates and culture until they reach approximately 90% confluency.

  • Assay Preparation:

    • Wash the cells three times with 200 µL of assay medium (e.g., EMEM-F12 with 25 mM HEPES, pH 7.4).

    • Pre-incubate the cells for 30 minutes in assay medium containing a phosphodiesterase inhibitor, such as 30 µM rolipram, to prevent cAMP degradation.[1]

  • Antagonist Incubation: Add varying concentrations of this compound or other A2BAR antagonists to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Stimulate the cells with a known A2BAR agonist, such as 100 nM NECA (5'-N-Ethylcarboxamidoadenosine), for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

    • Quantify the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a GloSensor™-based assay.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, from which the Kb (antagonist dissociation constant) can be calculated using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

Experimental Protocol:

  • Cell Treatment:

    • Culture cells (e.g., a cell line endogenously expressing A2BAR) to 80-90% confluency.

    • Treat the cells with this compound or a vehicle control for a specific duration (e.g., 1 hour) at 37°C to allow for compound uptake.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Quantify the amount of soluble A2BAR in the supernatant using a specific detection method, such as Western blotting or an immunoassay like ELISA or AlphaScreen®.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble A2BAR against the temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. An isothermal dose-response curve can also be generated by treating cells with varying concentrations of this compound at a fixed temperature.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that directly measures compound binding to a target protein. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same target.

Experimental Protocol:

  • Cell Line Generation:

    • Genetically engineer a cell line to express the A2B adenosine receptor fused to NanoLuc® luciferase (e.g., at the N- or C-terminus).

  • Assay Setup:

    • Seed the engineered cells into a white, low-volume 384-well plate.

    • Add a cell-permeable fluorescent tracer that specifically binds to A2BAR.

  • Compound Addition:

    • Add varying concentrations of the unlabeled test compound (this compound) to the wells.

  • Substrate Addition and Signal Detection:

    • Add the NanoLuc® substrate (e.g., furimazine) to initiate the bioluminescent reaction.

    • Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®, ~460 nm) and acceptor (fluorescent tracer, e.g., ~610 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Competition for binding between this compound and the fluorescent tracer will result in a decrease in the BRET signal.

    • Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

Visualizing Signaling and Experimental Workflows

To further elucidate the context of this compound's action and the methodologies for its validation, the following diagrams are provided.

A2BAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A2BAR A2BAR Gs Gs A2BAR->Gs Gi Gi A2BAR->Gi Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC + Gi->AC - PLC PLC Gq->PLC + cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca2 Ca2+ Release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC ERK ERK Activation PKC->ERK Adenosine Adenosine Adenosine->A2BAR Activates ISAM140 This compound ISAM140->A2BAR Blocks

Caption: A2B Adenosine Receptor (A2BAR) signaling pathway.

Target_Engagement_Workflow cluster_cAMP cAMP Accumulation Assay cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_NanoBRET NanoBRET Assay cAMP_1 Seed Cells cAMP_2 Add Antagonist (this compound) cAMP_1->cAMP_2 cAMP_3 Add Agonist (NECA) cAMP_2->cAMP_3 cAMP_4 Lyse & Measure cAMP cAMP_3->cAMP_4 CETSA_1 Treat Cells with this compound CETSA_2 Heat Challenge CETSA_1->CETSA_2 CETSA_3 Lyse & Centrifuge CETSA_2->CETSA_3 CETSA_4 Quantify Soluble A2BAR CETSA_3->CETSA_4 NanoBRET_1 Use A2BAR-NanoLuc® Cells NanoBRET_2 Add Fluorescent Tracer NanoBRET_1->NanoBRET_2 NanoBRET_3 Add this compound NanoBRET_2->NanoBRET_3 NanoBRET_4 Measure BRET Signal NanoBRET_3->NanoBRET_4

Caption: Experimental workflows for target engagement validation.

References

A Comparative Analysis of ISAM-140 and A2A Receptor Antagonists in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ISAM-140, a selective A2B adenosine (B11128) receptor (A2BAR) antagonist, with that of several A2A adenosine receptor (A2AAR) antagonists. The content herein is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

Introduction

Adenosine, a signaling nucleoside, plays a critical role in the tumor microenvironment by suppressing anti-tumor immune responses, primarily through the activation of A2A and A2B adenosine receptors on immune cells. While A2AAR antagonists have been the focus of numerous clinical trials, the therapeutic potential of targeting the A2BAR is an emerging area of interest. This compound is a potent and highly selective antagonist of the A2BAR. This guide compares its preclinical efficacy with that of established A2AAR antagonists.

Data Presentation

The following tables summarize the quantitative data for this compound and a selection of A2A receptor antagonists, focusing on their binding affinities and functional antagonism.

Table 1: Comparative Binding Affinities (Ki) of Adenosine Receptor Antagonists

CompoundTarget ReceptorKi (nM)SpeciesCell LineRadioligand
This compound A2BAR3.49[1]HumanHEK-293[3H]PSB-603
AZD4635 A2AAR1.7HumanCHONot Specified
Preladenant A2AAR1.1[2]HumanNot Specified[3H]-SCH 58261
Istradefylline A2AAR2.2[3][4]HumanNot SpecifiedNot Specified
Ciforadenant A2AAR3.54HumanNot SpecifiedNot Specified

Table 2: Functional Antagonism of cAMP Accumulation

CompoundTarget ReceptorAssay TypeCell LineStimulantIC50 / Kb (nM)
This compound A2BARcAMP AccumulationHEK-293NECAKb: 27.00
Istradefylline A2AARcAMP AccumulationCHONECAIC50: 5250
AZD4635 A2AARcAMP AccumulationNot SpecifiedAdenosine (1 µM)IC50: 10

Comparative Efficacy in Functional Assays

Rescue of Lymphocyte Proliferation

In a key study, the ability of this compound to rescue adenosine-mediated suppression of lymphocyte proliferation was compared directly with the A2AAR antagonist AZD-4635. Adenosine at a concentration of 0.1 mM was used to suppress lymphocyte proliferation.

  • This compound (at 12 µM) successfully rescued the proliferation of various lymphocyte subsets, including:

    • CD45RA+ (naïve and effector) CD8 T cells

    • CD45RA- CD4 T cells (central and effector memory)

    • CD45RA+ CD4 T cells

    • NK cells

  • In the same experimental setting, AZD-4635 did not restore the proliferation of either T cells or NK cells. This suggests that, under these conditions, A2BAR antagonism by this compound is more effective at reversing adenosine-induced immunosuppression of key lymphocyte populations.

Antitumor Effects on Breast Cancer Spheroids

The antitumor effects of this compound were evaluated on patient-derived breast cancer spheroids. Treatment with this compound for four days resulted in a significant reduction in the relative cell viability of these spheroids.

Experimental Protocols

cAMP Accumulation Assay

Objective: To determine the functional antagonist activity of a compound by measuring its ability to inhibit agonist-stimulated intracellular cyclic adenosine monophosphate (cAMP) accumulation.

General Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells endogenously expressing the A2BAR or Chinese Hamster Ovary (CHO) cells recombinantly expressing the human A2AAR are cultured to confluency.

  • Assay Preparation: Cells are harvested and resuspended in assay buffer.

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound, Istradefylline, AZD4635) for a specified period.

  • Agonist Stimulation: The cells are then stimulated with a known agonist of the target receptor, such as NECA (5'-N-ethylcarboxamidoadenosine) or adenosine itself, to induce cAMP production.

  • Lysis and Detection: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.

  • Data Analysis: The concentration-response curves are plotted, and the Kb or IC50 values are calculated to determine the potency of the antagonist. For this compound, a Kb value of 27.00 nM was determined in HEK-293 cells stimulated with NECA. For Istradefylline, an IC50 of 5250 nM was observed in CHO cells with NECA as the stimulant. For AZD4635, the IC50 was 10 nM in the presence of 1 µM adenosine.

Lymphocyte Proliferation Assay

Objective: To assess the ability of a compound to reverse the anti-proliferative effect of adenosine on lymphocytes.

General Methodology:

  • Lymphocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll density gradient centrifugation.

  • Proliferation Induction: Lymphocytes are stimulated to proliferate using mitogens such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

  • Immunosuppression and Treatment: The stimulated lymphocytes are cultured in the presence of a suppressive concentration of adenosine (e.g., 0.1 mM). Concurrently, varying concentrations of the test antagonist (e.g., 12 µM this compound or AZD-4635) are added to the cultures.

  • Proliferation Measurement: After a defined incubation period (typically 3-5 days), lymphocyte proliferation is quantified. Common methods include:

    • [3H]-Thymidine Incorporation: A radiolabeled nucleoside, [3H]-thymidine, is added to the culture. Proliferating cells incorporate the radiolabel into their newly synthesized DNA. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the degree of cell proliferation.

    • CFSE Staining: Cells are labeled with the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity. Proliferation is measured by analyzing the fluorescence of individual cells using flow cytometry.

  • Data Analysis: The proliferation in the presence of the antagonist is compared to the proliferation of cells treated with adenosine alone to determine the extent of rescue.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for comparing the efficacy of this compound and A2A receptor antagonists.

G A2B Adenosine Receptor Signaling Pathway Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Binds Gs_protein Gs Protein A2BAR->Gs_protein Activates AC Adenylate Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppression Immunosuppression CREB->Immunosuppression Leads to ISAM_140 This compound ISAM_140->A2BAR Blocks

Caption: A2B Adenosine Receptor Signaling Pathway.

G A2A Adenosine Receptor Signaling Pathway Adenosine Adenosine A2AAR A2A Receptor Adenosine->A2AAR Binds Gs_protein Gs Protein A2AAR->Gs_protein Activates AC Adenylate Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Immunosuppression Immunosuppression PKA->Immunosuppression Leads to A2A_Antagonist A2A Receptor Antagonist A2A_Antagonist->A2AAR Blocks

Caption: A2A Adenosine Receptor Signaling Pathway.

G Experimental Workflow for Efficacy Comparison start Start isolate_cells Isolate Immune Cells (e.g., Lymphocytes) start->isolate_cells culture_cells Culture Cells isolate_cells->culture_cells add_adenosine Add Adenosine to Suppress Cell Function culture_cells->add_adenosine add_antagonists Add this compound or A2A Antagonist add_adenosine->add_antagonists incubate Incubate add_antagonists->incubate measure_proliferation Measure Lymphocyte Proliferation incubate->measure_proliferation measure_cAMP Measure cAMP Levels incubate->measure_cAMP analyze_data Analyze and Compare Data measure_proliferation->analyze_data measure_cAMP->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Efficacy Comparison.

Conclusion

The available preclinical data suggests that this compound is a potent and selective A2BAR antagonist. In direct comparative studies, this compound has demonstrated a superior ability to rescue adenosine-induced suppression of lymphocyte proliferation compared to the A2AAR antagonist AZD-4635. This indicates that targeting the A2B adenosine receptor may be a valuable and distinct therapeutic strategy for overcoming immunosuppression in the tumor microenvironment. Further research, including direct head-to-head in vivo studies with a broader range of A2A receptor antagonists, is warranted to fully elucidate the comparative efficacy of this compound.

References

Unlocking Synergistic Potential: ISAM-140 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

The selective A2B adenosine (B11128) receptor (A2BAR) antagonist, ISAM-140, is emerging as a promising candidate for combination cancer therapy, with preclinical evidence suggesting a synergistic enhancement of the cytotoxic effects of conventional chemotherapy. By targeting the adenosine pathway, which is often dysregulated in the tumor microenvironment, this compound can potentially overcome chemotherapy resistance and improve treatment outcomes.

This guide provides a comparative analysis of the synergistic effects of this compound with standard chemotherapeutic agents, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of A2BAR antagonists in oncology.

Mechanism of Synergy: Overcoming Chemoresistance

Recent studies have elucidated the critical role of the A2B adenosine receptor in promoting tumor progression and resistance to treatment. Chemotherapy itself can paradoxically lead to an increase in the expression of A2BR in cancer cells, particularly in aggressive subtypes like triple-negative breast cancer. This upregulation is associated with the enrichment of cancer stem cells, a subpopulation of tumor cells notoriously resistant to conventional therapies and responsible for tumor recurrence.

This compound, by selectively blocking the A2B adenosine receptor, can disrupt this resistance mechanism. The proposed synergistic interaction stems from a multi-pronged attack: chemotherapy directly targets and kills rapidly dividing cancer cells, while this compound sensitizes the remaining, more resistant cancer cell populations to the chemotherapeutic agent. This dual approach has the potential to lead to a more profound and durable anti-tumor response.

Comparative Efficacy of A2BAR Antagonists with Chemotherapy

While specific quantitative data for the combination of this compound with various chemotherapies is still emerging, studies on other selective and dual A2B/A2A adenosine receptor antagonists provide a strong rationale and compelling evidence for the synergistic potential of this drug class.

A2BAR AntagonistChemotherapy AgentCancer ModelKey Findings
M1069 (Dual A2A/A2B Antagonist) Cisplatin (B142131)4T1 Breast Cancer (in vivo)Enhanced antitumor activity of cisplatin.[1]
PSB-603 CisplatinGastric Cancer Cells (in vitro)Increased the efficacy of cisplatin treatment.[2]
PBF-1129 Various Antitumor TherapiesMultiple Animal ModelsEnhanced the efficacy of antitumor therapies in combination regimens.[3][4]
AB928 (Dual A2A/A2B Antagonist) Doxorubicin or PaclitaxelAdvanced Tumors (Clinical Trial)Investigated in combination with standard chemotherapy.

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and extension of these findings. Below are representative protocols for assessing the synergistic effects of A2BAR antagonists and chemotherapy.

In Vitro Cell Viability Assay

This protocol is adapted from a study on the effect of A2BAR antagonists on breast cancer spheroids and can be modified to assess synergy with chemotherapy.[5]

  • Cell Seeding: Seed 3 x 10³ single cells from a breast cancer cell suspension in an ultra-low attachment 384-well plate.

  • Culture Medium: Use DMEM-F12 media supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (PS).

  • Treatment: Add this compound and/or a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) at various concentrations. Include wells with each agent alone and in combination, as well as untreated controls.

  • Incubation: Incubate the plate for 4 days.

  • Viability Measurement: Use the Cell-Titer Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a multilabel plate reader. Calculate the half-maximal inhibitory concentration (IC50) for each agent alone and in combination. The synergistic effect can be quantified using the Combination Index (CI) method of Chou and Talalay, where a CI value less than 1 indicates synergy.

In Vivo Tumor Growth Inhibition Study

This generalized protocol is based on studies evaluating A2BAR antagonists in animal models.

  • Animal Model: Utilize an appropriate tumor model, such as a syngeneic mouse model with implanted 4T1 breast cancer cells.

  • Treatment Groups: Establish multiple treatment groups: vehicle control, this compound alone, chemotherapy agent alone (e.g., cisplatin), and the combination of this compound and the chemotherapy agent.

  • Drug Administration: Administer the treatments according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry, gene expression analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the in vivo efficacy of the combination therapy.

Signaling Pathways and Experimental Workflows

The synergistic action of this compound and chemotherapy is believed to be mediated through the modulation of key signaling pathways involved in cancer cell survival, proliferation, and resistance.

A2BR-Mediated Chemotherapy Resistance Signaling Pathway

Chemotherapy can induce the expression of the A2B adenosine receptor (A2BR). The binding of adenosine to A2BR activates downstream signaling cascades, such as the p38 MAPK pathway, which in turn can lead to the activation of transcription factors like FOXO3. This cascade promotes the expression of genes associated with cancer stemness, ultimately leading to chemotherapy resistance. This compound blocks the initial step in this pathway by preventing adenosine from binding to A2BR.

G cluster_0 Chemotherapy Chemotherapy A2BR_expression A2BR_expression Chemotherapy->A2BR_expression induces Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR binds p38_MAPK p38 MAPK A2BR->p38_MAPK activates ISAM140 This compound ISAM140->A2BR blocks FOXO3 FOXO3 p38_MAPK->FOXO3 activates Stemness_Genes Cancer Stemness Genes FOXO3->Stemness_Genes activates transcription of Chemoresistance Chemoresistance Stemness_Genes->Chemoresistance promotes

A2BR Signaling in Chemoresistance.

Experimental Workflow for Assessing Synergy

The following workflow outlines the key steps in evaluating the synergistic effects of this compound and chemotherapy in a preclinical setting.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cancer Cell Lines IC50_determination IC50 Determination Cell_Culture->IC50_determination Determine IC50 for each agent Combination_studies Combination Studies IC50_determination->Combination_studies Design combination experiments Synergy_analysis Synergy Analysis Combination_studies->Synergy_analysis Calculate Combination Index (CI) Tumor_model Animal Tumor Model Synergy_analysis->Tumor_model Inform in vivo study design Treatment_groups Treatment Groups Tumor_model->Treatment_groups Establish treatment groups Tumor_monitoring Tumor Growth Monitoring Treatment_groups->Tumor_monitoring Monitor tumor growth Efficacy_evaluation Efficacy Evaluation Tumor_monitoring->Efficacy_evaluation Evaluate anti-tumor efficacy Mechanism_studies Mechanistic Studies Efficacy_evaluation->Mechanism_studies Further mechanistic studies

Preclinical Synergy Evaluation Workflow.

References

ISAM-140: A Comparative Guide to its A2B Adenosine Receptor Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ISAM-140, a potent A2B adenosine (B11128) receptor (A2BAR) antagonist, with other relevant compounds. It includes a detailed analysis of its binding affinity, selectivity, and functional activity, supported by experimental data and protocols to assist in the evaluation of this compound for research and development purposes.

Comparative Analysis of Receptor Binding Affinity

This compound demonstrates high affinity for the human A2B adenosine receptor, with a reported Ki value of 3.49 nM[1]. Its selectivity has been primarily characterized against other adenosine receptor subtypes. The following table summarizes the binding affinities of this compound and other notable A2BAR antagonists for the four human adenosine receptor subtypes.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity for A2B vs A1Selectivity for A2B vs A2ASelectivity for A2B vs A3
This compound >10,000>10,0003.49>1,000>2865-fold>2865-fold>286-fold
PSB-603 1,3001,2000.553>10,0002351-fold2170-fold>18083-fold
MRS1754 2341,4802.3>100,000102-fold643-fold>43478-fold

Data compiled from multiple sources. Conditions for binding assays may vary between studies.

Signaling Pathways and Mechanism of Action

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist, blocking the binding of adenosine to the A2BAR and thereby inhibiting this signaling cascade.

A2BAR_Signaling cluster_extracellular Extracellular Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR Activates ISAM140 This compound ISAM140->A2BAR Blocks G_protein G_protein A2BAR->G_protein Activates AC AC G_protein->AC Activates cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates ATP ATP ATP->AC CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression Regulates

Caption: A2B Adenosine Receptor Signaling Pathway.

In some cellular contexts, the A2BAR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. Furthermore, A2BAR activation has been shown to modulate the MAPK/ERK signaling pathway, although the specific outcomes can be cell-type dependent.

Experimental Protocols

Radioligand Displacement Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound, such as this compound, for the A2B adenosine receptor.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing A2B receptors start->prep incubate Incubate membranes with radioligand (e.g., [3H]PSB-603) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate wash Wash filters to remove non-specific binding separate->wash count Quantify bound radioactivity using liquid scintillation counting wash->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end

Caption: Radioligand Displacement Assay Workflow.

Materials:

  • Cell membranes expressing the human A2B adenosine receptor (e.g., from HEK293 or CHO cells)

  • Radioligand: e.g., [3H]PSB-603

  • Test compound: this compound

  • Non-specific binding control: A high concentration of a known A2BAR ligand (e.g., ZM241385)

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation fluid

  • 96-well filter plates

  • Vacuum manifold

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to the desired concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and the cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced cAMP production.

Materials:

  • Whole cells expressing the human A2B adenosine receptor

  • A2BAR agonist: e.g., NECA (5'-N-Ethylcarboxamidoadenosine)

  • Test compound: this compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation: Pre-incubate the cells with the test compound (this compound) at various concentrations for a specified time.

  • Stimulation: Add the A2BAR agonist (NECA) to stimulate cAMP production and incubate for a defined period.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of the test compound to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Cross-Reactivity with Other Receptors

While comprehensive screening data for this compound against a broad panel of off-target receptors is not publicly available, its high selectivity for the A2B receptor over other adenosine receptor subtypes suggests a favorable initial selectivity profile. For a thorough evaluation of off-target effects, it is recommended to perform a broad receptor screening panel, such as the Eurofins SafetyScreen or a DiscoverX KINOMEscan, which assess binding to a wide range of GPCRs, ion channels, kinases, and other pharmacologically relevant targets.

Conclusion

This compound is a potent and highly selective antagonist of the A2B adenosine receptor. Its favorable selectivity profile against other adenosine receptor subtypes makes it a valuable tool for investigating the physiological and pathological roles of the A2BAR. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the pharmacological properties of this compound and compare its performance with other A2BAR antagonists. For a complete understanding of its cross-reactivity, broader off-target screening is recommended.

References

Independent Validation of ISAM-140's Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of ISAM-140, a potent and selective A2B adenosine (B11128) receptor (A2BAR) antagonist, with other relevant compounds. The data presented is based on preclinical studies and aims to offer a clear perspective on its potential as a therapeutic agent.

Executive Summary

This compound is a novel small molecule designed to counteract the immunosuppressive tumor microenvironment by blocking the A2B adenosine receptor. High concentrations of adenosine in tumors activate this receptor on immune cells, leading to a dampening of the anti-tumor immune response. This compound, by antagonizing this interaction, has been shown in preclinical models to restore the function of various immune cells and inhibit tumor growth. This guide will delve into the quantitative data from these studies, compare this compound to other adenosine receptor antagonists, and provide detailed experimental methodologies for replication and further investigation.

Mechanism of Action: A2B Adenosine Receptor Antagonism

Extracellular adenosine is a key metabolite that suppresses the anti-tumor activity of T cells and Natural Killer (NK) cells through its interaction with adenosine receptors.[1][2] While the A2A adenosine receptor (A2AR) has been a primary focus in cancer immunotherapy, the A2B adenosine receptor (A2BAR) is emerging as a crucial target, particularly in the tumor microenvironment where adenosine levels are high.[2] this compound is a potent and highly selective antagonist of the A2BAR, with a Ki of 3.49 nM.[2] By binding to the A2BAR, this compound prevents adenosine from exerting its immunosuppressive effects, thereby restoring the function of immune cells to recognize and attack cancer cells.

cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell, NK Cell) High Adenosine High Adenosine A2BAR A2BAR High Adenosine->A2BAR Activates cAMP cAMP A2BAR->cAMP Increases Immune Suppression Immune Suppression cAMP->Immune Suppression Leads to ISAM140 This compound ISAM140->A2BAR Blocks

Figure 1: this compound Mechanism of Action.

Comparative Anti-Tumor Efficacy

The anti-tumor effects of this compound have been evaluated in patient-derived breast cancer spheroids. In these ex vivo models, this compound demonstrated a significant reduction in cell viability, indicating its potential to directly impact tumor growth.[2]

Table 1: In Vitro Anti-Tumor Activity of A2BAR Antagonists in Breast Cancer Spheroids
CompoundTarget(s)ConcentrationEffect on Spheroid Viability
This compound A2BAR12 µMSignificant reduction
ISAM-R56AA2BAR12 µMSignificant reduction
ISAM-M89AA2BAR/A2AR12 µMMore pronounced reduction than this compound

Data extracted from a 2022 study on A2B adenosine receptor antagonists.[2]

Restoration of Immune Function

A key aspect of this compound's anti-tumor activity is its ability to rescue immune cells from adenosine-mediated suppression. Studies have shown that this compound can restore the proliferation of various lymphocyte subsets.[2]

Table 2: Comparative Effects on Lymphocyte Proliferation
CompoundTarget(s)Effect on T Cell ProliferationEffect on NK Cell Proliferation
This compound A2BARRescued Rescued
ISAM-R56AA2BARNot restoredSignificantly rescued
ISAM-M89AA2BAR/A2ARNot restoredNot restored
AZD-4635A2ARNot restoredNot restored

Data based on in vitro assays using healthy donor lymphocytes suppressed with adenosine.[2]

Experimental Protocols

The following are summaries of the key experimental protocols used to validate the anti-tumor effects of this compound.

Breast Cancer Spheroid Viability Assay
  • Spheroid Culture: Patient-derived breast cancer spheroids were cultured for 4 days.

  • Treatment: Spheroids were exposed to this compound, ISAM-R56A, and ISAM-M89A.

  • Viability Assessment: Relative cell viability was measured to determine the cytotoxic effect of the antagonists.[2]

  • Kinetic Analysis: Real-time imaging was used to study the kinetics of the cytotoxic effect.[2]

G start Patient-Derived Breast Cancer Spheroids culture Culture for 4 days start->culture treatment Treat with A2BAR Antagonists (this compound, etc.) culture->treatment viability Measure Cell Viability treatment->viability imaging Real-time Imaging of Cytotoxicity treatment->imaging end Assess Anti-Tumor Effect viability->end imaging->end

Figure 2: Breast Cancer Spheroid Assay Workflow.
Lymphocyte Proliferation Rescue Assay

  • Lymphocyte Culture: Lymphocytes from healthy donors were cultured.

  • Suppression: Proliferating lymphocyte cultures were suppressed with 0.1 mM adenosine.

  • Treatment: A subapoptotic concentration of 12 µM of the A2BAR antagonists (including this compound) was added.[2]

  • Proliferation Analysis: The proliferation of different lymphocyte subsets (CD8+ T cells, CD4+ T cells, and NK cells) was measured to determine the rescue effect of the antagonists.[2]

Comparison with Other Adenosine Receptor Antagonists

This compound's profile as a selective A2BAR antagonist distinguishes it from other agents that target the A2A receptor or have a dual-antagonist activity.

  • AZD-4635: A selective A2AAR antagonist currently in clinical trials.[3][4][5] In the comparative lymphocyte proliferation assay, AZD-4635 did not rescue T or NK cell proliferation under the tested conditions, highlighting the distinct roles of A2A and A2B receptors.[2]

  • ISAM-R56A and ISAM-M89A: These are novel A2BAR and dual A2BAR/A2AR antagonists, respectively. While ISAM-M89A showed a more potent anti-tumor effect in spheroids, this compound demonstrated a broader rescue of lymphocyte proliferation, suggesting different therapeutic potentials.[2]

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically for this compound. The data remains in the preclinical stage. In contrast, other adenosine receptor antagonists, such as the A2AAR antagonist AZD-4635 and the dual A2AAR/A2BAR antagonist AB928, have entered clinical trials for various cancers.[2][4] The preclinical success of this compound suggests its potential for future clinical investigation.

Conclusion

The independent validation of this compound in preclinical models demonstrates its promise as an anti-tumor agent. Its mechanism of action, centered on the selective blockade of the A2B adenosine receptor, effectively reverses adenosine-mediated immune suppression and inhibits tumor cell viability. While it shows a strong ability to rescue a broad range of lymphocytes from suppression, other related compounds may offer more potent direct cytotoxicity. Further in vivo studies and eventual clinical trials will be necessary to fully elucidate the therapeutic potential of this compound in oncology. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of cancer immunotherapy and drug development.

References

ISAM-140: A Comparative Analysis Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ISAM-140, an investigational A2B adenosine (B11128) receptor (A2BAR) antagonist, with current standard-of-care treatments for relevant oncological indications. The information is intended for an audience with expertise in drug development and cancer research, offering a detailed look at the mechanism of action, preclinical efficacy, and the experimental basis for this compound's therapeutic potential.

Executive Summary

This compound is a potent and highly selective antagonist of the A2B adenosine receptor, a G protein-coupled receptor implicated in creating an immunosuppressive tumor microenvironment.[1] By blocking the A2BAR signaling pathway, this compound aims to reverse adenosine-mediated immune suppression and enhance the anti-tumor activity of immune cells. Preclinical studies, primarily in breast cancer models, suggest that this compound can reduce cancer cell viability and rescue lymphocyte proliferation from the inhibitory effects of adenosine.[2] This positions this compound as a potential immunotherapeutic agent.

Current standard-of-care for cancers where this compound is being investigated, such as triple-negative breast cancer (TNBC), primarily relies on chemotherapy (e.g., anthracyclines, taxanes), often in combination with surgery, radiation, and more recently, immune checkpoint inhibitors.[1][2][3] For metastatic breast cancer, treatment options are more diverse and include chemotherapy, hormone therapy, and targeted therapies. This guide will benchmark the available preclinical data for this compound against the established treatment modalities.

Mechanism of Action: Targeting the Adenosine Pathway

Extracellular adenosine accumulates in the tumor microenvironment and suppresses the anti-tumor immune response by activating A2A and A2B adenosine receptors on immune cells. This compound specifically targets the A2BAR, which, upon activation by adenosine, initiates a downstream signaling cascade that inhibits the function of T cells and natural killer (NK) cells.

The A2BAR is coupled to both Gs and Gq proteins. Activation of Gs leads to an increase in intracellular cyclic AMP (cAMP) through adenylyl cyclase, which in turn activates Protein Kinase A (PKA). The Gq pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of Protein Kinase C (PKC). These pathways ultimately result in the suppression of immune cell proliferation and cytokine release. This compound, as an antagonist, blocks the initial binding of adenosine to the A2BAR, thereby preventing the activation of these immunosuppressive downstream signaling events.

ISAM-140_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling A2BAR A2B Adenosine Receptor Gs Gs Protein A2BAR->Gs Gq Gq Protein A2BAR->Gq Adenosine Adenosine Adenosine->A2BAR Activates ISAM140 This compound ISAM140->A2BAR Blocks AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ImmuneSuppression Immune Suppression (↓ T-cell/NK cell function) PKA->ImmuneSuppression PKC Protein Kinase C PLC->PKC Activates PKC->ImmuneSuppression

Caption: this compound blocks adenosine binding to A2BAR, inhibiting downstream immunosuppressive signaling.

Preclinical Efficacy: A Comparative Look

To date, direct comparative studies of this compound against standard-of-care chemotherapies have not been published. The available data benchmarks this compound against other investigational adenosine receptor antagonists in preclinical, patient-derived breast cancer models.

In Vitro Pharmacology

The potency of this compound has been characterized by its binding affinity (Ki) to the A2B adenosine receptor.

CompoundTargetKi (nM)
This compound A2BAR 3.49
SY1AF-30A2BAR24.3
SY1AF-80A2BARNot Reported
SY1KO-24A2BARNot Reported
ISAM-R56AA2BARNot Reported
AZD-4635A2AARNot Reported

Table 1: Comparative Binding Affinities of Adenosine Receptor Antagonists.

Functional Cellular Assays

The functional activity of this compound has been assessed by its ability to inhibit cAMP accumulation and to rescue lymphocyte proliferation in the presence of adenosine.

Effect on Cancer Cell Viability:

In 3D spheroid models of patient-derived breast cancer, this compound demonstrated an ability to reduce cell viability.

TreatmentConcentration (µM)Relative Cell Viability (%)
Control-100
This compound 12 ~80
ISAM-R56A12~75
ISAM-M89A12~60

Table 2: Effect of A2BAR Antagonists on Breast Cancer Spheroid Viability.

Rescue of Lymphocyte Proliferation:

A key proposed mechanism of action for this compound is the reversal of adenosine-induced suppression of immune cell proliferation.

Treatment (in presence of Adenosine)T-Cell ProliferationNK Cell Proliferation
Control (Adenosine only)SuppressedSuppressed
This compound Rescued Rescued
ISAM-R56ANot RescuedRescued
AZD-4635 (A2AAR Antagonist)Not RescuedNot Rescued

Table 3: Impact of Adenosine Receptor Antagonists on Lymphocyte Proliferation.

Standard-of-Care Treatments for Comparison

A direct comparison of preclinical efficacy between this compound and standard-of-care treatments is not available in the public domain. However, for context, the primary treatment modalities for relevant indications are outlined below.

Triple-Negative Breast Cancer (TNBC)

The standard treatment for early-stage TNBC is neoadjuvant chemotherapy, followed by surgery and potentially radiation. Common chemotherapy regimens include:

  • Anthracyclines (e.g., Doxorubicin)

  • Taxanes (e.g., Paclitaxel)

  • Platinum-based agents (e.g., Carboplatin)

  • Immunotherapy: The immune checkpoint inhibitor Pembrolizumab, in combination with chemotherapy, is a standard of care for certain patients with early-stage TNBC.

Metastatic Breast Cancer

Treatment for metastatic breast cancer is not standardized and depends on hormone receptor and HER2 status. For triple-negative metastatic breast cancer, chemotherapy is the primary treatment.

Experimental Methodologies

The following are generalized protocols for the key assays used to characterize this compound. For specific experimental details, direct reference to the cited publications is recommended.

cAMP Accumulation Assay

This assay measures the ability of an antagonist to inhibit the production of cyclic AMP induced by an agonist.

cAMP_Assay_Workflow A Plate cells expressing A2B receptor B Wash and add agonist (e.g., NECA) +/- this compound A->B C Incubate (e.g., 30 min) B->C D Lyse cells C->D E Measure cAMP levels (e.g., HTRF, ELISA) D->E Lymphocyte_Proliferation_Workflow A Isolate lymphocytes (e.g., PBMCs) B Label with proliferation dye (e.g., CFSE) A->B C Stimulate cells and treat with Adenosine +/- this compound B->C D Culture for several days C->D E Analyze dye dilution by flow cytometry D->E

References

Comparative Analysis of ISAM-140 and its Analogs as A2B Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of ISAM-140, a potent and selective A2B adenosine (B11128) receptor (A2BAR) antagonist, and its key analogs. The information presented herein is intended to support research and drug development efforts by offering a detailed overview of their performance, supported by experimental data, and a clear understanding of their mechanism of action within the A2BAR signaling pathway.

Performance Data

The following tables summarize the quantitative data for this compound and its analogs, focusing on their binding affinities for adenosine receptor subtypes and their functional antagonism at the A2BAR.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Analogs for Human Adenosine Receptor Subtypes. [1]

CompoundA1 (Ki, nM)A2A (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)
This compound >10000>100003.49>10000
ISAM-R56A >10000>100001.80>10000
ISAM-M89A >1000089.71.50>10000
SY1AF-30 >10000>1000024.3>10000
SY1AF-80 >10000>100005.40>10000
SY1KO-24 >10000>100003.50>10000

Table 2: Functional Antagonism (Kb, nM) at the Human A2B Adenosine Receptor. [1]

CompoundA2B (Kb, nM)
This compound 27.0
ISAM-R56A 10.7
ISAM-M89A 3.90
SY1AF-30 103
SY1AF-80 25.0
SY1KO-24 21.0

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and its analogs.

Radioligand Binding Assays for Adenosine Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of compounds for adenosine receptor subtypes (A1, A2A, A2B, and A3).

Objective: To measure the ability of a test compound to displace a specific radioligand from its receptor, thereby determining the compound's binding affinity.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligands:

    • A1: [³H]DPCPX

    • A2A: [³H]ZM241385

    • A2B: [³H]PSB-603

    • A3: [³H]MRE 3008F20

  • Test compounds (this compound and its analogs).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., theophylline (B1681296) or a high concentration of a known antagonist).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioactivity.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a method to assess the functional antagonism of test compounds at the A2BAR by measuring their ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Objective: To determine the functional potency (Kb) of A2BAR antagonists.

Materials:

  • HEK-293 cells endogenously expressing the human A2BAR.

  • Cell culture medium.

  • A2BAR agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).

  • Test compounds (this compound and its analogs).

  • Phosphodiesterase (PDE) inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Seed HEK-293 cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubate the cells with the PDE inhibitor for a short period (e.g., 15-30 minutes).

  • Add serial dilutions of the test compounds (antagonists) to the cells and incubate for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of the A2BAR agonist NECA (typically at its EC80 concentration) and incubate for a further period (e.g., 30-60 minutes).

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate concentration-response curves for the antagonists by plotting the inhibition of NECA-stimulated cAMP production against the antagonist concentration.

  • Determine the IC50 value for each antagonist.

  • Calculate the functional antagonist constant (Kb) using the Schild equation: Kb = IC50 / (1 + [Agonist]/EC50 of agonist).

Visualizations

The following diagrams illustrate the A2B adenosine receptor signaling pathway and a typical experimental workflow for evaluating A2BAR antagonists.

A2BAR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates ISAM140 This compound (Antagonist) ISAM140->A2BAR Blocks Gs Gs A2BAR->Gs Couples to Gq Gq A2BAR->Gq Couples to AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces Ca2 Ca²⁺ PLC->Ca2 ↑ Intracellular PKC PKC PLC->PKC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates MAPK MAPK Pathway (ERK1/2) Gene Gene Expression (e.g., IL-6, VEGF) MAPK->Gene PKC->MAPK Activates CREB->Gene

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Preparation cluster_treatment Compound Treatment cluster_assay cAMP Measurement cluster_analysis Data Analysis A Seed HEK-293 cells in 96-well plates B Culture cells to optimal confluency A->B C Pre-treat with PDE Inhibitor B->C D Add serial dilutions of This compound or Analogs C->D E Stimulate with NECA (A2BAR Agonist) D->E F Lyse cells to release cAMP E->F G Perform HTRF/ELISA cAMP Assay F->G H Generate concentration- response curves G->H I Calculate IC50 and Kb values H->I

Caption: Workflow for cAMP Accumulation Assay.

References

Safety Operating Guide

Navigating the Safe Disposal of ISAM-140: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for ISAM-140, a potent and selective A2B adenosine (B11128) receptor antagonist. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines a safe and compliant disposal workflow based on its known properties and general laboratory chemical waste guidelines.

Key Properties and Safety Information for this compound

A clear understanding of the chemical's properties is the first step toward safe handling and disposal. The following table summarizes essential data for this compound.

PropertyValueSource
Chemical Name (±)-Isopropyl 4-(Furan-2-yl)-2-methyl-1,4-dihydrobenzo-[1][2]imidazo[1,2-a]pyrimidine-3-carboxylateSigma-Aldrich
CAS Number 932191-62-3Sigma-Aldrich[3]
Molecular Formula C19H19N3O3Tocris Bioscience
Molecular Weight 337.37 g/mol Tocris Bioscience
Appearance White to beige powderSigma-Aldrich[3]
Solubility DMSO: 5 mg/mL (warmed)Sigma-Aldrich[3]
Storage Class 11 - Combustible SolidsSigma-Aldrich[3]
Storage Temp. 2-8°CSigma-Aldrich[3]

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline. Researchers must always consult and adhere to their institution's specific waste disposal policies and local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Place solid this compound waste, including contaminated items like weigh boats and filter paper, into a designated hazardous waste container for combustible solids.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste (Solutions):

    • If this compound has been dissolved in a solvent (e.g., DMSO), the entire solution is considered hazardous waste.

    • Collect the solution in a clearly labeled, leak-proof container. The label should identify all chemical components and their approximate concentrations.

    • Segregate this waste based on the solvent's hazard class (e.g., flammable liquids).

Step 3: Waste Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any solvents.

  • The approximate quantity of the waste.

  • The date the waste was first added to the container.

  • The specific hazards (e.g., "Combustible Solid").

Step 4: Storage of Waste

Store waste containers in a designated and properly ventilated satellite accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store in a secondary containment bin to mitigate the impact of any potential leaks.

  • Keep combustible solids away from ignition sources.

Step 5: Arranging for Disposal

  • Contact your institution's EHS or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.

  • Provide them with a complete and accurate description of the waste.

Important Considerations:

  • Never dispose of this compound, in either solid or liquid form, down the drain.

  • Do not dispose of this compound in regular trash.

  • In case of a spill, follow your laboratory's established spill response procedure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound Solution (e.g., in DMSO) waste_type->liquid_waste Liquid solid_container Place in Labeled 'Combustible Solids' Waste Container solid_waste->solid_container liquid_container Place in Labeled Solvent Waste Container (e.g., 'Flammable Liquids') liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal_pickup Arrange for Pickup by EHS or Certified Vendor storage->disposal_pickup end End: Proper Disposal disposal_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling ISAM-140

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for ISAM-140

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective A2B adenosine (B11128) receptor antagonist. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Properties and Storage

This compound is a white to beige powder.[1] Proper storage is critical to maintain its stability and efficacy.

Property Value
Molecular Formula C₁₉H₁₉N₃O₃
Molecular Weight 337.37
Appearance White to beige powder[1]
Purity ≥98% (HPLC)[1][2]
Storage Temperature 2-8°C[1]
Solubility DMSO: 5 mg/mL (warmed)
Personal Protective Equipment (PPE)

Due to the nature of this compound as a research chemical with potentially unknown hazards, a comprehensive approach to personal protection is mandatory. The following PPE is required to minimize exposure and ensure user safety.

Protection Type Required Equipment Purpose
Eye and Face Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes inhalation of the powder.
Operational Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound during experimental procedures.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing : Conduct weighing of the powdered compound in a chemical fume hood to prevent inhalation of dust particles.

  • Dissolving : When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing. If warming is required for dissolution in DMSO, use a controlled heating method such as a water bath.

  • Experimentation : Handle all solutions containing this compound within a fume hood. Avoid direct contact with skin and eyes.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin. Clean all equipment used in the procedure.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
Contaminated Materials (e.g., gloves, pipette tips) Place in a designated hazardous waste container.
Solutions Containing this compound Collect in a sealed, labeled waste container for chemical waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety at each step.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Clean Workspace A->B C Weigh this compound Powder in Fume Hood B->C Proceed to Handling D Prepare Solution C->D E Conduct Experiment D->E F Segregate Waste (Solid & Liquid) E->F Proceed to Disposal G Dispose in Labeled Hazardous Waste Containers F->G H End of Procedure G->H Decontaminate Workspace & Remove PPE

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.